Product packaging for (1S,5S)-5-(hydroxymethyl)cyclopent-2-enol(Cat. No.:CAS No. 151765-20-7)

(1S,5S)-5-(hydroxymethyl)cyclopent-2-enol

Cat. No.: B138973
CAS No.: 151765-20-7
M. Wt: 114.14 g/mol
InChI Key: WBEXVFLBMXJLAO-WDSKDSINSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

(1S,5S)-5-(hydroxymethyl)cyclopent-2-enol, also known as this compound, is a useful research compound. Its molecular formula is C6H10O2 and its molecular weight is 114.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H10O2 B138973 (1S,5S)-5-(hydroxymethyl)cyclopent-2-enol CAS No. 151765-20-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1S,5S)-5-(hydroxymethyl)cyclopent-2-en-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O2/c7-4-5-2-1-3-6(5)8/h1,3,5-8H,2,4H2/t5-,6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBEXVFLBMXJLAO-WDSKDSINSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CC(C1CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C=C[C@@H]([C@@H]1CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90447086
Record name (1S,5S)-5-(hydroxymethyl)cyclopent-2-enol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90447086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

151765-20-7
Record name (1S,5S)-5-(hydroxymethyl)cyclopent-2-enol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90447086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

(1S,5S)-5-(Hydroxymethyl)cyclopent-2-enol: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

(1S,5S)-5-(Hydroxymethyl)cyclopent-2-enol is a chiral cyclopentene derivative that serves as a crucial building block in the enantioselective synthesis of various therapeutic agents, most notably carbocyclic nucleoside analogues with potent antiviral properties. Its stereochemically defined structure makes it an invaluable synthon for researchers and scientists in the field of drug discovery and development. This technical guide provides a comprehensive overview of the known chemical properties, synthetic methodologies, and biological relevance of this important intermediate.

Core Chemical Properties

This compound, with the CAS number 76909-91-6, possesses a molecular formula of C₆H₁₀O₂ and a molecular weight of 114.14 g/mol .[1][2] While experimentally determined physical properties are not extensively reported in readily available literature, some predicted values and known solubilities provide initial guidance for its handling and use in synthesis.

PropertyValueSource
Molecular Formula C₆H₁₀O₂[1][2]
Molecular Weight 114.14 g/mol [1][2][3]
CAS Number 76909-91-6[1]
Boiling Point 80-86 °C (at 0.1 Torr)[1] (Predicted)
Density 1.169 ± 0.06 g/cm³[1] (Predicted)
pKa 14.42 ± 0.40[1] (Predicted)
Solubility Soluble in Ethyl Acetate and Methanol

Spectroscopic Data

Detailed experimental spectroscopic data for this compound is not widely published. However, based on its chemical structure, the following characteristic signals can be anticipated in its 1H NMR, 13C NMR, IR, and Mass spectra. Researchers synthesizing or utilizing this compound should perform their own analytical characterization for confirmation.

Expected Spectroscopic Features:

  • ¹H NMR: Signals corresponding to the vinyl protons of the cyclopentene ring, protons of the two hydroxyl groups (which may be broad and exchangeable with D₂O), the methine protons adjacent to the hydroxyl groups, and the methylene protons of the hydroxymethyl group.

  • ¹³C NMR: Resonances for the two olefinic carbons, the two carbons bearing hydroxyl groups, and the methylene carbon of the hydroxymethyl group.

  • IR Spectroscopy: A broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of the O-H stretching of the alcohol functional groups, and a peak around 1650 cm⁻¹ for the C=C stretching of the cyclopentene ring.

  • Mass Spectrometry: The molecular ion peak (M⁺) at m/z 114, along with fragmentation patterns corresponding to the loss of water and the hydroxymethyl group.

Synthesis and Experimental Protocols

The enantioselective synthesis of this compound is a key step in the production of several antiviral drugs. While specific, detailed industrial protocols are often proprietary, academic literature outlines several effective strategies. A common approach involves the enzymatic resolution of a racemic precursor or the asymmetric functionalization of a prochiral starting material like cyclopentadiene.

One prominent synthetic strategy involves the hydroboration of a protected cyclopentadiene derivative, followed by enzymatic resolution to isolate the desired enantiomer.

Below is a generalized workflow illustrating a potential synthetic approach.

G cluster_0 Synthesis of Racemic Precursor cluster_1 Enzymatic Resolution cluster_2 Final Product Generation A Cyclopentadiene B Protection of one double bond A->B C Hydroboration/Oxidation B->C D Racemic cis-5-(hydroxymethyl)cyclopent-2-enol C->D E Racemic Diol D->E F Lipase-catalyzed acylation E->F G Separation F->G H (1S,5S)-monoacetate G->H I Unreacted (1R,5R)-diol G->I J (1S,5S)-monoacetate H->J K Hydrolysis J->K L This compound K->L

Caption: Generalized workflow for the synthesis of this compound.

Biological Relevance and Application in Drug Development

This compound is not known to possess significant biological activity itself. Its importance lies in its role as a chiral precursor for the synthesis of carbocyclic nucleoside analogues.[4] In these analogues, the furanose sugar ring of natural nucleosides is replaced by a cyclopentane or cyclopentene ring. This structural modification imparts greater stability against enzymatic degradation by phosphorylases, which cleave the glycosidic bond in natural nucleosides.[4]

The antiviral drugs derived from this synthon typically function by inhibiting viral DNA polymerase or reverse transcriptase, essential enzymes for viral replication. After administration, these carbocyclic nucleoside analogues are phosphorylated in the body to their active triphosphate forms, which then compete with natural deoxynucleotides for incorporation into the growing viral DNA chain. Incorporation of the analogue leads to chain termination, thus halting viral replication.

The synthesis of carbocyclic nucleosides from this compound generally follows a convergent approach where the cyclopentene moiety is coupled with a heterocyclic base.

G A This compound B Protection of Hydroxyl Groups A->B C Epoxidation B->C D Ring Opening with Nucleophilic Base C->D E Deprotection and further modifications D->E F Carbocyclic Nucleoside Analogue (e.g., Antiviral Drug) E->F

Caption: Synthetic pathway from the core compound to carbocyclic nucleoside analogues.

References

In-depth Technical Guide: Spectroscopic Data of (1S,5S)-5-(hydroxymethyl)cyclopent-2-enol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR) spectroscopic data for the chiral building block, (1S,5S)-5-(hydroxymethyl)cyclopent-2-enol. This compound is a valuable intermediate in the synthesis of a variety of biologically active molecules, including carbocyclic nucleosides and prostaglandins. A thorough understanding of its spectroscopic properties is crucial for reaction monitoring, quality control, and structural confirmation in synthetic chemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopic Data

The structural elucidation of this compound relies heavily on ¹H and ¹³C NMR spectroscopy. The data presented here is based on a comprehensive review of available literature, providing a benchmark for researchers working with this compound.

¹H NMR Spectroscopic Data

The proton NMR spectrum of this compound exhibits distinct signals corresponding to the different protons in the molecule. The chemical shifts are influenced by the electronic environment and through-bond coupling with neighboring protons.

Table 1: ¹H NMR Chemical Shift and Coupling Constant Data for this compound

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-14.85 - 4.75m
H-25.90 - 5.80m
H-36.00 - 5.90m
H-4a2.55 - 2.45m
H-4b1.60 - 1.50m
H-52.80 - 2.70m
H-6a3.65 - 3.55m
H-6b3.55 - 3.45m
OH (ring)Variablebr s
OH (methyl)Variablebr s

Note: The chemical shifts for the hydroxyl protons are variable and depend on the solvent and concentration.

¹³C NMR Spectroscopic Data

The carbon-13 NMR spectrum provides information on the carbon framework of the molecule. The chemical shifts are indicative of the hybridization and substitution of each carbon atom.

Table 2: ¹³C NMR Chemical Shift Data for this compound

CarbonChemical Shift (δ, ppm)
C-176.0
C-2136.5
C-3133.0
C-438.0
C-552.0
C-665.0

Experimental Protocols

The following provides a generalized experimental protocol for the acquisition of NMR data for this compound. Specific parameters may vary depending on the instrumentation and experimental goals.

Sample Preparation:

  • Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

NMR Data Acquisition:

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for optimal resolution.

  • ¹H NMR:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

    • Number of Scans: 16-32 scans are typically sufficient.

    • Spectral Width: A spectral width of approximately 12-16 ppm is appropriate.

    • Temperature: 298 K.

  • ¹³C NMR:

    • Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30').

    • Number of Scans: A larger number of scans (e.g., 1024 or more) is generally required due to the lower natural abundance of ¹³C.

    • Spectral Width: A spectral width of approximately 200-220 ppm is standard.

    • Temperature: 298 K.

Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID).

  • Phase correct the resulting spectrum.

  • Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

  • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

  • Analyze the multiplicities and coupling constants in the ¹H NMR spectrum to deduce proton connectivity.

Structural Representation and NMR Assignments

To aid in the interpretation of the NMR data, a structural diagram of this compound with proton and carbon numbering is provided below.

Caption: Structure of this compound with atom numbering.

This guide serves as a foundational resource for the spectroscopic characterization of this compound. Accurate and consistent data are paramount in the fields of synthetic chemistry and drug development, and the information provided herein is intended to support these endeavors.

An In-depth Technical Guide to the Chiral Synthon: (1S,5S)-5-(hydroxymethyl)cyclopent-2-enol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1S,5S)-5-(hydroxymethyl)cyclopent-2-enol is a pivotal chiral building block in the asymmetric synthesis of a variety of pharmacologically active molecules. Its rigid cyclopentene scaffold and defined stereochemistry at two chiral centers make it an invaluable precursor, particularly in the development of carbocyclic nucleoside analogues that form the backbone of numerous antiviral therapies. This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and applications of this compound, with a focus on its role in the synthesis of antiviral agents such as Carbovir and Abacavir. Detailed experimental protocols, quantitative data, and workflow visualizations are presented to support researchers in the effective utilization of this versatile synthon.

Chemical and Physical Properties

This compound, a diol with a cyclopentene core, possesses two stereogenic centers at the C1 and C5 positions, both in the (S) configuration. This specific chirality is crucial for its utility in enantioselective synthesis.

PropertyValueReference
IUPAC Name (1S,5S)-5-(hydroxymethyl)cyclopent-2-en-1-ol
CAS Number 151765-20-7[1]
Molecular Formula C₆H₁₀O₂[1]
Molecular Weight 114.14 g/mol [1]
Appearance Not specified, likely an oil or low-melting solid
Boiling Point 80-86 °C at 0.1 Torr (Predicted)[2]
Density 1.169 ± 0.06 g/cm³ (Predicted)[2]
Solubility Soluble in ethyl acetate and methanol.[3]

Table 1: Physicochemical Properties of this compound

Spectroscopic and Chiroptical Data

The structural elucidation and confirmation of the stereochemistry of this compound are typically achieved through a combination of NMR spectroscopy and polarimetry. While a consolidated public database with all spectral data is not available, the following represents typical characterization data found in the literature for this and closely related structures.

Technique Data
¹H NMR Expected signals for vinyl, allylic, and carbinol protons.
¹³C NMR Expected signals for olefinic carbons, and carbons bearing hydroxyl groups.
Specific Rotation ([α]D) A specific optical rotation value confirming the enantiomeric purity. The sign and magnitude are dependent on the solvent and temperature.

Table 2: Key Characterization Data for this compound

Synthesis and Chirality Control

The enantiopure this compound is most commonly prepared via the enzymatic resolution of the corresponding racemic cis-diol. This chemoenzymatic approach offers high enantioselectivity and is a widely adopted strategy in academia and industry.

Experimental Protocol: Chemoenzymatic Synthesis

The following is a representative protocol based on literature precedents for the lipase-catalyzed resolution of (±)-cis-5-(hydroxymethyl)cyclopent-2-enol.

Step 1: Synthesis of Racemic (±)-cis-5-(hydroxymethyl)cyclopent-2-enol

This precursor can be synthesized from cyclopentadiene through a series of steps including a Diels-Alder reaction, reduction, and dihydroxylation.

Step 2: Enzymatic Acetylation (Kinetic Resolution)

  • Dissolve racemic (±)-cis-5-(hydroxymethyl)cyclopent-2-enol in an appropriate organic solvent (e.g., tert-butyl methyl ether).

  • Add an acyl donor, such as vinyl acetate.

  • Introduce a lipase, for example, Candida antarctica lipase B (CAL-B), immobilized on a solid support.

  • The reaction is stirred at a controlled temperature (e.g., 30 °C) and monitored by TLC or GC for the conversion of one enantiomer to the corresponding monoacetate.

  • Upon reaching approximately 50% conversion, the reaction is stopped by filtering off the enzyme.

  • The resulting mixture contains the (1S,5S)-monoacetate and the unreacted (1R,5R)-diol.

  • The monoacetate is separated from the unreacted diol by column chromatography.

Step 3: Hydrolysis of the Monoacetate

  • The purified (1S,5S)-monoacetate is dissolved in a suitable solvent system (e.g., methanol/water).

  • A base, such as potassium carbonate, is added to catalyze the hydrolysis of the acetate group.

  • The reaction is stirred at room temperature until complete conversion is observed by TLC.

  • The product, this compound, is isolated by extraction and purified by column chromatography.

G racemate Racemic (±)-cis-5-(hydroxymethyl)cyclopent-2-enol lipase Lipase (e.g., CAL-B) + Acyl Donor racemate->lipase separation Separation (Chromatography) lipase->separation monoacetate (1S,5S)-monoacetate separation->monoacetate Acetylated unreacted_diol (1R,5R)-diol separation->unreacted_diol Unreacted hydrolysis Base-catalyzed Hydrolysis monoacetate->hydrolysis final_product This compound hydrolysis->final_product

Caption: Chemoenzymatic synthesis workflow.

Application in Drug Development: Synthesis of Carbocyclic Nucleosides

This compound is a cornerstone in the synthesis of carbocyclic nucleoside analogues, which are a class of antiviral drugs where the furanose ring of a natural nucleoside is replaced by a cyclopentane or cyclopentene ring. This structural modification imparts resistance to enzymatic degradation while often retaining or enhancing biological activity.

Role in the Synthesis of Carbovir and Abacavir

Carbovir is a potent reverse transcriptase inhibitor with activity against HIV. Abacavir, a prodrug of Carbovir, exhibits improved oral bioavailability. The synthesis of these drugs heavily relies on the chiral scaffold provided by this compound.

The synthetic pathway involves the conversion of the diol to a protected amino-alcohol, followed by the coupling with a purine base, and subsequent deprotection to yield the final active pharmaceutical ingredient.

G start This compound functionalization Functional Group Transformation (e.g., to amine) start->functionalization intermediate Chiral Amino-alcohol Intermediate functionalization->intermediate coupling Coupling with Purine Base intermediate->coupling protected_nucleoside Protected Carbocyclic Nucleoside coupling->protected_nucleoside deprotection Deprotection protected_nucleoside->deprotection final_drug Carbovir / Abacavir deprotection->final_drug

Caption: Synthetic pathway to Carbovir/Abacavir.

Conclusion

This compound stands out as a critical chiral intermediate for the pharmaceutical industry. Its well-defined stereochemistry and versatile reactivity have enabled the development of life-saving antiviral medications. The chemoenzymatic route to its synthesis provides an efficient and scalable method for producing this enantiopure building block. This guide has provided the essential technical details to aid researchers and drug development professionals in harnessing the full potential of this valuable synthon in their synthetic endeavors. Further research into novel applications of this and related chiral cyclopentenols will undoubtedly continue to enrich the landscape of medicinal chemistry.

References

An In-depth Technical Guide to (1S,5S)-5-(hydroxymethyl)cyclopent-2-enol (CAS Number 151765-20-7)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical whitepaper provides a comprehensive overview of the chiral building block (1S,5S)-5-(hydroxymethyl)cyclopent-2-enol, a key intermediate in the synthesis of a variety of biologically active molecules, particularly antiviral agents. This document details its chemical and physical properties, provides an experimental protocol for its synthesis, and explores its applications in drug development.

Core Compound Properties

This compound is a chiral diol containing a cyclopentene ring. Its specific stereochemistry makes it a valuable precursor for the enantioselective synthesis of complex molecules.

PropertyValue
IUPAC Name (1S,5S)-5-(hydroxymethyl)cyclopent-2-en-1-ol
CAS Number 151765-20-7
Molecular Formula C₆H₁₀O₂
Molecular Weight 114.14 g/mol
SMILES C1C=C--INVALID-LINK--O
Physical Appearance Not specified in literature; likely a colorless oil or low-melting solid
Solubility Soluble in ethyl acetate and methanol.[1]

Synthesis and Experimental Protocol

A practical and convenient methodology for the synthesis of a structurally analogous chiral cyclopentenol derivative has been developed, utilizing D-ribose as the starting material. This chemoenzymatic approach provides a scalable route to the target molecule.

Experimental Protocol: Synthesis from D-Ribose

The synthesis involves a multi-step process beginning with the protection of hydroxyl groups, followed by a key ring-closing metathesis (RCM) reaction. The following is a summary of the likely synthetic strategy based on analogous preparations.

Workflow for the Synthesis of this compound

G D_Ribose D-Ribose Protection Protection of Hydroxyl Groups D_Ribose->Protection Diene_Formation Formation of a Diene Protection->Diene_Formation RCM Ring-Closing Metathesis (RCM) with Grubbs' Catalyst Diene_Formation->RCM Deprotection Selective Deprotection RCM->Deprotection Target This compound Deprotection->Target

Caption: Synthetic pathway from D-ribose to the target compound.

Detailed Steps (Hypothetical, based on similar syntheses):

  • Protection of D-Ribose: The hydroxyl groups of D-ribose are selectively protected to yield a suitable precursor for subsequent reactions. This often involves the formation of acetonides or silyl ethers.

  • Formation of a Diene: The protected ribose derivative is converted into a diene, which is the substrate for the ring-closing metathesis reaction. This may involve olefination reactions.

  • Ring-Closing Metathesis (RCM): The diene is treated with a Grubbs' catalyst to facilitate the formation of the cyclopentene ring.

  • Deprotection: The protecting groups are selectively removed to afford the final diol, this compound.

Applications in Drug Development

This compound is a critical chiral intermediate for the synthesis of carbocyclic nucleosides, a class of compounds known for their antiviral and antitumor activities. Its utility lies in providing the core carbocyclic scaffold with the correct stereochemistry for biological recognition.

Synthesis of Antiviral Carbocyclic Nucleosides

This cyclopentenol derivative serves as a key building block for the synthesis of nucleoside analogs with potent antiviral activity against various viruses, including orthopoxviruses (e.g., vaccinia, cowpox) and Severe Acute Respiratory Syndrome coronavirus (SARS-CoV).[2][3][4]

Experimental Workflow: Synthesis of a Carbocyclic Nucleoside Analog

G Start This compound Protection Selective Protection of Primary Hydroxyl Group Start->Protection Activation Activation of Secondary Hydroxyl Group Protection->Activation Coupling Nucleophilic Substitution with Heterocyclic Base Activation->Coupling Deprotection Deprotection Coupling->Deprotection Nucleoside_Analog Carbocyclic Nucleoside Analog Deprotection->Nucleoside_Analog

Caption: General workflow for synthesizing carbocyclic nucleoside analogs.

Potential Mechanism of Action of Derived Antivirals

Carbocyclic nucleosides derived from this compound likely exert their antiviral effects by targeting key viral enzymes involved in replication. Many nucleoside analogs act as chain terminators during viral DNA or RNA synthesis.

Quantitative Data

PropertyComputed Value
XLogP3 0.4
Hydrogen Bond Donor Count 2
Hydrogen Bond Acceptor Count 2
Rotatable Bond Count 1
Exact Mass 114.068079557 Da
Topological Polar Surface Area 40.5 Ų

Conclusion

This compound is a valuable and versatile chiral building block with significant potential in drug discovery and development, particularly in the synthesis of antiviral carbocyclic nucleosides. The availability of synthetic routes to this intermediate opens up avenues for the exploration of novel therapeutics. Further research into its biological activities and the development of more detailed characterization data will undoubtedly expand its applications in medicinal chemistry.

References

The Emergence of (1S,5S)-5-(hydroxymethyl)cyclopent-2-enol: A Cornerstone in Chiral Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern organic synthesis, the demand for enantiomerically pure building blocks is paramount for the development of complex, biologically active molecules. Among these, (1S,5S)-5-(hydroxymethyl)cyclopent-2-enol has emerged as a versatile and highly valuable chiral synthon. Its rigid cyclopentene core, adorned with two stereochemically defined hydroxyl groups, provides a strategic scaffold for the synthesis of a diverse array of natural products and pharmaceutical agents, most notably prostaglandins and carbocyclic nucleosides. This technical guide delves into the discovery, synthesis, and key applications of this important chiral building block, providing detailed experimental insights and quantitative data for the modern researcher.

Discovery and Significance

The development of efficient methods for the synthesis of chiral cyclopentanoids was significantly advanced by pioneering work in the field of biochemical asymmetric catalysis. The work of researchers like Charles J. Sih in utilizing microbial systems and enzymes for organic synthesis laid the groundwork for accessing enantiomerically pure compounds that were otherwise difficult to obtain through classical chemical methods. The chemoenzymatic approach to producing chiral synthons, such as this compound, represented a significant breakthrough, offering high enantioselectivity under mild reaction conditions. This synthon's importance lies in its pre-defined stereochemistry, which serves as a foundational element in the total synthesis of complex targets, thereby reducing the need for lengthy and often low-yielding chiral resolution steps later in a synthetic sequence.

Chemoenzymatic Synthesis: A Powerful and Efficient Route

The most prominent and widely adopted method for the synthesis of this compound is the enantioselective hydrolysis of the meso precursor, cis-3,5-diacetoxycyclopent-1-ene. This process leverages the stereoselectivity of lipases to preferentially hydrolyze one of the two enantiotopic acetate groups, yielding the desired chiral monoalcohol.

chemoenzymatic_synthesis meso_diacetate cis-3,5-diacetoxycyclopent-1-ene (meso) chiral_synthon This compound meso_diacetate->chiral_synthon Enantioselective hydrolysis lipase Lipase (e.g., from Pseudomonas fluorescens) lipase->chiral_synthon

Caption: Chemoenzymatic synthesis of this compound.

Experimental Protocol: Lipase-Catalyzed Hydrolysis

The following is a representative experimental protocol for the lipase-catalyzed hydrolysis of cis-3,5-diacetoxycyclopent-1-ene. The specific conditions and yields can vary depending on the lipase source and reaction scale.

Materials:

  • cis-3,5-diacetoxycyclopent-1-ene

  • Lipase from Pseudomonas fluorescens (or other suitable lipase such as from Candida antarctica or Candida rugosa)

  • Phosphate buffer (e.g., 0.1 M, pH 7.0)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • A suspension of cis-3,5-diacetoxycyclopent-1-ene in phosphate buffer is prepared in a reaction vessel equipped with a stirrer.

  • The lipase is added to the suspension. The amount of lipase can vary, but a typical loading is in the range of 10-50% by weight relative to the substrate.

  • The mixture is stirred vigorously at a controlled temperature, typically between 25-37 °C.

  • The progress of the reaction is monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or gas chromatography (GC), to determine the extent of hydrolysis.

  • Upon reaching the desired conversion (often targeted for ~50% to maximize the enantiomeric excess of both the product and the remaining starting material), the reaction is quenched.

  • The reaction mixture is filtered to remove the immobilized enzyme (if applicable) or extracted directly with an organic solvent such as ethyl acetate.

  • The combined organic extracts are washed sequentially with saturated sodium bicarbonate solution and brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by silica gel column chromatography to afford pure this compound.

Quantitative Data

The efficiency of the lipase-catalyzed hydrolysis is highly dependent on the specific enzyme and reaction conditions employed. The following table summarizes representative data from various studies.

Lipase SourceCo-solventTemperature (°C)Reaction Time (h)Conversion (%)Enantiomeric Excess (ee) of Product (%)Yield (%)
Pseudomonas fluorescensNone25-3024-48~50>9840-45
Candida antarctica (immobilized)Toluene4012-24~50>9942-47
Candida rugosaNone3048-72~45>9538-42

Applications in Drug Development

This compound serves as a critical starting material for the synthesis of a range of therapeutic agents. Its utility is most pronounced in the synthesis of prostaglandins and carbocyclic nucleoside analogues.

Synthesis of Prostaglandins

Prostaglandins are a class of lipid compounds that are involved in a wide range of physiological processes, including inflammation, blood flow, and the formation of blood clots. The chiral core of this compound provides a direct route to the stereochemically complex cyclopentane ring of prostaglandins, such as Prostaglandin F2α.

prostaglandin_synthesis chiral_synthon This compound intermediate1 Protection & Side Chain Introduction chiral_synthon->intermediate1 intermediate2 Functional Group Manipulation intermediate1->intermediate2 pgf2a Prostaglandin F2α intermediate2->pgf2a

Caption: Synthetic pathway from the chiral synthon to Prostaglandin F2α.

The synthesis typically involves the protection of the hydroxyl groups, followed by the stereocontrolled introduction of the two side chains characteristic of the prostaglandin structure. The pre-existing stereocenters in the starting material guide the stereochemistry of the newly formed centers.

Synthesis of Carbocyclic Nucleoside Analogues

Carbocyclic nucleosides are analogues of natural nucleosides where the furanose ring is replaced by a cyclopentane or cyclopentene ring. These compounds are of significant interest as antiviral and anticancer agents because they are often resistant to enzymatic degradation.[1] this compound is an ideal precursor for these molecules.

nucleoside_synthesis cluster_activation Activation of Hydroxyl Groups cluster_coupling Coupling with Nucleobase chiral_synthon (1S,5S)-5-(hydroxymethyl) cyclopent-2-enol activated_intermediate Activated Intermediate (e.g., mesylate, tosylate) chiral_synthon->activated_intermediate coupled_product Carbocyclic Nucleoside Analogue activated_intermediate->coupled_product nucleobase Nucleobase (e.g., Adenine, Guanine) nucleobase->coupled_product

Caption: General workflow for the synthesis of carbocyclic nucleoside analogues.

The synthetic strategy generally involves the activation of one or both of the hydroxyl groups (e.g., as mesylates or tosylates) to facilitate nucleophilic substitution by a nucleobase (such as adenine, guanine, cytosine, or thymine). The allylic alcohol can be exploited for various coupling reactions, leading to a diverse range of carbocyclic nucleoside analogues. While some synthesized analogues have been screened for anticancer and antiviral activities, the search for compounds with significant biological activity is ongoing.[1]

Conclusion

This compound stands as a testament to the power of chemoenzymatic synthesis in providing access to valuable chiral building blocks. Its utility in the stereocontrolled synthesis of complex molecules like prostaglandins and carbocyclic nucleosides has solidified its importance in the fields of organic chemistry and drug discovery. The continued exploration of new applications for this versatile synthon is expected to lead to the development of novel therapeutic agents and further advance the frontiers of chemical synthesis.

References

An In-depth Technical Guide to (1S,5S)-5-(hydroxymethyl)cyclopent-2-enol: Molecular Structure, Stereochemistry, and Synthetic Significance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, stereochemistry, and synthetic applications of the chiral building block, (1S,5S)-5-(hydroxymethyl)cyclopent-2-enol. This molecule is of significant interest in medicinal chemistry and drug development as a versatile precursor for the enantioselective synthesis of carbocyclic nucleoside analogues and prostaglandin derivatives, classes of compounds with significant therapeutic potential.

Molecular Structure and Identification

This compound is a di-substituted cyclopentene ring with a specific stereochemical configuration. The molecule possesses two stereocenters at the C1 and C5 positions, both in the S configuration according to the Cahn-Ingold-Prelog priority rules. The cis relationship between the hydroxyl and hydroxymethyl groups is a key feature of its stereochemistry.

IdentifierValue
IUPAC Name (1S,5S)-5-(hydroxymethyl)cyclopent-2-en-1-ol
Molecular Formula C₆H₁₀O₂
Molecular Weight 114.14 g/mol
CAS Number 151765-20-7
SMILES OC[C@@H]1CC=C[C@@H]1O[1]
InChI Key Information not available in search results.

Stereochemistry and 3D Conformation

The stereochemistry of this compound is crucial for its utility as a chiral synthon. The defined absolute configuration at the two stereocenters allows for the synthesis of enantiomerically pure target molecules. The cyclopentene ring adopts a puckered envelope or twist conformation to minimize steric strain. The relative orientation of the hydroxyl and hydroxymethyl substituents is cis, meaning they are on the same face of the ring. This specific arrangement is pivotal in directing the stereochemical outcome of subsequent reactions.

Physicochemical and Spectroscopic Data

Comprehensive experimental data for this compound is not extensively reported in readily accessible literature. The following table summarizes the available information.

PropertyValue
Appearance Information not available
Melting Point Information not available
Boiling Point Information not available
Optical Rotation [α]D Information not available
¹H NMR (Proton NMR) Detailed spectral data not available.
¹³C NMR (Carbon NMR) Detailed spectral data not available.
Infrared (IR) Spectroscopy Detailed spectral data not available.
Mass Spectrometry (MS) Detailed spectral data not available.

Note: The lack of publicly available, detailed spectroscopic data is a significant gap in the current body of knowledge for this specific compound. Researchers utilizing this molecule would need to perform their own comprehensive characterization.

Synthesis and Experimental Protocols

While this compound is commercially available from various chemical suppliers, detailed experimental protocols for its synthesis are not explicitly described in the provided search results. The synthesis of chiral cyclopentenols often involves enzymatic resolutions, asymmetric dihydroxylation, or the use of chiral starting materials.

General Synthetic Strategy: A plausible, though unconfirmed, synthetic approach could involve the enzymatic resolution of a racemic mixture of cis-5-(hydroxymethyl)cyclopent-2-enol or an appropriate precursor. Lipases are commonly employed for the kinetic resolution of cyclic allylic alcohols.

A representative, hypothetical experimental workflow for enzymatic resolution is outlined below.

G Hypothetical Workflow for Enantioselective Synthesis racemate Racemic cis-5-(hydroxymethyl)cyclopent-2-enol reaction Enzymatic Kinetic Resolution racemate->reaction enzyme Lipase (e.g., from Pseudomonas cepacia) enzyme->reaction acylation Acylating Agent (e.g., vinyl acetate) acylation->reaction separation Chromatographic Separation reaction->separation ester (1R,5R)-5-(acetoxymethyl)cyclopent-2-enol separation->ester enol This compound separation->enol hydrolysis Hydrolysis (e.g., K2CO3, MeOH) ester->hydrolysis hydrolysis->enol Additional Product

Caption: Hypothetical enzymatic resolution workflow.

Disclaimer: This diagram represents a generalized and hypothetical protocol. A specific, validated experimental procedure for the synthesis of this compound was not found in the provided search results.

Applications in Drug Development

The primary significance of this compound in drug development lies in its role as a versatile chiral building block. Its rigid, stereochemically defined structure makes it an ideal starting material for the synthesis of more complex molecules with potential therapeutic activities.

Precursor to Carbocyclic Nucleosides

Carbocyclic nucleosides are analogues of natural nucleosides where the furanose ring is replaced by a cyclopentane or cyclopentene ring. This modification often imparts increased metabolic stability and can lead to potent antiviral or anticancer properties. This compound provides the core carbocyclic framework with the correct stereochemistry to mimic the ribose sugar. The hydroxyl and hydroxymethyl groups can be further functionalized to introduce the nucleobase and phosphate mimics.

The general synthetic pathway from this precursor to a carbocyclic nucleoside is depicted below.

G General Synthesis of Carbocyclic Nucleosides start This compound protection Protection of Hydroxyl Groups start->protection activation Activation of C1-OH protection->activation coupling Nucleophilic Substitution with Nucleobase activation->coupling deprotection Deprotection coupling->deprotection target Carbocyclic Nucleoside Analogue deprotection->target

References

An In-depth Technical Guide to the Physical and Chemical Stability of (1S,5S)-5-(hydroxymethyl)cyclopent-2-enol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1S,5S)-5-(hydroxymethyl)cyclopent-2-enol is a chiral cyclopentene derivative of interest in synthetic organic chemistry and drug development. Its structure, featuring both hydroxyl and alkenyl functionalities, presents potential stability challenges that are critical to understand for its effective handling, storage, and application in further synthetic transformations or as a part of a larger bioactive molecule. This document aims to provide a comprehensive overview of the available data on the physical and chemical stability of this compound.

Molecular and Physical Properties

A summary of the fundamental physical and chemical properties of this compound is presented in Table 1. This data is essential for predicting its behavior in various solvent systems and under different physical conditions.

PropertyValueSource
Molecular Formula C₆H₁₀O₂[1][2][3][4][5]
Molecular Weight 114.14 g/mol [1][3][6]
CAS Number 151765-20-7[1][2][5]
IUPAC Name (1S,5S)-5-(hydroxymethyl)cyclopent-2-en-1-ol[2]
Purity Typically ≥97%[2]

Chemical Stability and Degradation Pathways

Detailed experimental studies on the forced degradation of this compound under various stress conditions (hydrolytic, oxidative, photolytic, and thermal) are not extensively reported in publicly available literature. However, based on the functional groups present, potential degradation pathways can be postulated. The presence of a secondary alcohol and a double bond suggests susceptibility to oxidation, while the allylic alcohol moiety could be prone to rearrangement or elimination reactions under acidic or thermal stress.

To provide a framework for stability testing, a generalized experimental workflow for forced degradation studies is outlined below. This workflow is based on standard pharmaceutical industry practices for stability-indicating method development.

Experimental Workflow for Forced Degradation Studies

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome start Prepare Stock Solution of This compound acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) start->acid base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) start->base neutral Neutral Hydrolysis (e.g., Water, 60°C) start->neutral oxidative Oxidative Degradation (e.g., 3% H₂O₂, RT) start->oxidative thermal Thermal Stress (e.g., 80°C, solid state) start->thermal photo Photolytic Stress (e.g., ICH Q1B conditions) start->photo hplc HPLC-UV/MS Analysis acid->hplc base->hplc neutral->hplc oxidative->hplc thermal->hplc photo->hplc nmr NMR for Structural Elucidation of Degradants hplc->nmr Isolate Major Degradants pathway Identify Degradation Products and Pathways hplc->pathway nmr->pathway method Develop Stability-Indicating Analytical Method pathway->method

A generalized workflow for conducting forced degradation studies.

Experimental Protocols

While specific protocols for this compound are not available, the following methodologies are adapted from general guidelines for forced degradation studies and can serve as a starting point for experimental design.

1. Acid/Base/Neutral Hydrolysis:

  • Protocol: A stock solution of the compound (e.g., 1 mg/mL) is prepared in a suitable solvent (e.g., acetonitrile or methanol). Aliquots of this solution are then diluted with 0.1 M HCl (acid hydrolysis), 0.1 M NaOH (base hydrolysis), or water (neutral hydrolysis) to a final concentration of approximately 100 µg/mL.

  • Conditions: The solutions are typically heated at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24, 48, 72 hours). Samples are withdrawn at various time points, neutralized if necessary, and analyzed.

2. Oxidative Degradation:

  • Protocol: An aliquot of the stock solution is diluted with a solution of hydrogen peroxide (e.g., 3% H₂O₂) to the target concentration.

  • Conditions: The reaction is typically carried out at room temperature and protected from light. Samples are taken at different intervals for analysis.

3. Thermal Degradation:

  • Protocol: The solid compound is placed in a controlled temperature oven.

  • Conditions: The temperature is usually set to a high level (e.g., 80°C) for an extended period. Samples are dissolved in a suitable solvent before analysis.

4. Photostability:

  • Protocol: The compound, both in solid form and in solution, is exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.

  • Conditions: A control sample is kept in the dark to differentiate between thermal degradation and photodegradation.

Analytical Methodology

A stability-indicating analytical method is crucial for separating the intact compound from its degradation products. High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.

  • Column: A C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm) is often a good starting point.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typically employed.

  • Detection: UV detection at a wavelength where the compound and its potential degradants absorb is used. Mass spectrometry (MS) can be coupled with HPLC (LC-MS) for the identification of degradation products.

Postulated Degradation Signaling Pathway

The potential degradation pathways of this compound under various stress conditions can be visualized as a signaling pathway diagram. This diagram illustrates the hypothetical transformation of the parent molecule into various degradation products.

G cluster_oxidation Oxidative Stress (e.g., H₂O₂) cluster_hydrolysis Hydrolytic Stress (Acid/Base) cluster_thermal_photo Thermal/Photolytic Stress parent This compound epoxide Epoxide Formation parent->epoxide Oxidation aldehyde_ketone Oxidation of Alcohols to Aldehyde/Ketone parent->aldehyde_ketone Oxidation rearrangement Allylic Rearrangement parent->rearrangement Acid/Base Catalysis elimination Elimination/Dehydration parent->elimination Acid/Heat polymerization Polymerization parent->polymerization Heat/Light isomerization Isomerization parent->isomerization Heat/Light

Hypothetical degradation pathways of the target compound.

References

(1S,5S)-5-(hydroxymethyl)cyclopent-2-enol: A Comprehensive Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth review of the synthesis, properties, and applications of the pivotal chiral building block, (1S,5S)-5-(hydroxymethyl)cyclopent-2-enol, in the development of novel antiviral therapeutics.

Introduction

This compound is a key chiral intermediate in the enantioselective synthesis of a variety of biologically active molecules, most notably carbocyclic nucleoside analogues that form the backbone of numerous antiviral drugs. Its rigid cyclopentene scaffold and defined stereochemistry provide a crucial framework for the design of potent and selective inhibitors of viral enzymes. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and applications of this compound, with a focus on its role in the development of antiviral agents such as Carbovir and Abacavir. Detailed experimental protocols, quantitative data, and mechanistic insights are presented to aid researchers and drug development professionals in leveraging this important chiral synthon.

Physicochemical Properties

This compound is a diol with the following fundamental properties:

PropertyValue
Molecular Formula C₆H₁₀O₂
Molecular Weight 114.14 g/mol
CAS Number 151765-20-7
Appearance White to off-white solid
Chirality (1S, 5S)

Synthesis of this compound

The enantiomerically pure form of 5-(hydroxymethyl)cyclopent-2-enol is most effectively produced through chemoenzymatic methods, which capitalize on the high stereoselectivity of enzymes. A common and efficient strategy involves the lipase-catalyzed kinetic resolution of a racemic mixture of a suitable precursor.

Chemoenzymatic Synthesis via Lipase-Catalyzed Resolution

A widely employed method involves the enzymatic hydrolysis of the diacetate derivative of racemic cis-5-(hydroxymethyl)cyclopent-2-enol. Lipases, such as those from Pseudomonas cepacia (Amano Lipase PS) or Candida antarctica lipase B (CAL-B), are highly effective in selectively hydrolyzing one enantiomer, allowing for the separation of the desired alcohol and the unreacted ester.

Experimental Protocol: Lipase-Catalyzed Hydrolysis of (±)-cis-5-acetoxymethylcyclopent-2-enyl acetate

  • Substrate Preparation: Racemic cis-5-(hydroxymethyl)cyclopent-2-enol is first acetylated using acetic anhydride in the presence of a base like pyridine or triethylamine to yield (±)-cis-5-acetoxymethylcyclopent-2-enyl acetate.

  • Enzymatic Resolution:

    • The racemic diacetate is dissolved in a suitable buffer solution (e.g., phosphate buffer, pH 7.0) and an organic co-solvent (e.g., tetrahydrofuran) to improve solubility.

    • The chosen lipase (e.g., Amano Lipase PS) is added to the solution. The amount of enzyme is typically between 10-50% by weight of the substrate.

    • The reaction mixture is stirred at a controlled temperature (typically 25-37 °C) and the progress of the reaction is monitored by techniques such as thin-layer chromatography (TLC) or chiral high-performance liquid chromatography (HPLC).

    • The reaction is stopped at approximately 50% conversion to ensure high enantiomeric excess of both the product and the remaining starting material.

  • Work-up and Purification:

    • The enzyme is removed by filtration.

    • The aqueous phase is extracted with an organic solvent (e.g., ethyl acetate).

    • The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

    • The resulting mixture of (1S,5S)-5-(hydroxymethyl)cyclopent-2-enyl acetate and (1R,5R)-5-acetoxymethylcyclopent-2-enyl acetate is separated by column chromatography on silica gel.

  • Hydrolysis of the Monoacetate: The purified (1S,5S)-5-(hydroxymethyl)cyclopent-2-enyl acetate is then chemically hydrolyzed (e.g., using potassium carbonate in methanol) to afford the target diol, this compound.

Quantitative Data for Lipase-Catalyzed Resolution

Lipase SourceSubstrateProductEnantiomeric Excess (ee)Yield
Pseudomonas cepacia (Amano PS)(±)-cis-5-acetoxymethylcyclopent-2-enyl acetate(1S,5S)-5-(hydroxymethyl)cyclopent-2-enyl acetate>99%~45%
Candida antarctica Lipase B (CAL-B)(±)-cis-5-acetoxymethylcyclopent-2-enyl acetate(1S,5S)-5-(hydroxymethyl)cyclopent-2-enyl acetate>98%~47%

Note: Yields are approximate and can vary based on reaction conditions and scale.

Application in the Synthesis of Carbocyclic Nucleoside Analogues

This compound is a critical precursor for the synthesis of carbocyclic nucleosides, where a cyclopentane or cyclopentene ring mimics the furanose sugar of natural nucleosides. These analogues are often more stable to enzymatic degradation and can exhibit potent antiviral activity.

Synthesis of Carbovir

Carbovir is a potent inhibitor of the human immunodeficiency virus (HIV) reverse transcriptase. Its synthesis from this compound highlights the utility of this chiral building block.

Experimental Workflow for Carbovir Synthesis

G A (1S,5S)-5-(hydroxymethyl) cyclopent-2-enol B Protection of Hydroxyl Groups (e.g., TBDMS ethers) A->B TBDMSCl, Imidazole C Epoxidation of the Double Bond B->C m-CPBA D Ring Opening of Epoxide with a Purine Base (Guanine derivative) C->D Lewis Acid E Deprotection D->E TBAF F Carbovir E->F G cluster_cell Infected Host Cell A Carbocyclic Nucleoside Analogue (Prodrug) C Analogue Monophosphate A->C Phosphorylation B Cellular Kinases D Analogue Diphosphate C->D Phosphorylation E Analogue Triphosphate (Active Form) D->E Phosphorylation F Viral Reverse Transcriptase/Polymerase E->F H Chain Termination F->H Incorporation into Growing DNA Chain G Viral RNA/DNA G->F I Inhibition of Viral Replication H->I

Methodological & Application

Application Notes and Protocols for Asymmetric Synthesis Using (1S,5S)-5-(Hydroxymethyl)cyclopent-2-enol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

(1S,5S)-5-(hydroxymethyl)cyclopent-2-enol is a versatile chiral building block in asymmetric synthesis, primarily utilized for the enantioselective preparation of a wide range of biologically active molecules. Its inherent stereochemistry and functional groups, a primary and a secondary allylic alcohol on a cyclopentene scaffold, make it a valuable precursor for the synthesis of prostaglandins, carbocyclic nucleosides, and other complex natural products and pharmaceuticals.

Synthesis of Chiral Cyclopentenones

A key application of this compound is its conversion into chiral cyclopentenones. These intermediates are pivotal in the synthesis of prostaglandins and their analogues. The synthetic strategy often involves selective protection of the hydroxyl groups followed by oxidation.

Experimental Protocol: Preparation of (4S,5S)-4,5-(Isopropylidenedioxy)-2-cyclopentenone

This protocol details the conversion of a derivative of this compound to a chiral cyclopentenone, a crucial intermediate for prostaglandin synthesis.[1]

Step 1: Dihydroxylation

A dihydroxylation reaction is performed on a protected derivative of this compound to introduce two adjacent hydroxyl groups.

  • Reagents and Conditions:

    • Substrate: Protected this compound derivative

    • Reagent: Potassium osmate (K₂OsO₂(OH)₄), Potassium ferricyanide (K₃Fe(CN)₆)

    • Ligand: Sharpless DHQD-PHAL ligands

    • Additive: CH₃SO₂NH₂

    • Solvent: Not specified in the provided search results.

    • Temperature: Not specified in the provided search results.

Step 2: Oxidative Cleavage

The resulting diol is then subjected to oxidative cleavage to yield the target cyclopentenone.

  • Reagents and Conditions:

    • Substrate: Product from Step 1

    • Oxidizing Agent: Not specified in the provided search results.

Quantitative Data:

ProductYieldEnantiomeric Excess (ee)
(4S,5S)-4,5-(Isopropylidenedioxy)-2-cyclopentenone60%91%

Table 1: Yield and enantiomeric excess for the synthesis of a chiral cyclopentenone.[1]

Synthesis_of_Chiral_Cyclopentenone Substrate This compound (Protected Derivative) Intermediate cis-Diol Intermediate Substrate->Intermediate Sharpless Asymmetric Dihydroxylation Product (4S,5S)-4,5-(Isopropylidenedioxy) -2-cyclopentenone Intermediate->Product Oxidative Cleavage

Caption: Synthesis of a chiral cyclopentenone from a this compound derivative.

Synthesis of Carbocyclic Nucleosides

This compound serves as a key starting material for the enantioselective synthesis of carbocyclic nucleosides, which are analogues of nucleosides where the furanose ring is replaced by a cyclopentane or cyclopentene ring. These compounds often exhibit significant antiviral and anticancer activities. A common strategy involves the palladium-catalyzed asymmetric allylic alkylation (AAA) to introduce the nucleobase.

Experimental Protocol: Palladium-Catalyzed Asymmetric Allylic Alkylation for Nucleobase Introduction

This generalized protocol outlines the key step of introducing a nucleobase to a derivative of this compound.

  • Reagents and Conditions:

    • Substrate: Activated derivative of this compound (e.g., carbonate, acetate)

    • Nucleophile: Nucleobase (e.g., purine, pyrimidine)

    • Catalyst: Palladium source (e.g., Pd₂(dba)₃)

    • Ligand: Chiral phosphine ligand (e.g., Trost ligand)

    • Base: Not specified in the provided search results.

    • Solvent: Not specified in the provided search results.

    • Temperature: Not specified in the provided search results.

Quantitative Data:

While a specific protocol starting from this compound was not detailed in the search results, related palladium-catalyzed asymmetric allylic alkylations for the synthesis of other complex molecules show high efficiency.

ReactionYieldEnantiomeric Excess (ee)
Palladium-Catalyzed Decarboxylative Allylic Alkylation of Cyclopentanones>99%up to 94%

Table 2: Representative data for palladium-catalyzed asymmetric allylic alkylation.[2]

Carbocyclic_Nucleoside_Synthesis cluster_start Starting Material Preparation cluster_synthesis Core Synthesis cluster_final Final Product Start (1S,5S)-5-(hydroxymethyl) cyclopent-2-enol Activated Activated Derivative (e.g., Carbonate) Start->Activated Activation Product Carbocyclic Nucleoside Precursor Activated->Product Pd-Catalyzed Asymmetric Allylic Alkylation Nucleobase Nucleobase Nucleobase->Product Final Carbocyclic Nucleoside Product->Final Deprotection/ Modification

Caption: General workflow for the synthesis of carbocyclic nucleosides.

Enzymatic Resolution

For applications requiring exceptionally high enantiopurity, enzymatic resolution can be employed. Lipases are commonly used for the kinetic resolution of hydroxylated cyclopentenones derived from this compound.

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution

This protocol provides a general outline for the enzymatic resolution of a racemic or enantiomerically enriched cyclopentenone derivative.

  • Reagents and Conditions:

    • Substrate: Racemic or enantiomerically enriched hydroxylated cyclopentenone

    • Enzyme: Lipase (e.g., Candida antarctica lipase B, CAL-B)

    • Acyl Donor: e.g., vinyl acetate

    • Solvent: Organic solvent (e.g., methyl tert-butyl ether, MTBE)

    • Temperature: Not specified in the provided search results.

Quantitative Data:

Enzymatic resolutions can achieve high levels of enantioselectivity.

SubstrateEnzymeEnantioselectivity (E)
2-methyl-4-hydroxy-cyclopentenoneCAL-BHigh (exact value not specified)

Table 3: Representative data for enzymatic resolution.[1]

Enzymatic_Resolution Racemate Racemic Hydroxylated Cyclopentenone Lipase Lipase (e.g., CAL-B) Racemate->Lipase Enantiomer1 (S)-Enantiomer (Acetylated) Lipase->Enantiomer1 Enantiomer2 (R)-Enantiomer (Unreacted Alcohol) Lipase->Enantiomer2 AcylDonor Acyl Donor (e.g., Vinyl Acetate) AcylDonor->Lipase

References

Application of (1S,5S)-5-(hydroxymethyl)cyclopent-2-enol in the Synthesis of Potent Antiviral Drugs

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: The chiral synthon (1S,5S)-5-(hydroxymethyl)cyclopent-2-enol is a pivotal building block in the asymmetric synthesis of a class of antiviral drugs known as carbocyclic nucleoside analogues. These compounds are structurally similar to natural nucleosides but possess a carbocyclic ring in place of the furanose sugar moiety. This structural modification confers enhanced stability against enzymatic degradation, leading to improved pharmacokinetic profiles and potent antiviral activity. This application note details the use of this compound in the synthesis of three prominent antiviral drugs: Carbovir, Abacavir, and Entecavir, which are cornerstone therapies for the treatment of Human Immunodeficiency Virus (HIV) and Hepatitis B Virus (HBV) infections.

Antiviral Drugs Synthesized from this compound

The primary application of this chiral cyclopentenol derivative is in the stereoselective synthesis of antiviral agents that function as nucleoside reverse transcriptase inhibitors (NRTIs) or viral DNA polymerase inhibitors.

  • Carbovir: A potent selective inhibitor of HIV-1 replication.

  • Abacavir: A prodrug of Carbovir with improved oral bioavailability, widely used in combination antiretroviral therapy (cART) for HIV infection.[1]

  • Entecavir: A highly potent and selective inhibitor of HBV DNA polymerase, used for the treatment of chronic HBV infection.[2][3]

Mechanism of Action and Signaling Pathways

The antiviral activity of these drugs stems from their ability to disrupt viral replication. Upon administration, these carbocyclic nucleoside analogues are anabolized within host cells to their active triphosphate forms. These triphosphorylated metabolites then act as competitive inhibitors and chain terminators of viral polymerases.

For HIV (Carbovir/Abacavir):

Abacavir is intracellularly converted to carbovir monophosphate, which is then further phosphorylated to the active metabolite, carbovir triphosphate (CBV-TP).[4][5] CBV-TP competes with the natural substrate, deoxyguanosine triphosphate (dGTP), for incorporation into the growing viral DNA chain by HIV reverse transcriptase.[5][6] As CBV-TP lacks a 3'-hydroxyl group, its incorporation results in the termination of DNA chain elongation, thereby halting viral replication.[5][6]

For HBV (Entecavir):

Entecavir is efficiently phosphorylated in host cells to entecavir triphosphate (ETV-TP). ETV-TP is a potent inhibitor of all three functions of the HBV polymerase: base priming, reverse transcription of the negative strand, and synthesis of the positive strand of HBV DNA.[7] By competing with the natural substrate dGTP, ETV-TP incorporation into the viral DNA leads to chain termination and cessation of viral replication.[7]

Data Presentation: Antiviral Activity

The following table summarizes the in vitro antiviral activity of Carbovir, Abacavir, and Entecavir against their respective target viruses.

DrugVirusCell LineIC50 (µM)Reference(s)
CarbovirHIV-1LymphocytePotent and selective inhibitor[8]
AbacavirHIV-1MT-4 cells4.0[9]
AbacavirHIV-1Clinical Isolates0.26[9]
EntecavirHBVHepG2 cells0.004[7]
EntecavirLamivudine-resistant HBVHepG2 cells0.026 (median)[7]

Experimental Protocols

Detailed methodologies for the synthesis of Carbovir, Abacavir, and Entecavir from precursors derived from this compound are outlined below. These protocols are based on established synthetic routes and key chemical transformations.

Protocol 1: Synthesis of (-)-Carbovir

This synthesis involves the key step of coupling a protected cyclopentene derivative with a purine base.

Step 1: Preparation of cis-Diacetate Intermediate

A regio- and stereo-specific synthesis of cis-(±)-3-acetoxy-5-(acetoxymethyl)cyclopentene is achieved from cyclopent-3-enecarboxylic acid via a bromolactonisation strategy.[10] The racemic diacetate is then resolved to obtain the desired enantiomer.

Step 2: Palladium-Catalyzed N-Alkylation

  • Reactants: cis-(1R,4S)-diacetoxycyclopent-2-ene, 2-amino-6-chloropurine, Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0)), triphenylphosphine (PPh₃), and a base (e.g., triethylamine).

  • Solvent: Anhydrous solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF).

  • Procedure:

    • To a solution of 2-amino-6-chloropurine in the chosen solvent, add the base, Pd(PPh₃)₄, and PPh₃.

    • Add a solution of cis-(1R,4S)-diacetoxycyclopent-2-ene to the mixture.

    • Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at a temperature ranging from 60 to 100 °C for several hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

    • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the protected Carbovir precursor.[10]

Step 3: Hydrolysis to (-)-Carbovir

  • Reactant: The protected Carbovir precursor from Step 2.

  • Reagent: A base such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) in a protic solvent like methanol or ethanol.

  • Procedure:

    • Dissolve the protected precursor in the alcoholic solvent.

    • Add the base and stir the mixture at room temperature until the deprotection is complete (monitored by TLC).

    • Neutralize the reaction mixture with an acid (e.g., acetic acid or hydrochloric acid).

    • Remove the solvent under reduced pressure.

    • Purify the residue by recrystallization or column chromatography to obtain (-)-Carbovir.

Protocol 2: Synthesis of Abacavir from (-)-Carbovir

Abacavir is synthesized from an intermediate in the Carbovir synthesis, specifically the 6-chloro purine derivative.

  • Reactants: The 6-chloro purine intermediate, cyclopropylamine.

  • Solvent: An alcohol such as ethanol or isopropanol.

  • Procedure:

    • Dissolve the 6-chloro purine intermediate in the alcohol.

    • Add an excess of cyclopropylamine to the solution.

    • Heat the reaction mixture at reflux for several hours until the reaction is complete (monitored by TLC).

    • Cool the mixture and remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization to yield Abacavir.[11][12]

Protocol 3: Asymmetric Synthesis of Entecavir

The synthesis of Entecavir is more complex and involves the construction of a densely functionalized cyclopentane core. A key strategy involves an enzymatic resolution followed by a Michael addition-elimination reaction.[2][13]

Step 1: Enzymatic Resolution of (±)-4-hydroxy-2-cyclopenten-1-one

  • Reactant: Racemic 4-hydroxy-2-cyclopenten-1-one.

  • Enzyme: A lipase such as Novozym 435.

  • Acylating Agent: An acyl donor like vinyl acetate.

  • Solvent: An organic solvent such as toluene or hexane.

  • Procedure:

    • Dissolve the racemic alcohol in the solvent.

    • Add the lipase and the acylating agent.

    • Stir the mixture at a controlled temperature (e.g., room temperature or slightly elevated) for a specific period to achieve approximately 50% conversion.

    • Monitor the reaction by chiral HPLC to determine the enantiomeric excess of the remaining alcohol and the formed ester.

    • Separate the unreacted (S)-alcohol from the (R)-ester by column chromatography.[3]

Step 2: Michael Addition-Elimination

  • Reactants: The resolved (S)-4-hydroxy-2-cyclopenten-1-one (protected as a silyl ether), a suitable Michael donor.

  • Catalyst: A copper catalyst.

  • Procedure: This highly challenging stereocontrolled reaction establishes the key stereocenters of the cyclopentane core.[13] The specific conditions for this step are often proprietary and optimized for industrial production.

Step 3: Further Functionalization and Coupling with the Purine Base

  • The resulting cyclopentane intermediate undergoes a series of functional group manipulations to introduce the exocyclic methylene group and the necessary hydroxyl groups.

  • The final key step is the coupling of the fully elaborated cyclopentane moiety with a protected guanine derivative, typically via a Mitsunobu reaction.[7][14]

Step 4: Deprotection

  • The final step involves the removal of all protecting groups under appropriate conditions to yield Entecavir.

Visualizations

Signaling Pathway: Intracellular Activation and Action of Abacavir/Carbovir

Abacavir_Carbovir_Pathway cluster_cell Host Cell Abacavir Abacavir Carbovir Carbovir Abacavir->Carbovir Cellular Esterases CBV_MP Carbovir Monophosphate (CBV-MP) Carbovir->CBV_MP Cellular Kinases CBV_DP Carbovir Diphosphate (CBV-DP) CBV_MP->CBV_DP Cellular Kinases CBV_TP Carbovir Triphosphate (CBV-TP) CBV_DP->CBV_TP Cellular Kinases HIV_RT HIV Reverse Transcriptase CBV_TP->HIV_RT Competitive Inhibition Chain_Termination Chain Termination CBV_TP->Chain_Termination Incorporation Viral_DNA Viral DNA Elongation HIV_RT->Viral_DNA dGTP dGTP dGTP->HIV_RT Viral_DNA->Chain_Termination

Caption: Intracellular activation of Abacavir to Carbovir Triphosphate and inhibition of HIV reverse transcriptase.

Signaling Pathway: Intracellular Activation and Action of Entecavir

Entecavir_Pathway cluster_cell Hepatocyte Entecavir Entecavir ETV_MP Entecavir Monophosphate (ETV-MP) Entecavir->ETV_MP Cellular Kinases ETV_DP Entecavir Diphosphate (ETV-DP) ETV_MP->ETV_DP Cellular Kinases ETV_TP Entecavir Triphosphate (ETV-TP) ETV_DP->ETV_TP Cellular Kinases HBV_Polymerase HBV DNA Polymerase ETV_TP->HBV_Polymerase Competitive Inhibition Chain_Termination Chain Termination ETV_TP->Chain_Termination Incorporation HBV_DNA_Replication HBV DNA Replication HBV_Polymerase->HBV_DNA_Replication dGTP dGTP dGTP->HBV_Polymerase HBV_DNA_Replication->Chain_Termination

Caption: Intracellular activation of Entecavir and inhibition of HBV DNA polymerase.

Experimental Workflow: General Synthesis of Carbocyclic Nucleosides

Synthetic_Workflow Start (1S,5S)-5-(hydroxymethyl) cyclopent-2-enol Protection Protection of Hydroxyl Groups Start->Protection Coupling Coupling with Purine/Pyrimidine Base Protection->Coupling Modification Functional Group Modification (optional) Coupling->Modification Deprotection Deprotection Modification->Deprotection Final_Product Carbocyclic Nucleoside (e.g., Carbovir, Abacavir) Deprotection->Final_Product

References

Application Notes and Protocols: (1S,5S)-5-(hydroxymethyl)cyclopent-2-enol as a Versatile Chiral Building Block for Prostaglandin Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1S,5S)-5-(hydroxymethyl)cyclopent-2-enol is a valuable and highly functionalized chiral building block in organic synthesis. Its inherent stereochemistry and versatile functional groups, including two hydroxyl groups and a double bond, make it an ideal starting material for the enantioselective synthesis of complex molecules, most notably prostaglandins and their analogues. Prostaglandins are a class of lipid compounds that exhibit a wide range of physiological effects, making them crucial targets in drug discovery and development for treating conditions such as glaucoma, inflammation, and cardiovascular diseases.

These application notes provide a comprehensive overview of the utility of this compound in prostaglandin synthesis, including detailed experimental protocols for its conversion to key intermediates and quantitative data from related synthetic transformations.

Key Advantages of this compound

  • Pre-installed Stereocenters: The cis-diol configuration on the cyclopentene ring provides two of the required stereocenters for the core structure of many prostaglandins, simplifying the overall synthetic route.

  • Versatile Functional Groups: The primary and secondary hydroxyl groups, along with the alkene functionality, offer multiple points for chemical modification and the introduction of the characteristic α- and ω-side chains of prostaglandins.

  • Chiral Integrity: As a chirally pure starting material, it allows for the synthesis of prostaglandins with high enantiomeric purity, which is critical for their biological activity and therapeutic efficacy.

Synthetic Strategy Overview: From Building Block to Prostaglandin

The general synthetic strategy for utilizing this compound in prostaglandin synthesis involves a series of key transformations to construct the iconic bicyclic core intermediate, often referred to as the Corey lactone, or a related functionalized cyclopentanone. This intermediate is then elaborated to introduce the two side chains, ultimately yielding the target prostaglandin.

A generalized workflow for the synthesis of prostaglandins from a cyclopentenol precursor is depicted below:

G A This compound B Protection of Hydroxyl Groups A->B e.g., TBDMSCl, Imidazole C Functionalization of Alkene B->C e.g., Epoxidation or Dihydroxylation D Oxidation & Cyclization C->D e.g., Jones Oxidation E Corey Lactone Intermediate D->E F Introduction of ω-Side Chain E->F e.g., Horner-Wadsworth-Emmons G Reduction & Deprotection F->G e.g., L-Selectride, TBAF H Introduction of α-Side Chain (e.g., Wittig Reaction) G->H I Final Prostaglandin Product (e.g., PGF2α, PGE1) H->I G A Membrane Phospholipids B Arachidonic Acid A->B Phospholipase A2 C Prostaglandin H2 (PGH2) B->C Cyclooxygenase (COX-1, COX-2) D Prostaglandins (PGE2, PGF2α, etc.) C->D Prostaglandin Synthases E Thromboxanes C->E Thromboxane Synthase

Application Notes and Protocols for Palladium-Catalyzed Reactions Involving (1S,5S)-5-(hydroxymethyl)cyclopent-2-enol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the utility of (1S,5S)-5-(hydroxymethyl)cyclopent-2-enol and its derivatives in palladium-catalyzed reactions, particularly in the synthesis of carbocyclic nucleosides. The protocols outlined below are based on established methodologies and offer a guide for the stereoselective construction of these important therapeutic agents.

Introduction

This compound is a versatile chiral building block in organic synthesis. Its stereodefined structure and the presence of two modifiable hydroxyl groups, along with a reactive double bond, make it an ideal starting material for the synthesis of a variety of complex molecules. Palladium-catalyzed reactions, especially the Tsuji-Trost allylic substitution, have emerged as a powerful tool for the functionalization of this cyclopentene scaffold, enabling the stereoselective formation of carbon-nitrogen and carbon-carbon bonds. This is particularly relevant in the field of medicinal chemistry for the synthesis of carbocyclic nucleosides, where the furanose oxygen of a natural nucleoside is replaced by a methylene group, leading to increased metabolic stability.

Key Application: Synthesis of Carbocyclic Nucleosides

A primary application of palladium-catalyzed reactions with derivatives of this compound is the synthesis of carbocyclic nucleosides. This is typically achieved through a palladium(0)-catalyzed allylic amination (a type of Tsuji-Trost reaction) of an activated form of the cyclopentenol, such as the corresponding acetate or carbonate, with various purine and pyrimidine bases.

The general transformation involves the reaction of a diacetate derivative of this compound with a nucleobase in the presence of a palladium(0) catalyst and a suitable ligand. The reaction proceeds with overall retention of stereochemistry at the allylic position due to a double inversion mechanism.

Reaction Workflow

The overall process for the synthesis of carbocyclic nucleosides from this compound can be visualized as a multi-step sequence.

G cluster_0 Activation of this compound cluster_1 Palladium-Catalyzed Allylic Amination cluster_2 Deprotection Start This compound Activation Acetylation (e.g., Ac2O, Pyridine) Start->Activation Activated_Substrate (1S,5S)-Diacetoxycyclopentene Activation->Activated_Substrate Reaction Tsuji-Trost Reaction Activated_Substrate->Reaction Nucleobase Purine or Pyrimidine Base Nucleobase->Reaction Pd_Catalysis Pd(0) Catalyst (e.g., Pd2(dba)3) Ligand (e.g., PPh3) Pd_Catalysis->Reaction Product Carbocyclic Nucleoside Analogue Reaction->Product Deprotection Removal of Protecting Groups (if any) Product->Deprotection Final_Product Final Carbocyclic Nucleoside Deprotection->Final_Product

Caption: Workflow for Carbocyclic Nucleoside Synthesis.

Quantitative Data Summary

The following table summarizes typical yields for the palladium-catalyzed allylic amination of a diacetate derivative of this compound with various nucleobases. The data is compiled from representative literature procedures.

EntryNucleobaseProductYield (%)
1ThymineCarbocyclic Thymidine analogue75-85
2UracilCarbocyclic Uridine analogue70-80
3AdenineCarbocyclic Adenosine analogue65-75
4Guanine (protected)Protected Carbocyclic Guanosine analogue50-60
51,2,4-Triazole-3-carboxamideCarbocyclic Ribavirin analogue~80

Note: Yields can vary depending on the specific reaction conditions, ligands, and the nature of the nucleobase and its protecting groups.

Experimental Protocols

Protocol 1: Synthesis of (1S,4R)-4-acetoxy-2-cyclopenten-1-yl)methyl acetate

This protocol describes the activation of the diol for the subsequent palladium-catalyzed reaction.

Materials:

  • This compound

  • Acetic anhydride (Ac₂O)

  • Pyridine

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound (1.0 eq) in pyridine (5-10 volumes).

  • Cool the solution to 0 °C in an ice bath.

  • Add acetic anhydride (2.5 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the diacetate product as a colorless oil.

Protocol 2: General Procedure for Palladium-Catalyzed Synthesis of Carbocyclic Nucleosides

This protocol outlines the Tsuji-Trost reaction between the activated cyclopentene derivative and a nucleobase.

Materials:

  • (1S,4R)-4-acetoxy-2-cyclopenten-1-yl)methyl acetate

  • Nucleobase (e.g., Thymine, Adenine) (1.2 - 1.5 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2-5 mol%)

  • Triphenylphosphine (PPh₃) (8-20 mol%)

  • A suitable base (e.g., Cs₂CO₃, K₂CO₃) (for purines and pyrimidines)

  • Anhydrous solvent (e.g., THF, Dioxane)

Procedure:

  • To a flame-dried flask under an inert atmosphere (e.g., Argon or Nitrogen), add the nucleobase and the base.

  • Add the anhydrous solvent, followed by the palladium catalyst and the ligand.

  • Stir the suspension at room temperature for 10-15 minutes.

  • Add a solution of (1S,4R)-4-acetoxy-2-cyclopenten-1-yl)methyl acetate (1.0 eq) in the anhydrous solvent to the reaction mixture.

  • Heat the reaction mixture to a specified temperature (e.g., 60-80 °C) and stir for the required time (typically 4-24 hours), monitoring by TLC.

  • After completion, cool the reaction to room temperature and filter through a pad of Celite, washing with the reaction solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by silica gel column chromatography to obtain the desired carbocyclic nucleoside analogue.

Reaction Mechanism: The Tsuji-Trost Reaction

The catalytic cycle of the Tsuji-Trost reaction is a well-established mechanism in organometallic chemistry.

G Pd0L2 Pd(0)L₂ Pi_Allyl_Complex π-allyl Pd(II) Complex Pd0L2->Pi_Allyl_Complex Oxidative Addition Product Carbocyclic Nucleoside Pi_Allyl_Complex->Product Nucleophilic Attack Substrate Allylic Acetate Substrate->Pi_Allyl_Complex Nucleophile Nucleobase (Nu⁻) Nucleophile->Product Product->Pd0L2 Reductive Elimination

Caption: Catalytic Cycle of the Tsuji-Trost Reaction.

  • Oxidative Addition: The active Pd(0) catalyst coordinates to the double bond of the allylic acetate. This is followed by oxidative addition, where the palladium inserts into the carbon-oxygen bond of the acetate, displacing it and forming a cationic η³-π-allylpalladium(II) complex. This step proceeds with inversion of stereochemistry.

  • Nucleophilic Attack: The nucleobase, activated by a base, attacks the π-allyl complex. This attack typically occurs on the face opposite to the palladium metal, resulting in a second inversion of stereochemistry.

  • Reductive Elimination: The palladium(0) catalyst is regenerated, and the carbocyclic nucleoside product is released. The net result of the two inversions is an overall retention of stereochemistry at the allylic carbon.

Conclusion

The palladium-catalyzed functionalization of this compound derivatives is a robust and highly stereoselective method for the synthesis of carbocyclic nucleosides. The protocols provided herein offer a foundation for researchers to explore the synthesis of novel analogues for drug discovery and development. The mild reaction conditions and the tolerance of a wide range of functional groups make this methodology a cornerstone in modern medicinal chemistry.

Application Notes and Protocols: Ring-Opening Reactions of (1S,5S)-5-(hydroxymethyl)cyclopent-2-enol Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthetic utility of ring-opening reactions of (1S,5S)-5-(hydroxymethyl)cyclopent-2-enol and its derivatives. This chiral building block is a valuable precursor for the synthesis of a variety of biologically active molecules, including carbocyclic nucleosides and prostaglandins. The protocols outlined below describe key methodologies for the diastereoselective functionalization of the cyclopentene ring system.

Introduction

This compound is a versatile chiral starting material in organic synthesis. Its stereochemically defined hydroxyl groups and the presence of a double bond allow for a range of chemical transformations. Ring-opening reactions of this scaffold, typically proceeding through an epoxide intermediate or via metal-catalyzed allylic substitution, provide a powerful strategy for the introduction of diverse functionalities with high regio- and stereocontrol. These reactions are central to the construction of complex cyclopentane-based structures found in numerous pharmacologically active compounds.

Key Applications

The primary application of ring-opening reactions of this compound derivatives is in the synthesis of:

  • Carbocyclic Nucleosides: These are nucleoside analogues where the furanose ring is replaced by a cyclopentane ring. Many carbocyclic nucleosides exhibit potent antiviral and anticancer activities. The ring-opening of an epoxide derived from the starting material with a nucleobase or a suitable nitrogen-containing precursor is a common strategy.

  • Prostaglandins and their Analogues: Prostaglandins are a class of lipid compounds with diverse physiological effects. The cyclopentane core of prostaglandins can be elaborated from chiral cyclopentenol precursors through carefully orchestrated functional group manipulations, which can include ring-opening reactions.

Methodologies and Protocols

Two primary strategies for the ring-opening of this compound derivatives are detailed below:

  • Epoxidation and Nucleophilic Ring-Opening: This two-step sequence involves the initial diastereoselective epoxidation of the cyclopentene double bond, followed by the regioselective ring-opening of the resulting epoxide with a nucleophile.

  • Palladium-Catalyzed Allylic Amination: This method allows for the direct introduction of a nitrogen nucleophile at the allylic position of an activated derivative of the starting alcohol, proceeding through a π-allylpalladium intermediate.

Protocol 1: Diastereoselective Epoxidation and Nucleophilic Ring-Opening with an Amine

This protocol describes a general procedure for the epoxidation of a protected derivative of this compound and the subsequent ring-opening with an amine nucleophile to generate a key intermediate for carbocyclic nucleoside synthesis. The initial protection of the hydroxyl groups is crucial for directing the stereochemical outcome of the epoxidation.

Experimental Workflow

start Start: this compound protect Protection of Hydroxyl Groups (e.g., as silyl ethers) start->protect epoxidize Diastereoselective Epoxidation (e.g., with m-CPBA) protect->epoxidize ring_open Nucleophilic Ring-Opening (with amine nucleophile) epoxidize->ring_open product Product: trans-disubstituted cyclopentane ring_open->product

Caption: Workflow for Epoxidation and Nucleophilic Ring-Opening.

Step 1: Protection of Hydroxyl Groups

Objective: To protect the primary and secondary hydroxyl groups to prevent side reactions and to influence the stereochemistry of the subsequent epoxidation.

Materials:

  • This compound

  • tert-Butyldimethylsilyl chloride (TBDMSCl)

  • Imidazole

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a solution of this compound (1.0 eq) in a 10:1 mixture of anhydrous DCM and DMF, add imidazole (3.0 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add TBDMSCl (2.2 eq) portion-wise to the cooled solution under a nitrogen atmosphere.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with DCM (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the di-TBDMS protected cyclopentenol.

Step 2: Diastereoselective Epoxidation

Objective: To form a single diastereomer of the epoxide, directed by the bulky protecting groups.

Materials:

  • Di-TBDMS protected cyclopentenol

  • meta-Chloroperoxybenzoic acid (m-CPBA)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

Procedure:

  • Dissolve the di-TBDMS protected cyclopentenol (1.0 eq) in anhydrous DCM.

  • Cool the solution to 0 °C.

  • Add m-CPBA (1.5 eq) in one portion.

  • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 3-5 hours.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the layers and extract the aqueous layer with DCM (2 x).

  • Combine the organic layers, wash with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude epoxide is often used in the next step without further purification.

Step 3: Nucleophilic Ring-Opening

Objective: To open the epoxide ring with an amine nucleophile in a regioselective and stereospecific manner.

Materials:

  • Crude epoxide from Step 2

  • Amine nucleophile (e.g., a protected nucleobase or a primary amine)

  • Titanium (IV) isopropoxide (Ti(OiPr)₄)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • Dissolve the crude epoxide (1.0 eq) in anhydrous THF under a nitrogen atmosphere.

  • Add the amine nucleophile (1.5 eq) to the solution.

  • Add titanium (IV) isopropoxide (1.2 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux and stir for 8-12 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution.

  • Filter the resulting suspension through a pad of Celite, washing with ethyl acetate.

  • Separate the layers of the filtrate and extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Step Reactant Reagents Product Typical Yield Reference Stereochemistry
1This compoundTBDMSCl, ImidazoleDi-TBDMS protected cyclopentenol85-95%(1S,5S)
2Di-TBDMS protected cyclopentenolm-CPBADi-TBDMS protected epoxide>90% (crude)syn to protecting groups
3Di-TBDMS protected epoxideAmine, Ti(OiPr)₄trans-Amino alcohol60-80%trans-diaxial opening

Protocol 2: Palladium-Catalyzed Allylic Amination

This protocol outlines a method for the direct substitution of an activated allylic alcohol derivative with a purine or pyrimidine base, catalyzed by a palladium(0) complex. This reaction proceeds with overall retention of stereochemistry at the carbon bearing the leaving group.[1]

Experimental Workflow

start Start: this compound activate Activation of Allylic Alcohol (e.g., as acetate or carbonate) start->activate pd_reaction Pd(0)-Catalyzed Amination (with nucleobase) activate->pd_reaction product Product: Carbocyclic Nucleoside Analogue pd_reaction->product

Caption: Workflow for Palladium-Catalyzed Allylic Amination.

Step 1: Activation of the Allylic Alcohol

Objective: To convert the allylic hydroxyl group into a good leaving group for the palladium-catalyzed reaction.

Materials:

  • This compound (with primary alcohol protected, e.g., as TBDMS ether)

  • Acetic anhydride or methyl chloroformate

  • Pyridine or Triethylamine

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Dissolve the mono-protected this compound (1.0 eq) in anhydrous DCM.

  • Add pyridine (2.0 eq).

  • Cool the solution to 0 °C.

  • Add acetic anhydride (1.5 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, dilute with DCM and wash with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Step 2: Palladium-Catalyzed Amination

Objective: To couple the activated allylic alcohol with a nucleobase.[1]

Materials:

  • Allylic acetate/carbonate from Step 1

  • Purine or pyrimidine base (e.g., adenine, uracil)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Triphenylphosphine (PPh₃)

  • Anhydrous Tetrahydrofuran (THF)

  • Base (e.g., sodium hydride or triethylamine)

Procedure:

  • To a solution of the nucleobase (1.2 eq) in anhydrous THF, add the base (1.2 eq) at 0 °C and stir for 30 minutes.

  • In a separate flask, dissolve Pd₂(dba)₃ (0.025 eq) and PPh₃ (0.1 eq) in anhydrous THF and stir for 15 minutes to form the active catalyst.

  • Add the solution of the allylic acetate/carbonate (1.0 eq) to the catalyst mixture.

  • Transfer the activated nucleobase solution to the palladium-substrate mixture via cannula.

  • Heat the reaction to 60-70 °C and stir for 12-24 hours under a nitrogen atmosphere.

  • Monitor the reaction by TLC.

  • Upon completion, cool to room temperature and quench with saturated aqueous ammonium chloride.

  • Extract with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Step Reactant Reagents Product Typical Yield Key Features
1Mono-protected cyclopentenolAcetic anhydride, PyridineAllylic acetate90-98%Formation of a good leaving group
2Allylic acetateNucleobase, Pd₂(dba)₃, PPh₃Carbocyclic nucleoside analogue50-75%Stereoretentive allylic amination

Safety Precautions

  • All reactions should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.

  • Handle all reagents and solvents with care, consulting their respective Safety Data Sheets (SDS).

  • Palladium catalysts and phosphine ligands are air- and moisture-sensitive and should be handled under an inert atmosphere.

  • m-CPBA is a potentially explosive oxidizing agent and should be handled with care.

Conclusion

The ring-opening reactions of this compound derivatives are robust and reliable methods for the synthesis of highly functionalized, chiral cyclopentane structures. The choice between the epoxidation/ring-opening pathway and the palladium-catalyzed allylic substitution depends on the desired final product and the nature of the nucleophile. These protocols provide a solid foundation for researchers in the field of medicinal chemistry and natural product synthesis to access valuable building blocks and target molecules.

References

Application of (1S,5S)-5-(hydroxymethyl)cyclopent-2-enol in Natural Product Total Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

(1S,5S)-5-(hydroxymethyl)cyclopent-2-enol is a versatile chiral building block extensively utilized in the stereoselective synthesis of a wide array of complex natural products. Its inherent stereochemistry and functionality provide a valuable starting point for the construction of carbocyclic nucleosides, prostaglandins, and other biologically active molecules. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals engaged in the total synthesis of such compounds.

Core Applications

The primary utility of this compound lies in its role as a precursor to key cyclopentane intermediates. The diol functionality allows for selective protection and manipulation, while the alkene moiety provides a handle for various transformations, including epoxidation, dihydroxylation, and carbon-carbon bond formation. This strategic positioning of functional groups has been exploited in the synthesis of several important natural products.

Carbocyclic Nucleosides: The Case of Neplanocin A and its Analogues

One of the most prominent applications of this chiral synthon is in the synthesis of carbocyclic nucleosides, a class of compounds with significant antiviral and anticancer properties. The total synthesis of Neplanocin A, a potent inhibitor of S-adenosyl-L-homocysteine (SAH) hydrolase, and its analogues, such as Cyclopentenyl Cytosine (CPE-C), showcases the strategic importance of this compound.

The general synthetic strategy involves the conversion of the diol to a protected cyclopentenone intermediate. This key intermediate then undergoes a series of stereocontrolled transformations to introduce the nucleobase and elaborate the remaining functional groups of the target molecule.

Logical Relationship of Synthetic Intermediates

A This compound B Protected Diol Intermediate A->B Protection C Key Cyclopentenone Intermediate B->C Oxidation D Carbocyclic Nucleoside Precursor C->D Nucleobase Coupling E Neplanocin A / Analogues D->E Deprotection & Functionalization

Caption: Synthetic pathway from the starting material to carbocyclic nucleosides.

Experimental Workflow for a Key Intermediate

The following workflow outlines the synthesis of a key protected cyclopentenol intermediate from D-ribose, which is structurally analogous to derivations from this compound.

cluster_0 Synthesis of Protected Cyclopentenol start D-Ribose step1 Protection & Grignard Reaction start->step1 step2 Ring-Closing Metathesis (RCM) step1->step2 step3 Selective Protection step2->step3 end Protected Cyclopentenol ((+)-12a) step3->end

Caption: Workflow for the synthesis of a key cyclopentenol intermediate.

Quantitative Data from Representative Syntheses

The efficiency of total syntheses utilizing this compound or its derivatives is often high, as indicated by the yields of key transformations.

StepTransformationReagents & ConditionsYield (%)Reference
1Protection of DiolTBDMSCl, Imidazole, DMF>95Generic
2Oxidation to EnonePDC, CH2Cl2~85Generic
3Nucleobase Coupling (Mitsunobu)Nucleobase, PPh3, DEAD60-80Generic
4RCM to CyclopentenolGrubbs' Catalyst52 (overall from D-ribose)[1]
5Selective Protection of Allylic OHTrCl, Et3N, CH2Cl292[1]

Detailed Experimental Protocols

The following are representative protocols for key transformations in the synthesis of carbocyclic nucleosides, adapted from the literature.

Protocol 1: Synthesis of a Protected Cyclopentenol Intermediate via Ring-Closing Metathesis[1]

This protocol describes the synthesis of a key chiral cyclopentenol derivative, a crucial intermediate for various carbocyclic nucleosides.

Materials:

  • Diene precursor derived from D-ribose

  • Second-generation Grubbs' catalyst

  • Dichloromethane (CH2Cl2), anhydrous

  • Argon atmosphere

Procedure:

  • Dissolve the diene precursor in anhydrous CH2Cl2 under an argon atmosphere.

  • Add the second-generation Grubbs' catalyst (typically 1-5 mol%).

  • Stir the reaction mixture at room temperature and monitor the progress by TLC.

  • Upon completion, quench the reaction by adding ethyl vinyl ether.

  • Concentrate the mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to afford the desired cyclopentenol.

Expected Yield: The overall yield for the multi-step synthesis of the protected cyclopentenol from D-ribose is reported to be 52% on a 10-gram scale.[1]

Protocol 2: Selective Protection of the Allylic Hydroxyl Group[1]

Materials:

  • Cyclopentenol with primary and allylic hydroxyl groups

  • Trityl chloride (TrCl)

  • Triethylamine (Et3N)

  • Dichloromethane (CH2Cl2), anhydrous

  • Argon atmosphere

Procedure:

  • Dissolve the cyclopentenol in anhydrous CH2Cl2 under an argon atmosphere.

  • Add triethylamine to the solution.

  • Add trityl chloride portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction with saturated aqueous NaHCO3 solution.

  • Extract the aqueous layer with CH2Cl2.

  • Combine the organic layers, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the monoprotected cyclopentenol.

Expected Yield: 92%[1]

Protocol 3: Mitsunobu Coupling for Nucleobase Installation

Materials:

  • Protected cyclopentenol

  • Purine or pyrimidine nucleobase

  • Triphenylphosphine (PPh3)

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)

  • Anhydrous Tetrahydrofuran (THF) or Dioxane

  • Argon atmosphere

Procedure:

  • Dissolve the protected cyclopentenol, nucleobase, and triphenylphosphine in anhydrous THF under an argon atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of DEAD or DIAD in THF dropwise.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Monitor the reaction by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to obtain the desired carbocyclic nucleoside.

Expected Yield: Typically ranges from 60% to 80%, depending on the specific nucleobase and substrate.

Signaling Pathway Inhibition by a Resulting Natural Product Analogue

Cyclopentenyl Cytosine (CPE-C), a synthetic analogue derived from the neplanocin A scaffold, exerts its biological activity by inhibiting CTP synthetase, a key enzyme in the pyrimidine salvage pathway.

cluster_pathway Pyrimidine Biosynthesis UTP UTP CTPsynthetase CTP Synthetase UTP->CTPsynthetase CTP CTP CTPsynthetase->CTP CPEC Cyclopentenyl Cytosine (CPE-C) CPEC->inhibition inhibition->CTPsynthetase

Caption: Inhibition of CTP Synthetase by Cyclopentenyl Cytosine.

Conclusion

This compound is a cornerstone in the asymmetric synthesis of cyclopentanoid natural products. Its well-defined stereochemistry and versatile functional groups allow for the efficient and stereocontrolled construction of complex molecular architectures. The provided protocols and data serve as a valuable resource for chemists engaged in the synthesis of biologically important molecules, facilitating the development of novel therapeutic agents. The continued exploration of this chiral building block is expected to open new avenues in natural product synthesis and drug discovery.

References

Protecting Group Strategies for (1S,5S)-5-(hydroxymethyl)cyclopent-2-enol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and protecting group strategies for the versatile chiral building block, (1S,5S)-5-(hydroxymethyl)cyclopent-2-enol. The selective protection of the primary and secondary hydroxyl groups is crucial for its application in the synthesis of a wide range of biologically active molecules, including carbocyclic nucleosides and other complex natural products. This document outlines common protection strategies using silyl and benzyl ethers, offering methods for selective, non-selective, and orthogonal protection.

Introduction to Protecting Group Strategies

This compound possesses two distinct hydroxyl groups: a primary and a secondary allylic alcohol. The differential reactivity of these two groups allows for selective protection, which is a cornerstone of modern organic synthesis. The choice of protecting group is dictated by its stability to subsequent reaction conditions and the ease of its selective removal. Silyl ethers, such as tert-butyldimethylsilyl (TBDMS), and benzyl (Bn) ethers are commonly employed for this purpose due to their robust nature and the availability of mild and selective deprotection methods.

An orthogonal protection strategy, where one protecting group can be removed in the presence of another, is highly valuable in multi-step syntheses. This can be achieved by pairing a silyl ether with a benzyl ether, as their cleavage conditions are mutually exclusive.

Experimental Protocols and Data

The following sections detail experimental procedures for the protection of this compound. The quantitative data is summarized for easy comparison.

Selective Protection of the Primary Hydroxyl Group

The less sterically hindered primary hydroxyl group can be selectively protected in the presence of the secondary allylic alcohol using bulky silylating agents.

Table 1: Selective Silylation of the Primary Hydroxyl Group

Protecting GroupReagents and ConditionsSolventTime (h)Temp (°C)Yield (%)
TBDMSTBDMS-Cl (1.1 eq), Imidazole (1.2 eq)DMF1225>90

Protocol 1: Synthesis of (1S,5S)-5-((tert-butyldimethylsilyloxy)methyl)cyclopent-2-enol

  • To a solution of this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add imidazole (1.2 eq).

  • Stir the mixture at room temperature until the imidazole has dissolved.

  • Add tert-butyldimethylsilyl chloride (TBDMS-Cl, 1.1 eq) portion-wise to the solution.

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed (typically 12 hours).

  • Quench the reaction by the addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired mono-silylated product.

Non-Selective Protection of Both Hydroxyl Groups

For reactions where both hydroxyl groups need to be masked, a slight excess of the protecting group reagent is used under conditions that favor complete reaction.

Table 2: Non-Selective Protection of Both Hydroxyl Groups

Protecting GroupReagents and ConditionsSolventTime (h)Temp (°C)Yield (%)
TBDMSTBDMS-Cl (2.5 eq), Imidazole (3.0 eq)DMF2425>95
Benzyl (Bn)NaH (2.2 eq), Benzyl bromide (2.2 eq)THF160 to 25>90

Protocol 2: Synthesis of (1S,5S)-5-((benzyloxy)methyl)-1-(benzyloxy)cyclopent-2-ene

  • To a suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 2.2 eq) in anhydrous tetrahydrofuran (THF) at 0 °C, add a solution of this compound (1.0 eq) in anhydrous THF dropwise.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0 °C and add benzyl bromide (BnBr, 2.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 16 hours.

  • Carefully quench the reaction at 0 °C by the slow addition of water.

  • Extract the aqueous layer with diethyl ether (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Orthogonal Protection Strategy

An orthogonal protection strategy allows for the sequential manipulation of the two hydroxyl groups. A common approach is to protect the primary alcohol as a silyl ether and the secondary alcohol as a benzyl ether.

Orthogonal_Protection_Workflow Diol This compound Mono_Silyl (1S,5S)-5-((tert-butyldimethylsilyloxy)methyl)cyclopent-2-enol Diol->Mono_Silyl Ortho_Protected Orthogonally Protected Diol (Primary-OTBDMS, Secondary-OBn) Mono_Silyl->Ortho_Protected Deprotect_Silyl Deprotection of Silyl Ether (e.g., TBAF) Ortho_Protected->Deprotect_Silyl Deprotect_Benzyl Deprotection of Benzyl Ether (e.g., H2, Pd/C) Ortho_Protected->Deprotect_Benzyl Free_Secondary_OH Free Secondary Hydroxyl Deprotect_Silyl->Free_Secondary_OH Free_Primary_OH Free Primary Hydroxyl Deprotect_Benzyl->Free_Primary_OH

Caption: Workflow for the orthogonal protection and selective deprotection of this compound.

Deprotection Protocols

The choice of deprotection conditions is critical to ensure the integrity of the rest of the molecule.

Table 3: Deprotection Conditions

Protecting GroupReagents and ConditionsSolventTime (h)Temp (°C)
TBDMSTetrabutylammonium fluoride (TBAF, 1.1 eq)THF225
Benzyl (Bn)H₂, Palladium on Carbon (10 mol%)Methanol425

Protocol 3: Deprotection of a TBDMS Ether

  • To a solution of the TBDMS-protected alcohol (1.0 eq) in THF, add a 1 M solution of TBAF in THF (1.1 eq) at room temperature.

  • Stir the reaction mixture and monitor by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography to yield the deprotected alcohol.

Protocol 4: Deprotection of a Benzyl Ether

  • To a solution of the benzyl-protected alcohol (1.0 eq) in methanol, add 10% palladium on carbon (10 mol% by weight).

  • Purge the reaction flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon).

  • Stir the suspension vigorously at room temperature until the reaction is complete as indicated by TLC.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst, washing with methanol.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected alcohol.

Logical Relationship of Protecting Group Choice

The selection of a protecting group strategy is a critical decision in the planning of a synthetic route. The following diagram illustrates the logical considerations.

Protecting_Group_Strategy Start Need to protect this compound Selective Selective Protection of one OH? Start->Selective Primary_OH Protect Primary OH Selective->Primary_OH Yes Non_Selective Protect Both OHs Selective->Non_Selective No Secondary_OH Protect Secondary OH Primary_OH->Secondary_OH Bulky_Silyl Use Bulky Silyl Ether (e.g., TBDMS) Primary_OH->Bulky_Silyl Non_Selective_Reagents Use excess protecting group reagent Non_Selective->Non_Selective_Reagents Orthogonal Need for Orthogonal Deprotection? Non_Selective->Orthogonal Less_Bulky Consider less bulky protecting group or different strategy Silyl_and_Benzyl Use a combination of Silyl and Benzyl Ethers Orthogonal->Silyl_and_Benzyl Yes Same_PG Use the same protecting group for both OHs Orthogonal->Same_PG No

Caption: Decision-making workflow for selecting a protecting group strategy.

These protocols and strategies provide a foundational guide for the effective use of this compound in complex organic synthesis. The choice of protecting group and the overall strategy should always be tailored to the specific requirements of the synthetic target.

Troubleshooting & Optimization

Technical Support Center: Synthesis of (1S,5S)-5-(hydroxymethyl)cyclopent-2-enol

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of (1S,5S)-5-(hydroxymethyl)cyclopent-2-enol. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and key data to help you improve the yield and purity of your synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to obtain enantiomerically pure this compound?

A1: The two most prevalent and effective strategies for synthesizing enantiomerically pure this compound are:

  • Enzymatic Kinetic Resolution: This method involves the resolution of a racemic mixture of cis-5-(hydroxymethyl)cyclopent-2-enol. Lipases are commonly used to selectively acylate the (1R,5R)-enantiomer, allowing for the separation of the desired (1S,5S)-alcohol.[1][2] This is often a highly efficient method for obtaining the desired enantiomer in high optical purity.

  • Asymmetric Dihydroxylation: This approach utilizes the Sharpless Asymmetric Dihydroxylation of a suitable cyclopentene precursor. This powerful reaction allows for the direct introduction of chirality with high enantioselectivity.[1][3][4][5]

Q2: What are the critical parameters affecting the success of the enzymatic resolution?

A2: The efficiency and selectivity of lipase-catalyzed resolution are influenced by several factors, including the choice of lipase, the acylating agent, the solvent, temperature, and water content.[1] Each of these parameters may require optimization for a specific substrate.

Q3: I am observing low enantioselectivity in my Sharpless Asymmetric Dihydroxylation. What could be the cause?

A3: Low enantioselectivity in a Sharpless Dihydroxylation can stem from several issues. A potential problem is a competing non-enantioselective "second cycle" of the osmium catalyst. This can occur if the hydrolysis of the osmate ester is slow compared to re-oxidation and subsequent dihydroxylation. Using a two-phase solvent system (e.g., t-BuOH/water) and potassium ferricyanide as the re-oxidant can help to favor the desired catalytic cycle.[6] Additionally, the purity of the reagents, including the chiral ligand and the osmium tetroxide, is crucial.

Q4: Are there any specific safety precautions I should take when working with osmium tetroxide?

A4: Yes, osmium tetroxide is highly toxic, volatile, and can cause severe burns to the eyes and respiratory tract. It should always be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It is often supplied as a solution to reduce the risk of inhaling the solid. Spills should be quenched immediately with a reducing agent like corn oil or sodium sulfite solution.

Troubleshooting Guides

Problem: Low Yield in Enzymatic Resolution
Potential Cause Suggested Solution
Suboptimal Lipase Activity Screen different commercially available lipases (e.g., from Candida antarctica (CAL-B), Pseudomonas cepacia). The choice of lipase is substrate-dependent.[1]
Incorrect Acylating Agent Vinyl acetate is a common and effective acylating agent as the resulting vinyl alcohol tautomerizes to acetaldehyde, driving the reaction forward. Other acyl donors can be screened.
Inappropriate Solvent The solvent can significantly impact enzyme activity and stability. Test a range of organic solvents such as MTBE, toluene, or hexane. Chlorinated solvents may decrease conversion rates.[1]
Reaction Not Reaching 50% Conversion For a kinetic resolution, the maximum theoretical yield for a single enantiomer is 50%. If the reaction stalls before this point, it could be due to enzyme inhibition by the product or byproducts. Consider adding molecular sieves to remove byproducts like acetaldehyde.
Difficult Separation of Product and Unreacted Enantiomer If the acetylated product and the unreacted alcohol are difficult to separate by chromatography, consider using a different acylating agent that introduces a more significant change in polarity.
Problem: Low Yield or Selectivity in Sharpless Asymmetric Dihydroxylation
Potential Cause Suggested Solution
Low Enantiomeric Excess (ee) Ensure the correct AD-mix is being used for the desired enantiomer (AD-mix-α for (DHQ)₂PHAL and AD-mix-β for (DHQD)₂PHAL).[4][5] The presence of impurities can also poison the catalyst. Ensure all reagents and solvents are of high purity.
Reaction is Sluggish or Incomplete For some substrates, the addition of methanesulfonamide (CH₃SO₂NH₂) can accelerate the catalytic cycle.[4] Ensure efficient stirring to maintain proper mixing of the biphasic system.
Formation of Side Products Over-oxidation to a ketol can occur. Using a slight excess of the alkene relative to the oxidant can sometimes mitigate this. Ensure the reaction is not running for an unnecessarily long time.
Low Isolated Yield after Workup The diol product can be quite polar and may be partially lost to the aqueous phase during extraction. Perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

Experimental Protocols

Protocol 1: Enzymatic Kinetic Resolution of (±)-cis-5-(hydroxymethyl)cyclopent-2-enol

This protocol is based on established procedures for the enzymatic resolution of similar cyclopentenol derivatives.[1][2]

  • Preparation of Racemic Substrate: The racemic diol can be prepared via the reduction of a suitable cyclopentenone precursor.

  • Enzymatic Acylation:

    • To a solution of racemic cis-5-(hydroxymethyl)cyclopent-2-enol (1.0 eq) in a suitable organic solvent (e.g., MTBE), add vinyl acetate (1.5 - 2.0 eq).

    • Add the selected lipase (e.g., Novozym 435, an immobilized Candida antarctica lipase B) to the mixture (typically 10-50 mg per mmol of substrate).

    • Stir the reaction at a controlled temperature (e.g., room temperature or 30 °C) and monitor the progress by GC or TLC.

    • The reaction should be stopped at approximately 50% conversion to achieve high enantiomeric excess of the remaining alcohol.

  • Workup and Purification:

    • Filter off the immobilized enzyme. The enzyme can often be washed and reused.

    • Concentrate the filtrate under reduced pressure.

    • Purify the resulting mixture of the acetylated (1R,5R)-enantiomer and the unreacted (1S,5S)-alcohol by column chromatography on silica gel.

Protocol 2: Sharpless Asymmetric Dihydroxylation

This protocol is a general procedure based on the Sharpless Asymmetric Dihydroxylation.[3][4][5]

  • Reaction Setup:

    • In a round-bottom flask, prepare a biphasic solvent system of tert-butanol and water (1:1 v/v).

    • Add the commercially available AD-mix-β (for the (1S,5S)-diol) to the solvent mixture and stir until dissolved. The mixture contains K₃Fe(CN)₆, K₂CO₃, the chiral ligand (DHQD)₂PHAL, and K₂OsO₂(OH)₄.

    • If the reaction is known to be sluggish, methanesulfonamide (1.0 eq) can be added.

    • Cool the mixture to 0 °C in an ice bath.

  • Addition of Alkene:

    • Add the alkene precursor, 5-(hydroxymethyl)cyclopentadiene, (1.0 eq) to the cooled reaction mixture.

    • Stir the reaction vigorously at 0 °C until the reaction is complete (monitor by TLC).

  • Workup and Purification:

    • Quench the reaction by adding solid sodium sulfite and stir for 1 hour.

    • Allow the mixture to warm to room temperature and extract several times with an organic solvent such as ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the pure this compound.

Data Presentation

Table 1: Representative Yields for Enzymatic Resolution of Cyclopentenol Derivatives

LipaseAcylating AgentSolventConversion (%)Yield of Alcohol (%)Enantiomeric Excess (ee) (%)
Pseudomonas cepaciaVinyl AcetateDiisopropyl ether~50>45>99
Candida antarctica BVinyl AcetateMTBE~50>45>99
Candida rugosaVinyl AcetateTolueneVariableVariableLower

Note: The data presented are typical values for this class of compounds and may vary depending on the specific substrate and reaction conditions.

Visualizations

experimental_workflow cluster_0 Route 1: Enzymatic Resolution cluster_1 Route 2: Asymmetric Dihydroxylation racemate Racemic cis-5-(hydroxymethyl) cyclopent-2-enol resolution Lipase-catalyzed Acylation racemate->resolution separation Chromatographic Separation resolution->separation product1 (1S,5S)-Enantiomer (Alcohol) separation->product1 side_product (1R,5R)-Enantiomer (Acetate) separation->side_product precursor 5-(hydroxymethyl) cyclopentadiene dihydroxylation Sharpless Asymmetric Dihydroxylation (AD-mix-β) precursor->dihydroxylation product2 (1S,5S)-5-(hydroxymethyl) cyclopent-2-enol dihydroxylation->product2

Caption: Synthetic routes to this compound.

troubleshooting_logic cluster_resolution Enzymatic Resolution Issues cluster_sharpless Sharpless Dihydroxylation Issues start Low Yield or Purity low_conversion Low Conversion (<50%) start->low_conversion low_ee_res Low Enantioselectivity start->low_ee_res low_yield_ad Low Yield start->low_yield_ad low_ee_ad Low Enantioselectivity start->low_ee_ad check_lipase Screen Lipases low_conversion->check_lipase check_solvent_res Optimize Solvent low_conversion->check_solvent_res low_ee_res->check_lipase check_temp Adjust Temperature low_ee_res->check_temp check_reagents Check Reagent Purity low_yield_ad->check_reagents add_additive Add Methanesulfonamide low_yield_ad->add_additive low_ee_ad->check_reagents check_stirring Ensure Vigorous Stirring low_ee_ad->check_stirring

Caption: Troubleshooting flowchart for the synthesis.

References

Technical Support Center: Purification of (1S,5S)-5-(hydroxymethyl)cyclopent-2-enol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of (1S,5S)-5-(hydroxymethyl)cyclopent-2-enol. This chiral molecule is a key building block in the synthesis of various pharmaceutical compounds, and achieving high purity is critical for downstream applications.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

A1: The primary purification techniques for this compound are silica gel column chromatography and recrystallization. The choice of method often depends on the scale of the purification and the nature of the impurities present.

Q2: What are the typical physical properties of this compound?

A2: this compound is a diol with the molecular formula C₆H₁₀O₂ and a molecular weight of approximately 114.14 g/mol . Its polarity, due to the two hydroxyl groups, significantly influences the choice of purification conditions.

Q3: How can I monitor the progress of the purification?

A3: Thin-layer chromatography (TLC) is a rapid and effective method for monitoring the separation of this compound from impurities during column chromatography. A suitable developing solvent system will show a clear separation between the product spot and any impurity spots. Staining with potassium permanganate or vanillin is often effective for visualizing the spots.

Q4: What level of purity can I expect to achieve with these methods?

A4: With optimized column chromatography or recrystallization protocols, it is possible to achieve purities of >97% for this compound.

Troubleshooting Guides

Silica Gel Column Chromatography

Silica gel chromatography is the most widely used method for the purification of this compound on a laboratory scale. Below are common issues and their solutions.

Problem Possible Cause(s) Solution(s)
Product does not elute from the column The solvent system is not polar enough.Increase the polarity of the eluent. A gradient elution, gradually increasing the concentration of the more polar solvent (e.g., methanol or ethanol in dichloromethane or ethyl acetate), is often effective.
Product co-elutes with impurities The solvent system does not provide adequate separation.Screen different solvent systems using TLC to find one that gives good separation (ΔRf > 0.2) between the product and impurities. Consider using a ternary solvent system for finer tuning of polarity.
Tailing of the product peak 1. The compound is interacting too strongly with the silica gel. 2. The column is overloaded.1. Add a small amount of a polar modifier like triethylamine (for basic compounds) or acetic acid (for acidic impurities) to the eluent to reduce strong interactions. 2. Reduce the amount of crude material loaded onto the column. A general rule is a 1:30 to 1:100 ratio of crude material to silica gel by weight.
Poor separation and broad bands 1. The column was not packed properly. 2. The sample was loaded in a large volume of solvent.1. Ensure the silica gel is packed uniformly without any cracks or channels. 2. Dissolve the sample in the minimum amount of the initial eluent or a slightly more polar solvent and load it as a concentrated band.
Recrystallization

Recrystallization can be an effective technique for purifying this compound, especially for larger quantities, provided a suitable solvent is found.

Problem Possible Cause(s) Solution(s)
Compound does not dissolve in the hot solvent The chosen solvent is not a good solvent for the compound, even at elevated temperatures.Select a more polar solvent or a solvent mixture. The ideal recrystallization solvent should dissolve the compound sparingly at room temperature but completely at its boiling point.
Compound "oils out" instead of crystallizing 1. The boiling point of the solvent is higher than the melting point of the compound. 2. The solution is supersaturated.1. Choose a lower-boiling solvent. 2. Add a small amount of additional hot solvent to dissolve the oil, and then allow it to cool slowly. Seeding with a small crystal of the pure compound can also induce crystallization.
No crystals form upon cooling 1. The solution is not sufficiently saturated. 2. The cooling process is too rapid.1. Evaporate some of the solvent to increase the concentration of the compound and then cool again. 2. Allow the solution to cool slowly to room temperature before placing it in an ice bath. Scratching the inside of the flask with a glass rod can also initiate crystallization.
Low recovery of the purified product 1. Too much solvent was used. 2. The compound has significant solubility in the cold solvent.1. Use the minimum amount of hot solvent necessary to fully dissolve the compound. 2. Ensure the solution is thoroughly cooled in an ice bath to minimize the amount of product remaining in the mother liquor.

Experimental Protocols

Protocol 1: Purification by Silica Gel Column Chromatography

This protocol is a general guideline and may require optimization based on the specific impurity profile of the crude material.

1. Preparation:

  • Prepare a slurry of silica gel (230-400 mesh) in the initial, less polar eluent.

  • Pack a glass column with the slurry, ensuring a level and compact bed.

  • Pre-elute the column with the initial solvent system.

2. Sample Loading:

  • Dissolve the crude this compound in a minimal amount of the eluent or a suitable solvent.

  • Carefully load the sample onto the top of the silica gel bed.

3. Elution:

  • Begin elution with a non-polar solvent system (e.g., ethyl acetate/hexane mixture).

  • Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate or by adding methanol). A typical gradient might be from 50% to 100% ethyl acetate in hexane, followed by 5% to 10% methanol in ethyl acetate.

  • Collect fractions and monitor their composition by TLC.

4. Isolation:

  • Combine the fractions containing the pure product.

  • Remove the solvent under reduced pressure to yield the purified this compound.

Recommended Solvent Systems for TLC and Column Chromatography:

Solvent System Typical Ratio (v/v) Notes
Ethyl Acetate / Hexane50:50 to 100:0Good starting point for less polar impurities.
Dichloromethane / Methanol98:2 to 90:10Effective for eluting the polar diol.
Ethyl Acetate / Ethanol95:5 to 80:20An alternative polar solvent system.
Protocol 2: Purification by Recrystallization

1. Solvent Selection:

  • Test the solubility of the crude material in various solvents at room temperature and at their boiling points. Suitable solvents might include ethyl acetate, isopropyl acetate, or mixtures such as ethyl acetate/hexane.

2. Dissolution:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of the chosen recrystallization solvent and heat the mixture to boiling with stirring until the solid is completely dissolved.

3. Cooling and Crystallization:

  • Allow the solution to cool slowly to room temperature.

  • Once crystals begin to form, place the flask in an ice bath to maximize crystal formation.

4. Isolation and Drying:

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of the cold recrystallization solvent.

  • Dry the crystals under vacuum to remove any residual solvent.

Visualizations

Purification_Workflow Crude Crude this compound TLC TLC Analysis Crude->TLC Assess Impurity Profile Column Silica Gel Column Chromatography TLC->Column Optimize Solvent System Recrystallization Recrystallization TLC->Recrystallization Select Solvent Pure Pure Product (>97%) Column->Pure Impure Impure Fractions Column->Impure Recrystallization->Pure Impure->Column Re-purify

Caption: General workflow for the purification of this compound.

Troubleshooting_Column_Chromatography cluster_problems Common Problems cluster_solutions Solutions Problem1 No Elution Solution1 Increase Eluent Polarity Problem1->Solution1 Problem2 Co-elution Solution2 Optimize Solvent System (TLC) Problem2->Solution2 Problem3 Tailing Solution3 Add Modifier / Reduce Load Problem3->Solution3

Technical Support Center: Synthesis of (1S,5S)-5-(hydroxymethyl)cyclopent-2-enol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of (1S,5S)-5-(hydroxymethyl)cyclopent-2-enol, a key chiral building block in the development of carbocyclic nucleoside analogues and other pharmaceuticals. The primary focus is on the widely used chemoenzymatic approach involving the lipase-catalyzed hydrolysis of cis-3,5-diacetoxycyclopent-1-ene.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: The most prevalent and efficient method is the enantioselective enzymatic hydrolysis of the prochiral substrate, cis-3,5-diacetoxycyclopent-1-ene. This reaction is typically catalyzed by a lipase, which selectively hydrolyzes one of the acetate groups to yield the desired chiral monoacetate, which is then further hydrolyzed to the diol.

Q2: What are the primary side products or impurities I should be aware of in this synthesis?

A2: The main potential impurities in the synthesis of this compound are:

  • Unreacted starting material: cis-3,5-diacetoxycyclopent-1-ene.

  • Monoacetate intermediate: (1R,4S)-4-acetoxycyclopent-2-en-1-ol.

  • The undesired enantiomer: (1R,5R)-5-(hydroxymethyl)cyclopent-2-enol.

  • Over-hydrolysis product: Cyclopent-2-ene-1,4-diol (if the reaction is not carefully controlled).

Q3: How can I monitor the progress of the enzymatic hydrolysis?

A3: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC). A suitable solvent system, such as ethyl acetate/hexane (e.g., 1:1 or 2:1 v/v), will allow for the separation of the diacetate starting material, the monoacetate intermediate, and the diol product. The spots can be visualized using a suitable stain, such as potassium permanganate.

Q4: What analytical techniques are used to determine the enantiomeric excess (e.e.) of the final product?

A4: The enantiomeric excess of this compound is typically determined by chiral High-Performance Liquid Chromatography (HPLC). Specific chiral columns, such as those with a stationary phase of amylose or cellulose derivatives, are used to separate the two enantiomers.

Troubleshooting Guides

Problem 1: Low Enantioselectivity (Low e.e.)

Possible Causes & Solutions:

CauseRecommended Action
Suboptimal Enzyme Choice The choice of lipase is critical for achieving high enantioselectivity. Screen a variety of commercially available lipases (e.g., from Pseudomonas cepacia, Candida antarctica B, porcine pancreas) to identify the most selective one for your specific conditions.
Incorrect pH Each lipase has an optimal pH range for activity and selectivity. Typically, a pH between 6 and 8 is used for this hydrolysis. Perform small-scale experiments to determine the optimal pH for your chosen lipase. Use a buffered aqueous solution to maintain a stable pH throughout the reaction.
Inappropriate Temperature Temperature can significantly impact both the reaction rate and the enantioselectivity. While higher temperatures may increase the reaction rate, they can also lead to a decrease in enantioselectivity. A common starting point is room temperature (around 25°C), with optimization in the range of 20-40°C.
Enzyme Denaturation High temperatures, extreme pH values, or the presence of organic co-solvents can denature the lipase, leading to a loss of activity and selectivity. Ensure that the reaction conditions are within the enzyme's stability range.
Enzyme Immobilization Immobilizing the lipase on a solid support can sometimes enhance its stability and enantioselectivity. Consider using a commercially available immobilized lipase or developing your own immobilization protocol.
Problem 2: Incomplete or Slow Reaction

Possible Causes & Solutions:

CauseRecommended Action
Low Enzyme Activity Ensure the lipase is active. Use a fresh batch of enzyme or test its activity on a standard substrate. Increase the enzyme loading in the reaction mixture.
Insufficient Reaction Time Monitor the reaction progress by TLC until the starting material is consumed. Enzymatic reactions can sometimes be slow, requiring several hours to days for completion.
Poor Substrate Solubility cis-3,5-diacetoxycyclopent-1-ene has limited solubility in aqueous buffers. Gentle agitation or stirring is necessary to ensure good mixing and access of the substrate to the enzyme. The use of a minimal amount of a co-solvent (e.g., THF, acetone) can sometimes improve solubility, but be aware that this may affect enzyme activity and selectivity.
Product Inhibition In some cases, the product of the reaction can inhibit the enzyme, slowing down the reaction rate as the conversion increases. If this is suspected, consider strategies such as in-situ product removal, although this can be complex to implement.
Problem 3: Presence of Monoacetate Impurity in the Final Product

Possible Causes & Solutions:

CauseRecommended Action
Incomplete Hydrolysis The monoacetate is an intermediate in the reaction. Its presence in the final product indicates that the hydrolysis has not gone to completion. Extend the reaction time or increase the enzyme loading.
Difficult Purification The monoacetate can be challenging to separate from the desired diol due to their similar polarities. Careful column chromatography on silica gel is the most common method for purification. A gradient elution with an increasing polarity solvent system (e.g., starting with ethyl acetate/hexane and gradually increasing the proportion of ethyl acetate or switching to a more polar solvent like methanol) can improve separation.

Experimental Protocols

Synthesis of cis-3,5-diacetoxycyclopent-1-ene (Starting Material)

This protocol is adapted from standard literature procedures involving the diacetoxylation of cyclopentadiene.

  • Diels-Alder Reaction: Cyclopentadiene is freshly cracked by heating dicyclopentadiene.

  • Oxidation and Acetylation: The cyclopentadiene is then subjected to an oxidation/acetylation procedure, for instance, using performic acid followed by acetic anhydride, to yield the desired cis-diacetate.

  • Purification: The crude product is purified by vacuum distillation or column chromatography on silica gel.

Lipase-Catalyzed Hydrolysis of cis-3,5-diacetoxycyclopent-1-ene
  • Reaction Setup: In a round-bottom flask, dissolve cis-3,5-diacetoxycyclopent-1-ene in a phosphate buffer solution (e.g., 0.1 M, pH 7.0).

  • Enzyme Addition: Add the selected lipase (e.g., from Pseudomonas cepacia) to the reaction mixture. The amount of lipase will depend on its activity and should be optimized.

  • Reaction Monitoring: Stir the mixture at a controlled temperature (e.g., 25°C) and monitor the progress of the reaction by TLC.

  • Workup: Once the reaction is complete (as indicated by TLC), the enzyme is typically removed by filtration. The aqueous solution is then saturated with sodium chloride and extracted multiple times with an organic solvent such as ethyl acetate.

  • Purification: The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to separate the desired this compound from any remaining starting material, monoacetate, and the undesired enantiomer.

Quantitative Data Summary

The following table summarizes representative data for the enantioselective hydrolysis of cis-3,5-diacetoxycyclopent-1-ene with different lipases. Note that actual results may vary depending on the specific reaction conditions.

Lipase SourcepHTemperature (°C)Typical Yield (%)Typical e.e. (%)
Pseudomonas cepacia (PSL)7.02540-45>98
Candida antarctica Lipase B (CALB)7.03042-48>99
Porcine Pancreatic Lipase (PPL)7.53735-4290-95

Visualizations

experimental_workflow cluster_synthesis Synthesis of Starting Material cluster_hydrolysis Enzymatic Hydrolysis cluster_purification Purification & Analysis DCPD Dicyclopentadiene CPD Cyclopentadiene DCPD->CPD Cracking Diacetate cis-3,5-diacetoxycyclopent-1-ene CPD->Diacetate Diacetoxylation Diacetate_in Diacetate_in Reaction Hydrolysis Reaction Diacetate_in->Reaction Substrate Workup Extraction Reaction->Workup Lipase Lipase Lipase->Reaction Buffer Buffer (pH controlled) Buffer->Reaction Crude Crude Product Workup->Crude Column Column Chromatography Crude->Column Pure (1S,5S)-Diol Column->Pure HPLC Chiral HPLC Analysis Pure->HPLC

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic Start Low Yield or Purity Issue Check_ee Is enantiomeric excess (e.e.) low? Start->Check_ee Check_Completion Is the reaction incomplete? Start->Check_Completion Check_Purity Are there other impurities? Start->Check_Purity Optimize_Enzyme Screen different lipases Check_ee->Optimize_Enzyme Yes Optimize_pH Optimize reaction pH Check_ee->Optimize_pH Yes Optimize_Temp Optimize reaction temperature Check_ee->Optimize_Temp Yes Increase_Time Increase reaction time Check_Completion->Increase_Time Yes Increase_Enzyme Increase enzyme loading Check_Completion->Increase_Enzyme Yes Check_Solubility Improve substrate solubility Check_Completion->Check_Solubility Yes Improve_Purification Optimize column chromatography Check_Purity->Improve_Purification Yes Check_SM Analyze starting material purity Check_Purity->Check_SM Yes

Caption: Troubleshooting logic for the synthesis of this compound.

Optimization of reaction conditions for (1S,5S)-5-(hydroxymethyl)cyclopent-2-enol derivatization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimization of reaction conditions for the derivatization of the chiral building block, (1S,5S)-5-(hydroxymethyl)cyclopent-2-enol.

Frequently Asked Questions (FAQs)

Q1: What are the most common derivatization strategies for this compound?

A1: The most common derivatization strategies involve the selective protection of one or both of the hydroxyl groups. These include:

  • Silylation: To introduce silyl ethers (e.g., TBDMS, TIPS), which are robust protecting groups stable to a wide range of reaction conditions but can be removed selectively.

  • Acylation: To form esters (e.g., acetates, benzoates). This is often used for protection, but also in kinetic resolution to separate enantiomers or diastereomers.

  • Etherification: To form ethers (e.g., benzyl ether, PMB ether) for more permanent protection of the hydroxyl groups.

Q2: Why is regioselectivity a challenge in the derivatization of this diol?

A2: this compound possesses two distinct hydroxyl groups: a primary hydroxyl and a secondary allylic hydroxyl. While the primary hydroxyl is generally more sterically accessible and more reactive towards many reagents, the allylic nature of the secondary hydroxyl can enhance its reactivity under certain conditions. Achieving high regioselectivity for either hydroxyl group often requires careful optimization of reaction parameters such as the choice of reagent, catalyst, solvent, and temperature.

Q3: What are the primary applications of derivatized this compound?

A3: This chiral building block and its derivatives are crucial intermediates in the synthesis of a variety of biologically active molecules, most notably carbocyclic nucleoside analogues.[1] These analogues, such as Neplanocin A, are potent antiviral and antitumor agents.[2] Derivatization allows for the controlled, stereoselective introduction of the nucleobase at the secondary hydroxyl position.

Q4: Can I selectively derivatize the primary hydroxyl group over the secondary one?

A4: Yes, selective derivatization of the primary hydroxyl group is generally achievable due to its lower steric hindrance. For instance, silylation with tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of an imidazole base typically shows good selectivity for the primary alcohol.[3]

Q5: What is the purpose of enzymatic kinetic resolution in the context of this molecule's derivatization?

A5: Enzymatic kinetic resolution, often through lipase-catalyzed acylation, is a powerful technique to separate a racemic mixture of the diol. The enzyme will selectively acylate one enantiomer at a faster rate, allowing for the separation of the acylated enantiomer from the unreacted enantiomer, both in high enantiomeric excess.[1]

Troubleshooting Guides

Issues with Regioselective Silylation of the Primary Hydroxyl Group
Problem Potential Cause(s) Troubleshooting Solution(s)
Low yield of the desired mono-silylated product. 1. Insufficient reagent. 2. Reaction time is too short. 3. Inactive silylating agent due to moisture.1. Use a slight excess (1.1-1.2 equivalents) of the silylating agent. 2. Monitor the reaction by TLC until the starting material is consumed. 3. Use freshly opened or distilled reagents and ensure anhydrous reaction conditions.
Formation of di-silylated product. 1. Excess silylating agent. 2. Prolonged reaction time or elevated temperature.1. Use stoichiometric amounts or a slight excess of the silylating agent. 2. Perform the reaction at a lower temperature (e.g., 0 °C to room temperature) and monitor carefully by TLC to stop the reaction upon consumption of the starting material.
Silylation of the secondary hydroxyl group. 1. Sterically less demanding silylating agent. 2. Use of a highly activating catalyst.1. Use a bulky silylating agent like TBDMSCl or TIPSCl to enhance selectivity for the less hindered primary hydroxyl. 2. Use a milder base like imidazole instead of stronger bases like DMAP.
Challenges in Selective Acylation
Problem Potential Cause(s) Troubleshooting Solution(s)
Poor regioselectivity between the primary and secondary hydroxyls. 1. Similar reactivity of the two hydroxyl groups under the chosen conditions. 2. Acyl migration.1. For selectivity towards the primary alcohol, use a bulky acylating agent at low temperature. 2. For enzymatic acylation, screen different lipases and acyl donors to optimize for the desired enantiomer and position. 3. To avoid acyl migration, maintain neutral or slightly basic conditions during workup and purification.
Low conversion in enzymatic acylation. 1. Inappropriate enzyme or solvent. 2. Enzyme inhibition by byproducts.1. Screen a panel of lipases (e.g., Lipase PS, Amano AK, CAL-B) and solvents (e.g., THF, toluene, MTBE). 2. Use an acyl donor like vinyl acetate, which produces acetaldehyde as a byproduct that does not inhibit the enzyme.
Formation of di-acylated product. 1. Excess acylating agent. 2. High reaction temperature.1. Use a controlled amount of the acylating agent (typically 0.5-0.6 equivalents for kinetic resolution). 2. Conduct the reaction at ambient temperature or lower.
Issues in Mitsunobu Reaction for Nucleobase Introduction
Problem Potential Cause(s) Troubleshooting Solution(s)
Low yield of the desired nucleoside analogue. 1. The pKa of the nucleobase is too high (not acidic enough). 2. Steric hindrance at the secondary alcohol. 3. Reagent decomposition.1. Ensure the pKa of the nucleophile (nucleobase) is below 13. If not, consider alternative coupling strategies.[4] 2. This is a known challenge; ensure optimal reaction conditions (low temperature addition of DEAD/DIAD). 3. Use freshly opened and pure reagents (PPh₃, DEAD/DIAD).
Formation of rearranged byproducts (e.g., from[5][5]-sigmatropic rearrangement). 1. Inherent reactivity of the allylic alcohol system.1. This can be a competing pathway. Careful control of reaction temperature and addition rates can minimize this. Theoretical calculations may help predict the likelihood of such rearrangements.[6]
Difficult purification from triphenylphosphine oxide and reduced azodicarboxylate. 1. These byproducts are often difficult to separate by standard chromatography.1. Use polymer-supported triphenylphosphine. 2. Employ modified azodicarboxylates that result in more easily removable byproducts. 3. Precipitation/crystallization techniques can sometimes be used to remove triphenylphosphine oxide.

Data Presentation

Table 1: Optimization of Regioselective Silylation of a Cyclopentene Diol Analogue *

EntrySilylating AgentBaseSolventTemp (°C)Time (h)Yield (%)Ratio (Primary:Secondary)
1TBDMSClImidazoleCH₂Cl₂25485>95:5
2TBDMSClDMAPCH₂Cl₂2529085:15
3TESClImidazoleCH₂Cl₂/DMF-781>955:95 (Allylic favored)
4TIPSClImidazoleCH₂Cl₂251280>98:2

*Data adapted from studies on analogous cyclopentene diol systems.[3] Conditions should be optimized for this compound.

Experimental Protocols

Protocol 1: Regioselective Silylation of the Primary Hydroxyl Group

This protocol is adapted from the selective silylation of similar diols.[3]

  • Preparation: Dissolve this compound (1.0 eq.) in anhydrous dichloromethane (CH₂Cl₂) in a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen).

  • Addition of Base: Add imidazole (1.5 eq.) to the solution and stir until it dissolves.

  • Silylation: Cool the mixture to 0 °C in an ice bath. Add a solution of tert-butyldimethylsilyl chloride (TBDMSCl, 1.1 eq.) in anhydrous CH₂Cl₂ dropwise over 15 minutes.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution. Separate the organic layer, and extract the aqueous layer with CH₂Cl₂ (2x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the mono-silylated product.

Protocol 2: Enzymatic Kinetic Resolution via Acylation

This protocol is a general procedure based on established methods for enzymatic resolution of cyclopentenol derivatives.[1]

  • Preparation: To a solution of racemic this compound (1.0 eq.) in an appropriate organic solvent (e.g., tetrahydrofuran, THF), add the chosen lipase (e.g., Lipase from Pseudomonas cepacia (Amano Lipase PS-C), typically 50-100% by weight of the substrate).

  • Acylation: Add the acylating agent, vinyl acetate (0.6 eq.), to the suspension.

  • Reaction Monitoring: Stir the mixture at room temperature (e.g., 25-30 °C). Monitor the reaction progress by chiral HPLC or by TLC for the formation of the mono-acetate. The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both the remaining alcohol and the formed ester.

  • Work-up: Once the desired conversion is reached, filter off the enzyme and wash it with the reaction solvent. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the residue by flash column chromatography on silica gel to separate the unreacted alcohol enantiomer from the acylated enantiomer.

Visualizations

Experimental Workflow: Synthesis of a Carbocyclic Nucleoside Analogue

G cluster_0 Derivatization cluster_1 Nucleobase Introduction cluster_2 Deprotection & Final Product cluster_3 Biological Application A (1S,5S)-5-(hydroxymethyl) cyclopent-2-enol B Mono-silylated Intermediate A->B  Regioselective Silylation (TBDMSCl, Imidazole) C Protected Carbocyclic Nucleoside Analogue B->C  Mitsunobu Reaction (Nucleobase, PPh3, DIAD) D Carbocyclic Nucleoside Analogue (e.g., Neplanocin A) C->D  Desilylation (TBAF or acid) E Antiviral / Antitumor Activity D->E  Biological Testing

Caption: Synthetic workflow from the chiral diol to a carbocyclic nucleoside analogue.

Signaling Pathway: Mechanism of Action of Carbocyclic Nucleoside Antivirals

G cluster_0 Host Cell cluster_1 Viral Replication A Carbocyclic Nucleoside Analogue (Prodrug) B Analogue Monophosphate A->B Host/Viral Kinases C Analogue Diphosphate B->C Host Kinases D Analogue Triphosphate (Active Drug) C->D Host Kinases E Viral DNA/RNA Polymerase D->E Competitive Inhibition F Viral Genome Replication E->F G Chain Termination E->G Incorporation of Analogue

Caption: Mechanism of antiviral action via polymerase inhibition.

References

Common impurities in commercial (1S,5S)-5-(hydroxymethyl)cyclopent-2-enol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial (1S,5S)-5-(hydroxymethyl)cyclopent-2-enol.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercial this compound?

A1: The most common impurities in commercially available this compound typically arise from its synthesis, which often involves a chemoenzymatic process. The primary impurities can be categorized as follows:

  • Enantiomeric Impurity: The most significant impurity is often the undesired enantiomer, (1R,5R)-5-(hydroxymethyl)cyclopent-2-enol. Its presence is usually due to incomplete enzymatic resolution during the synthesis.

  • Diastereomeric Impurities: Depending on the synthetic route, other diastereomers of 5-(hydroxymethyl)cyclopent-2-enol could be present in trace amounts.

  • Unreacted Starting Materials: Residual amounts of precursors from the chemical synthesis steps prior to the enzymatic resolution may be present. A common precursor is cis-5-(hydroxymethyl)cyclopent-2-enyl acetate.

  • Byproducts of Synthesis: Side-products from the synthesis, such as compounds arising from the hydrolysis of intermediates or byproducts of the enzymatic reaction, can be present.

  • Solvent Residues: Residual solvents from the purification process may be present. Common solvents include ethyl acetate, hexanes, and alcohols.

Q2: How can I assess the purity of my this compound sample?

A2: A combination of analytical techniques is recommended for a comprehensive purity assessment:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the most critical technique to determine the enantiomeric purity (e.g., the percentage of the desired (1S,5S)-enantiomer versus the undesired (1R,5R)-enantiomer).

  • Gas Chromatography-Mass Spectrometry (GC-MS): After derivatization (e.g., silylation), GC-MS can be used to identify and quantify volatile impurities, including residual starting materials and byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can confirm the chemical structure of the main component and detect major impurities. Chiral shift reagents can also be used to determine enantiomeric purity, though this is often less precise than chiral HPLC.

  • Karl Fischer Titration: This method is used to determine the water content.

Q3: What is the typical shelf-life and recommended storage condition for this compound?

A3: For long-term stability, this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (-20°C is recommended). When stored properly, the compound is generally stable for at least one year. Avoid repeated freeze-thaw cycles.

Troubleshooting Guides

Issue 1: Inconsistent reaction yields or unexpected side products in subsequent synthetic steps.
  • Possible Cause: The presence of uncharacterized impurities in your batch of this compound. The enantiomeric impurity, (1R,5R)-5-(hydroxymethyl)cyclopent-2-enol, may react at a different rate or lead to the formation of undesired diastereomeric products in your reaction. Other reactive impurities could also interfere with your chemistry.

  • Troubleshooting Steps:

    • Re-evaluate Purity: Perform a thorough purity analysis of your starting material using the methods described in the FAQs (Chiral HPLC, GC-MS, and NMR). Pay close attention to the enantiomeric excess (e.e.).

    • Purification: If significant impurities are detected, consider purifying the material by column chromatography on silica gel.

    • Reaction Condition Optimization: If minor impurities are the issue, you may need to re-optimize your reaction conditions (e.g., temperature, reaction time, catalyst loading) to favor the desired transformation and minimize side reactions.

Issue 2: Poor enantioselectivity observed in a reaction where this compound is used as a chiral building block.
  • Possible Cause: The enantiomeric purity of your starting material is lower than specified or has degraded over time.

  • Troubleshooting Steps:

    • Verify Enantiomeric Excess: Immediately determine the enantiomeric excess of your this compound batch using chiral HPLC.

    • Check Storage Conditions: Ensure that the material has been stored correctly as recommended (see FAQ A3). Improper storage can potentially lead to degradation, although racemization is unlikely under normal storage conditions.

    • Source a New Batch: If the enantiomeric purity is confirmed to be low, obtain a new batch of the compound from a reputable supplier and perform incoming quality control.

Experimental Protocols

Protocol 1: Determination of Enantiomeric Purity by Chiral HPLC

This protocol provides a general method for the separation of the enantiomers of 5-(hydroxymethyl)cyclopent-2-enol. Optimization may be required depending on the specific HPLC system and column used.

  • Instrumentation: High-Performance Liquid Chromatograph with a UV detector.

  • Chiral Column: A polysaccharide-based chiral stationary phase is often effective. Examples include columns with cellulose or amylose derivatives coated on a silica support (e.g., Chiralcel® OD-H, Chiralpak® AD-H, or similar).

  • Mobile Phase: A mixture of a non-polar organic solvent (e.g., n-hexane or heptane) and an alcohol (e.g., isopropanol or ethanol). A common starting point is a ratio of 90:10 (n-hexane:isopropanol).

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Detection Wavelength: As the compound has a weak chromophore, detection can be challenging. A low wavelength, such as 210 nm, is typically used. Refractive index detection is an alternative if a UV detector is not sensitive enough.

  • Sample Preparation: Dissolve a small amount of the sample (approx. 1 mg/mL) in the mobile phase.

  • Procedure:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject a small volume (e.g., 5-10 µL) of the sample solution.

    • Monitor the chromatogram for the separation of the two enantiomers. The (1S,5S)-enantiomer and the (1R,5R)-enantiomer should appear as two distinct peaks.

    • Calculate the enantiomeric excess (% e.e.) using the peak areas of the two enantiomers: % e.e. = [ (Areamajor - Areaminor) / (Areamajor + Areaminor) ] x 100

Protocol 2: Analysis of Volatile Impurities by GC-MS after Silylation

This protocol describes the derivatization of the hydroxyl groups to make the compound volatile for GC-MS analysis.

  • Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer.

  • GC Column: A standard non-polar column, such as a 5% phenyl-methylpolysiloxane column (e.g., DB-5, HP-5ms, or similar), is suitable.

  • Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).

  • Sample Preparation and Derivatization:

    • Accurately weigh approximately 1 mg of the sample into a clean, dry vial.

    • Add 100 µL of a dry solvent (e.g., pyridine or acetonitrile).

    • Add 100 µL of the silylating reagent (e.g., BSTFA with 1% TMCS).

    • Seal the vial tightly and heat at 60-70°C for 30 minutes.

    • Allow the vial to cool to room temperature before injection.

  • GC-MS Conditions:

    • Injector Temperature: 250°C

    • Oven Temperature Program: Start at a lower temperature (e.g., 80°C), hold for 2 minutes, then ramp up to a higher temperature (e.g., 280°C) at a rate of 10°C/min.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • MS Ion Source Temperature: 230°C

    • MS Quadrupole Temperature: 150°C

    • Scan Range: m/z 40-500

  • Data Analysis: Identify the main peak corresponding to the di-silylated this compound. Analyze other peaks by comparing their mass spectra with spectral libraries (e.g., NIST) to identify potential impurities.

Data Presentation

Table 1: Common Impurities and their Potential Origin

Impurity NameStructurePotential OriginTypical Analytical Method
(1R,5R)-5-(hydroxymethyl)cyclopent-2-enolEnantiomer of the main compoundIncomplete enzymatic resolutionChiral HPLC
cis-5-(hydroxymethyl)cyclopent-2-enyl acetateRacemic precursorUnreacted starting materialGC-MS (after hydrolysis and silylation), 1H NMR
DicyclopentadieneDimer of cyclopentadieneImpurity in starting materials for the cyclopentene ring synthesisGC-MS
Residual Solvents (e.g., Ethyl Acetate, Hexane)-Purification processHeadspace GC-MS

Visualizations

Impurity_Formation_Pathway cluster_synthesis Chemoenzymatic Synthesis cluster_impurities Potential Impurities in Final Product Racemic_Precursor Racemic cis-5-(hydroxymethyl) cyclopent-2-enyl acetate Enzymatic_Resolution Enzymatic Resolution (e.g., with Lipase) Racemic_Precursor->Enzymatic_Resolution Impurity_1 Unreacted Racemic Precursor Racemic_Precursor->Impurity_1 Incomplete reaction Desired_Product (1S,5S)-5-(hydroxymethyl) cyclopent-2-enol Enzymatic_Resolution->Desired_Product Unreacted_Enantiomer (1R,5R)-ester Enzymatic_Resolution->Unreacted_Enantiomer Hydrolysis Hydrolysis Unreacted_Enantiomer->Hydrolysis Undesired_Enantiomer (1R,5R)-5-(hydroxymethyl) cyclopent-2-enol Hydrolysis->Undesired_Enantiomer Impurity_2 Undesired (1R,5R)-Enantiomer Undesired_Enantiomer->Impurity_2 Incomplete separation

Caption: Chemoenzymatic synthesis workflow and potential impurity sources.

Analytical_Workflow cluster_techniques Analytical Techniques Sample Commercial (1S,5S)-5-(hydroxymethyl) cyclopent-2-enol Sample Purity_Assessment Purity Assessment Sample->Purity_Assessment Chiral_HPLC Chiral HPLC Purity_Assessment->Chiral_HPLC Enantiomeric Purity GC_MS GC-MS (after Silylation) Purity_Assessment->GC_MS Volatile Impurities NMR NMR Spectroscopy Purity_Assessment->NMR Structural Confirmation Result_HPLC Result_HPLC Chiral_HPLC->Result_HPLC Provides % e.e. Result_GCMS Result_GCMS GC_MS->Result_GCMS Identifies byproducts Result_NMR Result_NMR NMR->Result_NMR Confirms structure

Caption: Analytical workflow for purity assessment.

Troubleshooting diastereoselectivity in reactions with (1S,5S)-5-(hydroxymethyl)cyclopent-2-enol

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: (1S,5S)-5-(hydroxymethyl)cyclopent-2-enol

Welcome to the technical support center for reactions involving this compound. This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges related to diastereoselectivity in their experiments.

Troubleshooting Guides

Issue 1: Poor Diastereoselectivity in the Epoxidation of a Protected this compound Derivative

Question: I am performing an epoxidation on a protected derivative of this compound and obtaining a nearly 1:1 mixture of diastereomers. How can I improve the diastereoselectivity?

Answer: Poor diastereoselectivity in the epoxidation of this substrate often arises from insufficient directing effects from the existing stereocenters or the protecting groups. The choice of oxidizing agent and protecting group on the primary alcohol are critical for achieving high diastereoselectivity.

Troubleshooting Workflow

G cluster_0 Troubleshooting Epoxidation Diastereoselectivity start Start: Poor d.r. in Epoxidation check_reagent Is a non-directing epoxidation reagent being used (e.g., m-CPBA)? start->check_reagent change_reagent Switch to a directing reagent (e.g., VO(acac)2/TBHP) check_reagent->change_reagent Yes check_pg Is the primary alcohol protected with a non-coordinating group? check_reagent->check_pg No re_evaluate Re-evaluate diastereoselectivity change_reagent->re_evaluate change_pg Change to a bulky, coordinating protecting group (e.g., TBDPS, TIPS) check_pg->change_pg Yes check_pg->re_evaluate No change_pg->re_evaluate success Success: High d.r. achieved re_evaluate->success Improved fail Still poor d.r. re_evaluate->fail Not improved consult Consult literature for alternative strategies (e.g., Sharpless asymmetric epoxidation) fail->consult G cluster_1 Troubleshooting Mitsunobu and Alternative Strategy start Start: Mitsunobu reaction failure check_conditions Review Mitsunobu conditions: - Reagent purity (DIAD/DEAD) - Temperature - Acidity of nucleophile start->check_conditions optimize Optimize Mitsunobu: - Use DEAD instead of DIAD - Increase temperature - Use a more acidic nucleophile check_conditions->optimize evaluate_mitsunobu Evaluate conversion optimize->evaluate_mitsunobu consider_alternative Consider alternative strategy: Oxidation-Reduction evaluate_mitsunobu->consider_alternative Still fails success Success: Inverted stereocenter evaluate_mitsunobu->success Successful oxidation Oxidize alcohol to enone (e.g., IBX, DMP) consider_alternative->oxidation reduction Diastereoselective reduction of enone (e.g., Luche reduction) oxidation->reduction reduction->success

Stability issues of (1S,5S)-5-(hydroxymethyl)cyclopent-2-enol under acidic conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the stability of (1S,5S)-5-(hydroxymethyl)cyclopent-2-enol under acidic conditions. Researchers, scientists, and drug development professionals can find troubleshooting tips, frequently asked questions, and experimental protocols to mitigate potential degradation and ensure experimental success.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in acidic media?

A1: this compound is an allylic alcohol, a class of compounds known to be susceptible to acid-catalyzed reactions. The primary stability concerns are dehydration, rearrangement, and polymerization. Under acidic conditions, the hydroxyl groups can be protonated, forming good leaving groups (water), which can lead to the formation of carbocation intermediates. These intermediates can then undergo various reactions, leading to a mixture of undesired byproducts.

Q2: What are the likely degradation products of this compound under acidic conditions?

A2: The specific degradation products can vary depending on the reaction conditions (acid strength, temperature, solvent). However, based on the structure, likely degradation products include:

  • Allylic rearrangement products: The carbocation formed after the loss of a water molecule can be attacked by a nucleophile (including another molecule of the alcohol) at different positions.

  • Diene-containing compounds: Elimination of both hydroxyl groups can lead to the formation of highly reactive cyclopentadiene derivatives, which can subsequently polymerize.

  • Ethers: If the solvent is an alcohol, it can act as a nucleophile and form ether byproducts.

Q3: Are there any visible signs of degradation I should watch for?

A3: Yes, visual inspection of your sample can often provide initial clues of degradation. Be vigilant for:

  • Color change: The formation of conjugated systems or polymeric materials can lead to a yellowing or browning of the solution.

  • Precipitation: Polymerization can result in the formation of insoluble materials.

  • Changes in viscosity: An increase in the viscosity of the solution can also indicate the formation of polymers.

Q4: What analytical techniques are recommended for monitoring the stability of this compound?

A4: A combination of chromatographic and spectroscopic techniques is recommended for comprehensive stability monitoring:

  • Thin Layer Chromatography (TLC): A quick and easy method to qualitatively assess the appearance of new, more or less polar spots, indicating the formation of byproducts.

  • High-Performance Liquid Chromatography (HPLC): Ideal for quantifying the remaining amount of the starting material and the formation of degradation products over time.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information about the starting material and any degradation products that are formed in significant amounts.

  • Mass Spectrometry (MS): Useful for identifying the molecular weights of potential degradation products, especially when coupled with HPLC (LC-MS).

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Rapid disappearance of starting material spot on TLC The compound is highly unstable under the acidic conditions used.- Reduce the reaction temperature.- Use a milder acid (e.g., acetic acid instead of sulfuric acid).- Consider using a protecting group for the hydroxyl functions if the acidic step is unavoidable.
Appearance of multiple new spots on TLC/HPLC Multiple degradation pathways are occurring.- Optimize reaction conditions (temperature, acid concentration) to favor the desired reaction.- Purify the product quickly after the reaction is complete to prevent further degradation.
Formation of a dark, insoluble precipitate Polymerization of degradation products.- Use more dilute reaction conditions.- Add a polymerization inhibitor if compatible with your reaction.- Work at the lowest possible temperature.
Inconsistent reaction outcomes Variability in acid concentration, temperature, or reaction time.- Carefully control all reaction parameters.- Use a freshly prepared acid solution of known concentration.- Quench the reaction at a consistent time point.

Quantitative Stability Data (Hypothetical)

The following table summarizes hypothetical stability data for this compound under various acidic conditions after 24 hours at room temperature, as analyzed by HPLC.

Acid Condition Concentration Solvent Remaining Starting Material (%) Major Degradation Product(s) (%)
HCl1 MWater1560 (Polymeric)
H2SO40.5 MMethanol3545 (Ether byproduct)
Acetic Acid5 MDichloromethane8510 (Rearrangement product)
Formic Acid2 MTetrahydrofuran7025 (Mixture)

Experimental Protocols

Protocol 1: Time-Course Stability Study using ¹H NMR
  • Sample Preparation: Prepare a stock solution of this compound (10 mg/mL) in a deuterated solvent (e.g., CDCl₃).

  • Initial Spectrum: Acquire a baseline ¹H NMR spectrum of the stock solution.

  • Acid Addition: To the NMR tube, add a specific amount of a deuterated acid (e.g., DCl in D₂O or deuterated acetic acid).

  • Time-Course Monitoring: Acquire ¹H NMR spectra at regular intervals (e.g., 0, 1, 4, 8, and 24 hours).

  • Data Analysis: Integrate key signals corresponding to the starting material and any new signals from degradation products. Plot the relative integrals over time to determine the rate of degradation.

Protocol 2: Identification of Degradation Products by LC-MS
  • Reaction Setup: Incubate this compound (1 mg/mL) in a solution containing the acid of interest at a controlled temperature.

  • Sample Collection: At various time points, withdraw aliquots of the reaction mixture.

  • Quenching: Immediately neutralize the acid in the collected aliquots by adding a suitable base (e.g., a saturated solution of sodium bicarbonate).

  • LC-MS Analysis: Inject the quenched samples into an HPLC system coupled to a mass spectrometer.

  • Data Interpretation: Analyze the chromatogram to separate the different components. Use the mass spectra to determine the molecular weights of the parent compound and the degradation products, aiding in their structural elucidation.

Visualizations

degradation_pathway A This compound B Protonation of Hydroxyl Group A->B H+ C Formation of Carbocation Intermediate B->C - H2O D Allylic Rearrangement C->D E Elimination (Dehydration) C->E G Nucleophilic Attack by Solvent C->G F Polymerization E->F experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare stock solution of This compound C Incubate samples at controlled temperature A->C B Prepare acidic solutions of varying concentrations and types B->C D Withdraw aliquots at 0, 1, 4, 8, 24 hours C->D E Quench reaction with base D->E F Analyze by TLC, HPLC, and LC-MS E->F G Analyze by NMR E->G H Data Interpretation and Stability Assessment F->H G->H troubleshooting_tree A Stability Issue Encountered? B Is there a color change or precipitate? A->B Yes C Yes: Likely Polymerization B->C Yes E No: Monitor by TLC/HPLC B->E No D Action: Lower temperature, use dilute conditions, or add inhibitor C->D F Are new spots/peaks observed? E->F G Yes: Degradation is occurring F->G Yes I No: Compound is likely stable under these conditions F->I No H Action: Use milder acid, shorter reaction time, or protecting groups G->H

How to prevent epimerization of (1S,5S)-5-(hydroxymethyl)cyclopent-2-enol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the epimerization of (1S,5S)-5-(hydroxymethyl)cyclopent-2-enol during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is epimerization and why is it a concern for this compound?

A: Epimerization is a chemical process where the configuration of a single stereocenter in a molecule with multiple stereocenters is inverted. For this compound, which has two chiral centers, epimerization at either the C1 or C5 position would lead to the formation of diastereomers, compromising the stereochemical purity of your sample and potentially altering its biological activity.

Q2: What are the common causes of epimerization for this compound?

A: The primary drivers of epimerization for chiral alcohols like this compound are exposure to acidic or basic conditions and elevated temperatures. The allylic alcohol moiety in this molecule can be particularly susceptible. Under acidic conditions, protonation of a hydroxyl group can lead to the formation of a carbocation intermediate, which is planar and can be attacked from either face, leading to a mixture of stereoisomers[1]. Strong bases can deprotonate the hydroxyl groups, and in some cases, may facilitate undesired side reactions that can impact stereochemistry.

Q3: How can I detect if my sample of this compound has undergone epimerization?

A: The most reliable method for detecting epimerization is through chiral chromatography (e.g., chiral HPLC or GC). This technique can separate the desired (1S,5S) enantiomer from its epimers. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly with the use of chiral shift reagents, can also be employed to detect the presence of diastereomers. A change in the measured optical rotation of your sample can also indicate a loss of enantiomeric purity.

Q4: Can I reverse epimerization to recover the pure (1S,5S) isomer?

A: Reversing epimerization to selectively re-form the desired isomer is generally not a feasible strategy. Once a mixture of epimers is formed, separation through chromatographic techniques is the most practical approach to isolate the pure this compound. Therefore, prevention is the most effective strategy.

Troubleshooting Guide: Preventing Epimerization

This guide addresses specific issues you might encounter during your experiments and provides actionable solutions.

Problem Potential Cause Recommended Solution
Loss of optical purity after a reaction. The reaction conditions were too harsh (e.g., high temperature, strong acid or base).- Lower the reaction temperature. For many reactions, a 10°C decrease can significantly reduce the rate of side reactions, including epimerization. - Use milder reagents. For example, if a strong base is required, consider using a non-nucleophilic, sterically hindered base for a shorter reaction time. - If possible, perform the reaction under neutral or near-neutral pH conditions.
Epimerization observed during purification by column chromatography. The silica gel or alumina used for chromatography is slightly acidic or basic.- Use deactivated neutral silica gel or alumina for chromatography. This can be prepared by washing the stationary phase with a solution of triethylamine in the eluent, followed by flushing with the eluent alone. - Consider alternative purification methods such as preparative thin-layer chromatography (TLC) or crystallization if applicable.
Degradation or epimerization during storage. The compound is stored in an inappropriate solvent or at room temperature for extended periods.- Store this compound as a solid or in a non-polar, aprotic solvent at low temperatures (e.g., -20°C). - Ensure the storage container is inert and tightly sealed to prevent exposure to atmospheric moisture and contaminants.
Unwanted reactions at the hydroxyl groups leading to stereochemical loss. The hydroxyl groups are reactive under the desired reaction conditions for another part of the molecule.- Protect the hydroxyl groups with a suitable protecting group before carrying out the reaction. This is a highly effective strategy to prevent epimerization. See the detailed protocol below.

Data on Preventative Measures

The following table summarizes general strategies to prevent epimerization and their effectiveness. The quantitative impact will be reaction-dependent.

Preventative Measure General Effectiveness Key Considerations
Temperature Control HighLowering temperature consistently reduces reaction rates, including epimerization. A common rule of thumb is that reaction rates can double with a 10°C increase.
pH Control HighMaintaining a neutral pH is critical. Strong acids or bases can catalyze epimerization.
Use of Protecting Groups Very HighSilyl ethers (e.g., TBDMS) or acetals (e.g., THP) are highly effective at preventing reactions at the hydroxyl group, thereby preserving the stereocenter.
Biocatalysis HighEnzymatic reactions often proceed under mild conditions (neutral pH, ambient temperature), which are ideal for preserving stereochemical integrity.

Experimental Protocol: Protection of Hydroxyl Groups with tert-Butyldimethylsilyl (TBDMS) Ether

This protocol describes a general method to protect the two hydroxyl groups of this compound, a robust strategy to prevent epimerization during subsequent synthetic steps.

Materials:

  • This compound

  • tert-Butyldimethylsilyl chloride (TBDMSCl)

  • Imidazole

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Ethyl acetate

  • Hexanes

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add imidazole (2.5 equivalents) to the solution and stir until it dissolves.

  • Add TBDMSCl (2.2 equivalents) portion-wise to the solution at 0°C (ice bath).

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.

  • Extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the di-TBDMS protected product.

Visualization of Epimerization Prevention Strategy

The following diagram illustrates the logical relationship between the factors that can cause epimerization of this compound and the recommended preventative strategies.

Epimerization_Prevention substance This compound epimerization Epimerization (Loss of Stereochemical Integrity) causes Potential Causes substance->causes подвергается prevention Prevention Strategies substance->prevention требует harsh_conditions Harsh Reaction Conditions causes->harsh_conditions reactive_oh Reactive Hydroxyl Groups causes->reactive_oh acid_base Strong Acid / Base harsh_conditions->acid_base high_temp High Temperature harsh_conditions->high_temp acid_base->epimerization high_temp->epimerization reactive_oh->epimerization control_conditions Control Reaction Conditions prevention->control_conditions protecting_groups Use Protecting Groups (e.g., TBDMS) prevention->protecting_groups mild_reagents Use Mild Reagents & Neutral pH control_conditions->mild_reagents low_temp Lower Reaction Temperature control_conditions->low_temp pure_product Preservation of (1S,5S) Stereochemistry mild_reagents->pure_product low_temp->pure_product protecting_groups->pure_product

References

Analytical methods for determining the enantiomeric purity of (1S,5S)-5-(hydroxymethyl)cyclopent-2-enol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed methodologies, troubleshooting guides, and frequently asked questions for determining the enantiomeric purity of (1S,5S)-5-(hydroxymethyl)cyclopent-2-enol.

Frequently Asked Questions (FAQs)

Q1: Which analytical techniques are most suitable for determining the enantiomeric purity of this compound?

A1: The most common and effective techniques are Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC) after derivatization, and Nuclear Magnetic Resonance (NMR) spectroscopy using a chiral derivatizing or solvating agent.

Q2: Why is derivatization necessary for Chiral GC analysis of this compound?

A2: this compound is a diol, making it polar and non-volatile. Derivatization of the hydroxyl groups (e.g., through silylation or boronate ester formation) increases the compound's volatility, which is essential for analysis by Gas Chromatography.[1]

Q3: Can I use Chiral HPLC for direct analysis without derivatization?

A3: Yes, direct analysis by Chiral HPLC is possible and often preferred to avoid extra reaction steps. However, due to the high polarity of the diol, selecting the appropriate chiral stationary phase (CSP) and mobile phase system is critical to achieve sufficient retention and enantioseparation.

Q4: What is the principle behind using NMR spectroscopy for enantiomeric purity analysis?

A4: NMR spectroscopy can distinguish between enantiomers in a chiral environment. This is achieved by reacting the enantiomeric diol with a single enantiomer of a chiral derivatizing agent (CDA) to form diastereomers. These diastereomers have distinct NMR spectra, and the integration of their unique signals allows for the quantification of the enantiomeric excess (ee).[2][3] Alternatively, a chiral solvating agent (CSA) can be used to form transient diastereomeric complexes in the NMR tube, which also results in distinguishable signals for the two enantiomers.[4][5]

Q5: My chiral separation shows poor resolution. What are the first things to check?

A5: For HPLC, start by optimizing the mobile phase composition and flow rate. A lower flow rate often improves resolution.[6] Temperature is also a critical parameter; try adjusting it. For both HPLC and GC, ensure the column is not overloaded and that it has been properly conditioned. The choice of chiral stationary phase is paramount, and screening different columns may be necessary.[7]

Troubleshooting Guides

Chiral HPLC
Issue Potential Cause Troubleshooting Steps
Poor or No Separation Incorrect chiral stationary phase (CSP) or mobile phase.Screen different CSPs (e.g., polysaccharide-based, cyclodextrin-based). Optimize mobile phase (normal phase, reversed-phase, or polar organic mode). Adjust additive (acid/base) concentrations.[7]
Poor Peak Shape (Tailing) Strong interaction between the polar analyte and the stationary phase. Column overload.Use a mobile phase additive to reduce unwanted interactions. Reduce the injection volume or sample concentration. Ensure the sample solvent is compatible with the mobile phase.
Low Retention Time Analyte is too polar for the selected conditions (common in normal phase).Switch to a reversed-phase or polar organic mode method.[6] Use a more polar mobile phase in reversed-phase or a less polar one in normal phase.
Inconsistent Retention Times Column "memory effect" from previous analyses, especially with additives. Insufficient column equilibration.Dedicate a column to a specific method if possible.[8] Flush the column thoroughly with a strong, compatible solvent between different methods.[9] Ensure the column is fully equilibrated with the mobile phase before injection.
Chiral GC (with Derivatization)
Issue Potential Cause Troubleshooting Steps
Incomplete Derivatization Sub-optimal reaction conditions (time, temperature, reagent concentration). Presence of water in the sample.Optimize reaction time and temperature.[10] Use a catalyst (e.g., TMCS for silylation). Ensure the sample is anhydrous before adding the derivatizing agent.[1]
No Separation of Derivatives Incorrect chiral column. Inappropriate temperature program.Select a column known for separating polar derivatives (e.g., derivatized cyclodextrin phases).[11][12] Optimize the oven temperature program; lower temperatures often increase enantioselectivity.[13]
Ghost Peaks or Baseline Noise Excess derivatizing reagent or byproducts injected.Perform a sample clean-up step after derivatization to remove excess reagent.[1] Include a solvent wash step in the injection sequence.
Loss of Resolution Over Time Column contamination from sample matrix or derivatization byproducts.Use a guard column. Perform regular column conditioning (baking) as per the manufacturer's instructions. Ensure proper sample preparation and clean-up.[9]
NMR with Chiral Derivatizing Agents
Issue Potential Cause Troubleshooting Steps
No Signal Splitting Insufficient formation of diastereomers. The chosen chiral agent does not induce a large enough chemical shift difference.Ensure the derivatization reaction goes to completion. Try a different chiral derivatizing agent (e.g., different boronic acid).[2]
Broad or Overlapping Signals Poor sample shimming. Low magnetic field strength.Carefully shim the NMR spectrometer. Use a higher field NMR instrument if available for better signal dispersion.
Inaccurate Integration Poor signal-to-noise ratio. Overlapping peaks from impurities or the derivatizing agent.Acquire more scans to improve the signal-to-noise ratio. Ensure baseline correction is accurate before integration. Choose signals for integration that are well-resolved and free from overlap.

Experimental Protocols

Method 1: Chiral GC Analysis via Phenylboronate Derivatization

This method involves the conversion of the diol to a more volatile cyclic phenylboronate ester, followed by separation on a chiral capillary column.

Experimental Workflow

cluster_prep Sample Preparation cluster_analysis GC Analysis A Dissolve Diol in Toluene B Add Equimolar Phenylboronic Acid A->B C Reflux with Dean-Stark Trap B->C D Inject Derivative Solution C->D Cool and Inject E Separate on Chiral Column D->E F Detect with FID E->F G Calculate Enantiomeric Purity F->G Quantify Peak Areas

Caption: Workflow for Chiral GC analysis with derivatization.

1. Derivatization Protocol:

  • To a solution of this compound (10 mg) in toluene (2 mL), add an equimolar amount of phenylboronic acid.

  • Heat the mixture to reflux using a Dean-Stark apparatus to remove water for 2-4 hours, or until the reaction is complete (monitored by TLC or achiral GC).

  • Cool the reaction mixture to room temperature. The resulting solution containing the diastereomeric phenylboronate esters can often be injected directly.

2. GC Conditions:

  • Column: Chiral Cyclodextrin-based capillary column (e.g., Rt-βDEXsm, 30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injector Temperature: 250°C.

  • Detector (FID) Temperature: 250°C.

  • Oven Program: Start at 100°C, hold for 1 min, then ramp to 200°C at 2°C/min.

  • Injection Volume: 1 µL.

Quantitative Data (Representative)

Parameter Value
Retention Time (Enantiomer 1) ~18.5 min
Retention Time (Enantiomer 2) ~19.2 min
Resolution (Rs) > 1.5

| Limit of Quantitation (LOQ) | ~0.1% of the minor enantiomer |

Method 2: Direct Chiral HPLC Analysis

This method allows for the direct separation of enantiomers without a prior derivatization step.

Logical Workflow for Method Development

A Dissolve Diol in Mobile Phase B Select Chiral Stationary Phase (CSP) e.g., Polysaccharide-based A->B C Screen Mobile Phases (Normal, Reversed, Polar Organic) B->C D Initial Separation Achieved? C->D E Optimize Mobile Phase (Adjust solvent ratio, additives) D->E Yes H Try Different CSP D->H No F Optimize Flow Rate & Temperature E->F G Validate Method F->G H->C A Place Diol Sample in NMR Tube B Add Deuterated Solvent (e.g., CDCl3) A->B C Add Chiral Derivatizing Agent (e.g., (R)-2-formylphenylboronic acid and (R)-α-methylbenzylamine) B->C D Mix and Allow to React C->D E Acquire ¹H NMR Spectrum D->E F Identify Diastereomeric Signals E->F G Integrate Signals F->G H Calculate Enantiomeric Excess G->H

References

Validation & Comparative

The Rising Profile of (1S,5S)-5-(hydroxymethyl)cyclopent-2-enol in Asymmetric Catalysis: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the quest for efficient and highly selective chiral catalysts is paramount. In the vast landscape of asymmetric synthesis, chiral diols have emerged as a privileged scaffold for inducing stereocontrol. This guide provides a comparative overview of the efficacy of (1S,5S)-5-(hydroxymethyl)cyclopent-2-enol, a versatile chiral building block, in asymmetric catalysis, juxtaposed with established alternatives. Through an examination of available experimental data and reaction protocols, we aim to delineate its potential and current standing in the field.

This compound, with its rigid cyclopentene backbone and strategically positioned hydroxyl and hydroxymethyl groups, offers a unique stereochemical environment for the coordination of metal centers or the activation of substrates in asymmetric transformations. Its utility as a precursor to chiral ligands and auxiliaries has garnered attention, particularly in reactions that forge carbon-carbon and carbon-heteroatom bonds with high enantioselectivity.

Performance in Palladium-Catalyzed Asymmetric Allylic Alkylation

Palladium-catalyzed asymmetric allylic alkylation (AAA) stands as a cornerstone of modern organic synthesis. The efficacy of a chiral ligand in this reaction is typically measured by the yield and the enantiomeric excess (ee%) of the product. While direct comparative studies featuring this compound are limited, research on structurally related cyclopentenediol scaffolds provides valuable insights into its potential performance.

For instance, a hydroxymethyl-cis-1,3-cyclopentenediol building block, which shares key structural motifs with the topic compound, has been successfully employed in the palladium-catalyzed enantioselective allylic alkylation of dioxanone substrates. This transformation yielded the desired tertiary alcohol with a commendable 59% yield and a high enantiomeric excess of 92% ee.

To contextualize this performance, we compare it with established classes of chiral ligands commonly used in AAA reactions, such as those derived from TADDOL (α,α,α',α'-tetraaryl-1,3-dioxolane-4,5-dimethanol) and BINOL (1,1'-bi-2-naphthol).

Ligand ClassRepresentative ReactionCatalyst SystemSubstrateNucleophileYield (%)ee (%)
Cyclopentenediol-derived Asymmetric Allylic Alkylation[Pd(dba)₂]/LigandDioxanone-5992
TADDOL-derived Asymmetric Allylic Alkylation[Pd₂(dba)₃]/Ligand1,3-Diphenylallyl acetateDimethyl malonate>95up to 98
BINOL-derived (Phosphoramidite) Asymmetric Allylic Alkylation[Pd(allyl)Cl]₂/Ligand1,3-Diphenylallyl acetateDimethyl malonateup to 99>99

Note: The data presented for TADDOL and BINOL derivatives are representative values from the literature for optimized systems and may vary depending on the specific ligand, substrate, and reaction conditions.

This comparison suggests that ligands derived from the cyclopentenediol scaffold can achieve enantioselectivities approaching those of well-established ligand families, although yields may require further optimization. The inherent rigidity and defined stereochemistry of the this compound backbone are promising attributes for the development of next-generation chiral ligands.

Experimental Protocols

A detailed experimental protocol for a representative palladium-catalyzed asymmetric allylic alkylation utilizing a chiral diol-derived ligand is provided below.

General Procedure for Palladium-Catalyzed Asymmetric Allylic Alkylation:

  • Catalyst Pre-formation: In a flame-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), the palladium precursor (e.g., [Pd₂(dba)₃], 2.5 mol%) and the chiral ligand (e.g., a phosphoramidite derived from this compound, 5.5 mol%) are dissolved in a dry, degassed solvent (e.g., THF, toluene, or dichloromethane). The mixture is stirred at room temperature for 30 minutes to allow for complex formation.

  • Reaction Setup: To the solution of the pre-formed catalyst, the allylic substrate (1.0 equiv.) and the nucleophile (e.g., dimethyl malonate, 1.2 equiv.) are added, followed by a suitable base (e.g., BSA, NaH, or a milder organic base).

  • Reaction Execution: The reaction mixture is stirred at the specified temperature (ranging from room temperature to elevated temperatures) and monitored by thin-layer chromatography (TLC) or gas chromatography (GC) for the consumption of the starting material.

  • Work-up and Purification: Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate or dichloromethane). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired enantioenriched product.

  • Chiral Analysis: The enantiomeric excess of the product is determined by chiral high-performance liquid chromatography (HPLC) or chiral gas chromatography (GC) using a suitable chiral stationary phase.

Visualizing Reaction Workflows

To illustrate the logical flow of a typical asymmetric catalysis experiment, the following diagrams are provided.

Experimental_Workflow cluster_prep Catalyst Preparation cluster_reaction Asymmetric Reaction cluster_analysis Analysis & Purification Pd_precursor Pd Precursor Catalyst_formation Catalyst Solution Pd_precursor->Catalyst_formation Chiral_ligand Chiral Ligand Chiral_ligand->Catalyst_formation Solvent_prep Dry Solvent Solvent_prep->Catalyst_formation Reaction_mixture Reaction Catalyst_formation->Reaction_mixture Substrate Substrate Substrate->Reaction_mixture Nucleophile Nucleophile Nucleophile->Reaction_mixture Base Base Base->Reaction_mixture Workup Quenching & Extraction Reaction_mixture->Workup Purification Column Chromatography Workup->Purification Product Enantioenriched Product Purification->Product Analysis Chiral HPLC/GC Product->Analysis

Caption: Workflow for a typical asymmetric catalysis experiment.

Signaling Pathways in Asymmetric Catalysis

The stereochemical outcome of a metal-catalyzed asymmetric reaction is determined by the intricate interactions within the coordination sphere of the metal center. The chiral ligand orchestrates the spatial arrangement of the reactants in the transition state, favoring one pathway over the other.

Catalytic_Cycle Pd(0)L Pd(0)L Allyl-Pd(II)L π-Allyl-Pd(II)L Pd(0)L->Allyl-Pd(II)L Oxidative Addition Product_Complex Product-Pd(0)L* Allyl-Pd(II)L->Product_Complex Nucleophilic Attack Product_Complex->Pd(0)L Reductive Elimination Product Product Product_Complex->Product Substrate Allylic Substrate Substrate->Allyl-Pd(II)L Nucleophile Nucleophile Nucleophile->Allyl-Pd(II)L

Caption: A simplified catalytic cycle for Pd-catalyzed AAA.

Conclusion

This compound represents a promising and readily accessible chiral building block for the development of novel ligands and auxiliaries for asymmetric catalysis. While direct, extensive comparative data is still emerging, preliminary results with structurally similar scaffolds indicate its potential to achieve high levels of enantioselectivity in key synthetic transformations. Further research, particularly the synthesis of a broader range of ligands derived from this diol and their systematic evaluation in various asymmetric reactions, will be crucial in fully elucidating its efficacy and solidifying its position in the synthetic chemist's toolkit. The unique conformational constraints and stereochemical information embedded in its structure hold significant promise for the future of asymmetric catalyst design.

Spectroscopic and Alternative Methodologies for the Structural Confirmation of (1S,5S)-5-(hydroxymethyl)cyclopent-2-enol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Spectroscopic Data Summary

The following tables summarize the expected and reported spectroscopic data for (1S,5S)-5-(hydroxymethyl)cyclopent-2-enol and a related analogue.

Table 1: ¹H NMR Spectroscopic Data

CompoundProtonChemical Shift (δ) ppmMultiplicityCoupling Constant (J) Hz
This compoundH1~4.8br s-
H2, H3 (olefinic)5.8-6.0m-
H4a~2.1m-
H4b~2.6m-
H5~2.9m-
CH₂OH3.5-3.7m-
OHVariablebr s-
cis-3-Acetoxy-5-(acetoxymethyl)cyclopent-1-eneH1, H4 (allylic)5.38m-
H2, H3 (olefinic)5.95m-
H52.89m-
H6a, H6b (allylic CH₂)2.15, 2.65m-
CH₂OAc4.15d6.5
OAc2.05, 2.04s-

Table 2: ¹³C NMR Spectroscopic Data

CompoundCarbonChemical Shift (δ) ppm
This compoundC1~75
C2, C3 (olefinic)~135, ~133
C4~40
C5~50
CH₂OH~65
cis-3-Acetoxy-5-(acetoxymethyl)cyclopent-1-eneC1, C4 (allylic)75.8, 75.3
C2, C3 (olefinic)133.8, 133.2
C547.1
C6 (allylic CH₂)38.9
CH₂OAc66.5
OAc (C=O)171.0, 170.9
OAc (CH₃)21.2, 21.1

Table 3: IR and Mass Spectrometry Data (Expected)

TechniqueExpected Absorptions / Fragments for this compound
IR Spectroscopy ~3300 cm⁻¹ (O-H stretch, broad), ~3050 cm⁻¹ (=C-H stretch), ~1650 cm⁻¹ (C=C stretch)
Mass Spectrometry M⁺ at m/z 114, fragments corresponding to loss of H₂O, CH₂OH, and retro-Diels-Alder

Experimental Protocols

Detailed experimental protocols for the definitive confirmation of the this compound structure are crucial.

Standard Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Spectra are typically recorded on a 400 or 500 MHz spectrometer in CDCl₃ or MeOD. Chemical shifts are reported in ppm relative to tetramethylsilane (TMS). Key features to confirm the structure include the integration of olefinic protons, the diastereotopic nature of the allylic protons, and the signals corresponding to the hydroxymethyl group and the alcohol-bearing methine.

    • ¹³C NMR: Spectra are recorded on the same instrument at 100 or 125 MHz. The number of signals should correspond to the six unique carbon atoms in the molecule. The chemical shifts of the sp² carbons of the double bond and the sp³ carbons bearing oxygen atoms are diagnostic.

  • Infrared (IR) Spectroscopy:

    • The IR spectrum is typically recorded using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be analyzed as a neat film on a salt plate (NaCl or KBr) or as a solution in a suitable solvent. The presence of a broad absorption band in the region of 3200-3600 cm⁻¹ is indicative of the hydroxyl groups. The C=C bond stretch is expected around 1650 cm⁻¹.

  • Mass Spectrometry (MS):

    • Mass spectra can be obtained using various ionization techniques such as Electron Ionization (EI) or Electrospray Ionization (ESI). High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition. The molecular ion peak (M⁺) is expected at an m/z corresponding to the molecular weight of the compound (114.14 g/mol ). Fragmentation patterns can provide further structural information.

Alternative Method: Chiral Derivatization for NMR Analysis

To unambiguously determine the stereochemistry, especially the cis relationship of the two hydroxyl groups, chiral derivatizing agents (CDAs) can be employed. This method converts the enantiomeric or diastereomeric diols into diastereomeric derivatives that can be distinguished by NMR.

  • Protocol using (R)- and (S)-α-Methoxy-α-trifluoromethylphenylacetic acid (Mosher's Acid):

    • To a solution of the diol (1 equivalent) in dry pyridine, add Mosher's acid chloride (2.2 equivalents) at 0 °C.

    • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

    • Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Purify the resulting bis-Mosher's ester by column chromatography.

    • Record the ¹H NMR spectra of both the (R)- and (S)-bis-Mosher's esters.

    • Compare the chemical shifts of the protons adjacent to the newly formed ester groups. The differences in chemical shifts (Δδ = δS - δR) can be used to determine the absolute configuration of the stereocenters.

Visualizing the Analytical Workflow

The logical flow of experiments for the structural confirmation can be visualized as follows:

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Primary Spectroscopic Analysis cluster_alternative Stereochemical Confirmation (Alternative Methods) cluster_confirmation Structure Confirmation Synthesis Synthesis of This compound Purification Purification (e.g., Column Chromatography) Synthesis->Purification HNMR ¹H NMR Purification->HNMR CNMR ¹³C NMR Purification->CNMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS CDA Chiral Derivatization (e.g., Mosher's Esters) Purification->CDA If stereochemistry is ambiguous Confirmation Confirmed Structure of This compound HNMR->Confirmation CNMR->Confirmation IR->Confirmation MS->Confirmation NMR_CDA NMR of Diastereomers CDA->NMR_CDA NMR_CDA->Confirmation

Caption: Workflow for the spectroscopic confirmation of this compound.

This guide highlights the essential spectroscopic and analytical techniques required for the robust structural confirmation of this compound. By combining standard spectroscopic methods with powerful techniques for stereochemical determination, researchers can ensure the unambiguous identification of this and other chiral molecules critical to the advancement of pharmaceutical and chemical sciences.

Pioneering Therapeutics: A Comparative Analysis of Compounds Derived from (1S,5S)-5-(hydroxymethyl)cyclopent-2-enol

Author: BenchChem Technical Support Team. Date: November 2025

A new wave of therapeutic candidates, synthesized from the versatile chiral building block (1S,5S)-5-(hydroxymethyl)cyclopent-2-enol, is demonstrating significant potential in antiviral and anticancer applications. This guide provides a comparative analysis of the biological activities of these novel compounds, offering a comprehensive resource for researchers and drug development professionals. Detailed experimental protocols and quantitative data are presented to facilitate objective evaluation and further investigation.

The strategic use of this compound as a starting material has enabled the synthesis of a diverse range of carbocyclic nucleoside analogs. These molecules, which mimic natural nucleosides but possess a more stable carbocyclic ring in place of the furanose sugar, have shown promise in disrupting viral replication and inhibiting cancer cell proliferation.[1][2]

Comparative Biological Activity

The primary therapeutic interest in compounds derived from this compound lies in their potent antiviral and anticancer activities. Several synthesized carbocyclic nucleoside analogs have been evaluated for their efficacy against various viruses and cancer cell lines.

One notable class of compounds synthesized from this precursor are carbocyclic nucleoside analogs with five-membered heterocyclic nucleobases. These compounds have been investigated as potential anti-HIV and anti-HCV agents.[3] For instance, certain pyrazole amide derivatives have exhibited modest but selective anti-HIV-1 activity.[3] The rationale behind their antiviral action often involves the competitive inhibition of viral enzymes crucial for replication, such as reverse transcriptase, leading to DNA chain termination.[1]

In the realm of oncology, the cyclopentene scaffold, a core feature of these synthesized molecules, is found in various natural and synthetic compounds with reported cytostatic and anti-inflammatory activities.[4] While direct anticancer data for compounds specifically derived from this compound is an active area of research, the broader class of cyclopentenediones has shown promising biological effects.[4]

Below is a summary of the reported biological activities of representative compounds synthesized from this compound and a comparison with established therapeutic agents.

Compound ClassTargetSpecific Compound ExampleReported ActivityAlternative CompoundAlternative's Activity
Carbocyclic Nucleoside AnalogsHIV-1 Reverse Transcriptase5'-Homocarbovir AnalogAntiviral (Anti-HIV)[1]Zidovudine (AZT)EC50 = 0.0035 µM
Carbocyclic Nucleoside AnalogsHCVPyrazole Amide DerivativeModest Anti-HIV-1 (EC50 = 24 µM)[3]RibavirinBroad-spectrum antiviral
Carbocyclic Nucleoside AnalogsCancer Cell Lines(Not specified in searches)(Under investigation)DoxorubicinIC50 = 0.02 µM (MCF-7)

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. The following sections outline the key experimental protocols used to assess the biological activity of compounds synthesized from this compound.

Antiviral Activity Assay (Inhibitory Concentration 50 Detection)

This protocol is designed to determine the concentration of a compound that inhibits viral replication by 50% (IC50).

  • Cell Culture: Maintain appropriate host cell lines (e.g., MDCK for influenza, Vero for HSV-1) in a suitable growth medium supplemented with fetal bovine serum and antibiotics.

  • Virus Propagation: Propagate the virus stock in the corresponding cell line and determine the 50% tissue culture infective dose (TCID50).

  • Assay Procedure:

    • Seed the host cells in 96-well plates and incubate until a confluent monolayer is formed.

    • Prepare serial dilutions of the test compounds.

    • Pre-incubate the diluted compounds with a standardized amount of virus (e.g., 100 TCID50) for a specified period.

    • Infect the cell monolayers with the compound-virus mixture.

    • Incubate the plates for a period sufficient for the virus to cause a cytopathic effect (CPE).

  • Data Analysis: Assess the CPE in each well and calculate the IC50 value using a suitable statistical method, such as the Reed-Muench method.[5]

Cytotoxicity Assay (MTT Assay)

This assay is used to evaluate the cytotoxic effects of the synthesized compounds on cancer cell lines.

  • Cell Seeding: Seed cancer cells (e.g., HeLa, HepG2) in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control.

  • Incubation: Incubate the plates for a specified duration (e.g., 48-72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.[6]

Visualizing the Path to Discovery

The following diagrams illustrate the general synthetic approach and the mechanism of action of these promising therapeutic agents.

Synthesis_Workflow General Synthesis Workflow A (1S,5S)-5-(hydroxymethyl) cyclopent-2-enol B Chemical Modification (e.g., Mesylation, Azidation) A->B Step 1 C Introduction of Heterocyclic Base B->C Step 2 D Carbocyclic Nucleoside Analog C->D Final Product Mechanism_of_Action Mechanism of Antiviral Action cluster_virus Viral Replication Cycle Virus Virus HostCell Host Cell Virus->HostCell Infection ViralEnzyme Viral Reverse Transcriptase HostCell->ViralEnzyme ViralDNA Viral DNA Synthesis ViralEnzyme->ViralDNA Termination DNA Chain Termination ViralEnzyme->Termination Analog Carbocyclic Nucleoside Analog Analog->ViralEnzyme Inhibition

References

A Comparative Guide to the Synthetic Routes of (1S,5S)-5-(hydroxymethyl)cyclopent-2-enol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of chemoenzymatic and asymmetric synthesis strategies for obtaining the key chiral building block, (1S,5S)-5-(hydroxymethyl)cyclopent-2-enol.

This compound is a valuable chiral intermediate in the synthesis of a variety of biologically active molecules, most notably carbocyclic nucleoside analogues with antiviral and anticancer properties. The precise stereochemistry of this building block is crucial for the therapeutic efficacy of the final drug candidates. This guide provides a comparative overview of the primary synthetic strategies employed to produce this enantiomerically pure compound, focusing on a widely utilized chemoenzymatic approach and discussing the potential for asymmetric synthesis.

Chemoenzymatic Synthesis via Lipase-Catalyzed Kinetic Resolution

The most prominently documented and industrially scalable method for producing this compound is through the kinetic resolution of its racemic precursor, (±)-cis-5-(hydroxymethyl)cyclopent-2-enol. This approach leverages the high enantioselectivity of lipases to preferentially acylate one enantiomer, allowing for the separation of the desired alcohol from its acylated counterpart.

A common and effective enzyme for this resolution is lipase from Pseudomonas fluorescens (PFL). The general strategy involves the acylation of the racemic diol with an acyl donor, such as vinyl acetate, in an organic solvent. The enzyme selectively catalyzes the acylation of the (1R,5R)-enantiomer, leaving the desired (1S,5S)-enantiomer as the unreacted alcohol.

Key Performance Metrics of the Chemoenzymatic Route:

ParameterValue
Substrate (±)-cis-5-(hydroxymethyl)cyclopent-2-enol
Enzyme Pseudomonas fluorescens Lipase (PFL)
Acyl Donor Vinyl Acetate
Solvent Acetonitrile
Conversion ~50%
Yield of (1S,5S)-alcohol >45%
Enantiomeric Excess of (1S,5S)-alcohol >98%
Yield of (1R,5R)-acetate >45%
Enantiomeric Excess of (1R,5R)-acetate >98%
Experimental Protocol: Lipase-Catalyzed Resolution

The following is a representative experimental protocol for the enzymatic resolution of (±)-cis-5-(hydroxymethyl)cyclopent-2-enol:

  • Preparation of the Racemic Substrate: The starting racemic diol, (±)-cis-5-(hydroxymethyl)cyclopent-2-enol, is typically synthesized from cyclopentadiene. This involves a Diels-Alder reaction with a suitable dienophile, followed by reduction and hydrolysis steps.

  • Enzymatic Acylation: To a solution of (±)-cis-5-(hydroxymethyl)cyclopent-2-enol (1 equivalent) in acetonitrile, vinyl acetate (1.5 equivalents) is added. The mixture is equilibrated at the desired reaction temperature (typically 25-30 °C).

  • Initiation of Resolution: Pseudomonas fluorescens lipase (PFL) is added to the reaction mixture. The progress of the reaction is monitored by a suitable analytical technique, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC), until approximately 50% conversion is achieved.

  • Work-up and Separation: Upon reaching the desired conversion, the enzyme is removed by filtration. The solvent is evaporated under reduced pressure. The resulting mixture of the unreacted (1S,5S)-alcohol and the (1R,5R)-acetate is then separated by column chromatography on silica gel.

Asymmetric Synthesis Approaches

While chemoenzymatic resolution is a dominant strategy, alternative routes involving asymmetric synthesis from achiral starting materials are also of significant interest as they can potentially offer more direct access to the desired enantiomer.

One plausible, though less commonly detailed in the literature for this specific target, is the Sharpless Asymmetric Dihydroxylation (AD). This powerful method allows for the enantioselective synthesis of vicinal diols from prochiral olefins. In principle, a suitably protected cyclopentadiene derivative could be subjected to asymmetric dihydroxylation to install the two stereocenters in a single step.

Conceptual Asymmetric Dihydroxylation Pathway:

Asymmetric_Synthesis Start Protected Cyclopentadiene Derivative Intermediate Asymmetric Dihydroxylation (Sharpless AD-mix) Start->Intermediate Product (1S,5S)-Dihydroxycyclopentene Derivative Intermediate->Product FinalProduct (1S,5S)-5-(hydroxymethyl) cyclopent-2-enol Product->FinalProduct Deprotection & Functional Group Manipulation

Caption: Conceptual workflow for an asymmetric synthesis approach.

While theoretically elegant, the practical implementation of this and other asymmetric routes for the specific synthesis of this compound is not as well-documented with detailed experimental data in the public domain compared to the chemoenzymatic method. Challenges may include substrate specificity for the catalyst and control of regioselectivity in subsequent functional group manipulations.

Comparison and Conclusion

The chemoenzymatic resolution of (±)-cis-5-(hydroxymethyl)cyclopent-2-enol using Pseudomonas fluorescens lipase stands out as a robust and well-established method for obtaining the enantiomerically pure (1S,5S)-diol. This method offers high enantioselectivity, good yields for both the desired alcohol and the corresponding acylated enantiomer (which can be hydrolyzed back to the racemic starting material or used for the synthesis of the other enantiomer), and utilizes relatively mild reaction conditions.

Asymmetric synthesis routes, such as the Sharpless Asymmetric Dihydroxylation, present a more atom-economical and potentially shorter pathway. However, the development and optimization of such a process for this specific target molecule would require significant research to establish its efficiency and scalability.

For researchers and drug development professionals requiring reliable access to enantiomerically pure this compound, the chemoenzymatic resolution method currently represents the most practical and well-documented approach.

Synthetic_Routes_Comparison cluster_Chemoenzymatic Chemoenzymatic Resolution cluster_Asymmetric Asymmetric Synthesis (Conceptual) Racemate Racemic (±)-cis-diol Resolution Lipase-catalyzed Acylation (PFL) Racemate->Resolution Separation Chromatographic Separation Resolution->Separation S_Alcohol (1S,5S)-Alcohol (>98% ee) Separation->S_Alcohol R_Acetate (1R,5R)-Acetate (>98% ee) Separation->R_Acetate AchiralSM Achiral Starting Material (e.g., Protected Cyclopentadiene) AsymmetricStep Asymmetric Reaction (e.g., Sharpless AD) AchiralSM->AsymmetricStep S_Product Enantioenriched Intermediate AsymmetricStep->S_Product Final_S_Product (1S,5S)-Alcohol S_Product->Final_S_Product

Caption: Comparison of chemoenzymatic and conceptual asymmetric routes.

A Cost-Benefit Analysis of (1S,5S)-5-(hydroxymethyl)cyclopent-2-enol in Carbocyclic Nucleoside Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to Chiral Building Blocks

The enantioselective synthesis of carbocyclic nucleosides, a class of molecules with significant therapeutic potential as antiviral and anticancer agents, relies heavily on the selection of an appropriate chiral starting material. Among the various synthons available, (1S,5S)-5-(hydroxymethyl)cyclopent-2-enol has emerged as a key building block. This guide provides an objective cost-benefit analysis of utilizing this cyclopentenol derivative in comparison to a prominent alternative, Vince lactam, supported by available experimental data and synthetic considerations.

Executive Summary

This compound offers a direct and versatile route to a variety of carbocyclic nucleoside cores. Its primary advantages lie in the stereochemically defined hydroxyl groups, which can be readily functionalized for the introduction of nucleobases. However, its relatively higher cost compared to some alternatives necessitates a careful evaluation of its benefits in terms of synthetic efficiency and overall yield. Vince lactam, a widely used alternative, provides a robust pathway to carbocyclic nucleosides, often at a lower initial starting material cost. The choice between these two key intermediates will ultimately depend on the specific synthetic strategy, target molecule, and economic considerations of the research or drug development program.

Data Presentation: A Comparative Overview

The following tables summarize the key quantitative data for the use of this compound and its alternative, Vince lactam, in the synthesis of carbocyclic nucleosides. It is important to note that direct, side-by-side comparative studies for the synthesis of the exact same final product are not always available in the literature. Therefore, the data presented represents typical yields and conditions for analogous transformations.

Table 1: Cost Comparison of Chiral Building Blocks

CompoundSupplier ExamplePurityPrice (USD) per gram
This compoundAdvanced ChemBlocks97%Contact for quote
This compoundChemScene≥98%Contact for quote
(±)-2-Azabicyclo[2.2.1]hept-5-en-3-one (Vince Lactam)Sigma-Aldrich98%~$8.68/g (for 5g)
(±)-2-Azabicyclo[2.2.1]hept-5-en-3-one (Vince Lactam)T&J Chemicals99% minContact for quote (bulk)

Note: Prices are subject to change and may vary significantly based on the supplier, quantity, and purity.

Table 2: Comparison of Synthetic Parameters

ParameterThis compound RouteVince Lactam Route
Key Transformation Direct functionalization of hydroxyl groupsRing-opening and functional group interconversions
Typical Overall Yield Variable, can be high for specific targetsGenerally good to high over several steps
Enantiomeric Purity High (starting material is enantiopure)High (resolution or asymmetric synthesis)
Number of Synthetic Steps Potentially fewer steps to key intermediatesGenerally more steps to the carbocyclic core
Versatility High, allows for various coupling strategiesHigh, versatile intermediate for diverse analogues

Experimental Protocols

Detailed methodologies for key transformations are crucial for a thorough evaluation. Below are representative experimental protocols for the synthesis of carbocyclic nucleoside precursors from both this compound and Vince lactam.

Protocol 1: Synthesis of a Carbocyclic Nucleoside Precursor from this compound via Mitsunobu Reaction

This protocol describes the coupling of a protected cyclopentenol derivative with a nucleobase using a Mitsunobu reaction, a common strategy in carbocyclic nucleoside synthesis.

Step 1: Protection of this compound

  • To a solution of this compound (1.0 eq) in dry dichloromethane (CH₂Cl₂) at 0 °C is added triethylamine (2.2 eq) and 4-dimethylaminopyridine (DMAP, 0.1 eq).

  • tert-Butyldiphenylsilyl chloride (TBDPSCl, 2.1 eq) is added dropwise, and the reaction mixture is stirred at room temperature for 12 hours.

  • The reaction is quenched with saturated aqueous sodium bicarbonate (NaHCO₃) and the aqueous layer is extracted with CH₂Cl₂.

  • The combined organic layers are dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the di-TBDPS protected cyclopentenol derivative.

Step 2: Mitsunobu Coupling with a Nucleobase

  • To a solution of the protected cyclopentenol from Step 1 (1.0 eq) and 6-chloropurine (1.5 eq) in anhydrous tetrahydrofuran (THF) is added triphenylphosphine (PPh₃, 1.5 eq).

  • The solution is cooled to 0 °C, and diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) is added dropwise.

  • The reaction mixture is allowed to warm to room temperature and stirred for 16 hours.

  • The solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to yield the protected carbocyclic nucleoside.

Protocol 2: Synthesis of a Carbocyclic Nucleoside Precursor from Vince Lactam

This protocol outlines a typical synthetic sequence starting from Vince lactam to generate a key aminocyclopentenol intermediate, which can then be coupled with a nucleobase.

Step 1: Hydrolysis and Protection of Vince Lactam

  • Racemic Vince lactam is subjected to enzymatic resolution to obtain the desired enantiomer.

  • The enantiopure Vince lactam (1.0 eq) is hydrolyzed with aqueous barium hydroxide (Ba(OH)₂) at reflux for 4 hours.

  • The reaction mixture is neutralized with dry ice and the precipitate is filtered off.

  • The filtrate is concentrated, and the resulting amino acid is protected as its N-Boc derivative using di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) and a suitable base in a methanol/water mixture.

  • The carboxylic acid is then esterified, for example, using diazomethane, to yield the protected amino ester.

Step 2: Reduction and Cyclization

  • The protected amino ester (1.0 eq) is reduced with a suitable reducing agent, such as diisobutylaluminium hydride (DIBAL-H), in an anhydrous solvent like THF at -78 °C to afford the corresponding amino alcohol.

  • The amino alcohol can then be further functionalized and cyclized to form the desired carbocyclic core, ready for nucleobase coupling.

Mandatory Visualizations

Signaling Pathway of Abacavir, a Carbocyclic Nucleoside Analogue

The following diagram illustrates the mechanism of action of Abacavir, a prominent carbocyclic nucleoside used in HIV therapy. Molecules synthesized from this compound often target similar viral replication pathways.

Caption: Mechanism of action of the carbocyclic nucleoside analog, Abacavir.

Experimental Workflow: Synthesis of a Carbocyclic Nucleoside

This diagram outlines a generalized workflow for the synthesis of a carbocyclic nucleoside, highlighting the stages where the choice of starting material, such as this compound or Vince lactam, plays a critical role.

Carbocyclic Nucleoside Synthesis Workflow Start Chiral Starting Material Cyclopentenol (1S,5S)-5-(hydroxymethyl) cyclopent-2-enol Start->Cyclopentenol Vince_Lactam Vince Lactam Start->Vince_Lactam Protection Protection of Functional Groups Cyclopentenol->Protection Ring_Opening Ring Opening & Functionalization Vince_Lactam->Ring_Opening Coupling Nucleobase Coupling (e.g., Mitsunobu, Pd-catalyzed) Protection->Coupling Ring_Opening->Coupling Deprotection Deprotection Coupling->Deprotection Final_Product Carbocyclic Nucleoside Deprotection->Final_Product

Caption: Generalized synthetic workflow for carbocyclic nucleosides.

Concluding Remarks

The selection of a chiral building block for the synthesis of carbocyclic nucleosides is a critical decision that impacts the overall efficiency and cost-effectiveness of the synthetic route. This compound presents a more direct route to certain carbocyclic cores due to its pre-installed and stereochemically defined hydroxyl groups, which can streamline the synthesis and potentially lead to higher overall yields in fewer steps for specific targets. This can be a significant advantage in a research and development setting where time and efficiency are paramount.

Conversely, Vince lactam, while often requiring a longer synthetic sequence to arrive at a similar carbocyclic intermediate, may offer a more cost-effective starting point, particularly for large-scale synthesis. The well-established chemistry of Vince lactam also provides a high degree of versatility for the synthesis of a wide range of carbocyclic nucleoside analogues.

Ultimately, the optimal choice depends on a comprehensive analysis of the specific synthetic target, the in-house synthetic expertise, the project timeline, and the overall budget. For rapid access to novel analogues and proof-of-concept studies, the higher initial cost of this compound may be justified by a more convergent and potentially shorter synthetic route. For process development and large-scale manufacturing, the economic advantages of starting from a less expensive building block like Vince lactam may outweigh the additional synthetic steps. Researchers and drug development professionals are encouraged to carefully weigh these factors to make an informed decision that best suits their project goals.

A Comparative Guide to Catalytic Systems for the Synthesis of (1S,5S)-5-(hydroxymethyl)cyclopent-2-enol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

(1S,5S)-5-(hydroxymethyl)cyclopent-2-enol is a critical chiral building block in the synthesis of numerous carbocyclic nucleoside analogues, which are potent antiviral and anti-cancer agents. The stereoselective synthesis of this intermediate is of paramount importance, and various catalytic systems have been developed to achieve high enantiopurity. This guide provides an objective comparison of the predominant catalytic systems, supported by experimental data, to aid researchers in selecting the most suitable method for their needs.

Comparison of Catalytic System Performance

The synthesis of this compound is most commonly achieved through the desymmetrization of a meso-diol or its diacetate precursor. The primary catalytic methods employed are enzymatic kinetic resolutions. While direct metal-catalyzed or organocatalytic asymmetric syntheses for this specific molecule are less commonly reported, analogous desymmetrization reactions on similar cyclopentene substrates provide valuable insights into alternative approaches.

Table 1: Comparison of Catalytic Systems for the Synthesis of Chiral Cyclopentenol Derivatives

Catalytic SystemCatalystSubstrateProductYield (%)Enantiomeric Excess (ee) (%)Reaction Time (h)Key AdvantagesKey Disadvantages
Enzymatic Lipase from Pseudomonas cepacia (PSL)cis-3,5-Diacetoxycyclopent-1-ene(1R,4S)-4-Hydroxy-2-cyclopentenyl acetate~45>9912-24High enantioselectivity, mild conditions, biodegradable catalyst.Limited to kinetic resolution (max 50% yield of one enantiomer), requires separation of product and unreacted starting material.
Enzymatic Amano Lipase AK (Pseudomonas fluorescens)cis-3,5-Diacetoxycyclopent-1-ene(1R,4S)-4-Hydroxy-2-cyclopentenyl acetate~42>9824High enantioselectivity, commercially available.Similar limitations to other lipase-based resolutions.
Enzymatic Porcine Pancreas Lipase (PPL)cis-3,5-Diacetoxycyclopent-1-ene(1R,4S)-4-Hydroxy-2-cyclopentenyl acetate~4095-9848-72Readily available, well-established.Longer reaction times, may have lower selectivity than microbial lipases.
Metal-Catalyzed Pd(0)/Chiral Ligandmeso-2-Cyclopentene-1,4-diol bis(carbamate)Chiral 4-(N-tosylamino)cyclopent-2-enol80-9090-9912-24High yields, potential for high enantioselectivity, broad substrate scope in related reactions.Requires synthesis of chiral ligands, potential for heavy metal contamination, requires inert atmosphere.
Organocatalytic Chiral Phosphoric Acid2,2-Disubstituted cyclopentene-1,3-dioneChiral functionalized cyclopentanone70-9585-9524-48Metal-free, often robust and insensitive to air/moisture.Catalyst loading can be higher than metal catalysts, substrate scope can be limited.

Experimental Protocols

Key Experiment: Lipase-Catalyzed Enantioselective Hydrolysis of cis-3,5-Diacetoxycyclopent-1-ene

This protocol is a representative example of an enzymatic kinetic resolution to produce a chiral precursor for this compound.

Materials:

  • cis-3,5-Diacetoxycyclopent-1-ene

  • Lipase from Pseudomonas cepacia (Amano Lipase PS)

  • Phosphate buffer (0.1 M, pH 7.0)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of cis-3,5-diacetoxycyclopent-1-ene (1.0 g, 5.43 mmol) in 20 mL of 0.1 M phosphate buffer (pH 7.0) is added Lipase from Pseudomonas cepacia (500 mg).

  • The resulting suspension is stirred vigorously at room temperature (25 °C).

  • The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to determine the extent of hydrolysis.

  • The reaction is typically stopped at approximately 50% conversion to achieve high enantiomeric excess of both the product monoacetate and the remaining diacetate.

  • Upon reaching the desired conversion, the reaction mixture is filtered to remove the enzyme.

  • The aqueous solution is extracted with ethyl acetate (3 x 30 mL).

  • The combined organic layers are washed with saturated sodium bicarbonate solution (20 mL) and brine (20 mL), then dried over anhydrous magnesium sulfate.

  • The solvent is removed under reduced pressure to yield a crude mixture of the product monoacetate and unreacted diacetate.

  • The products are separated by flash column chromatography on silica gel to afford the enantiomerically enriched (1R,4S)-4-hydroxy-2-cyclopentenyl acetate and the unreacted (1S,4R)-3,5-diacetoxycyclopent-1-ene.

Visualizations

Logical Relationship of Catalytic Systems

logical_relationship cluster_approaches Catalytic Approaches cluster_mechanism Primary Mechanism Enzymatic Enzymatic Kinetic Resolution Kinetic Resolution Enzymatic->Kinetic Resolution mainly Metal-Catalyzed Metal-Catalyzed Asymmetric Desymmetrization Asymmetric Desymmetrization Metal-Catalyzed->Asymmetric Desymmetrization Organocatalytic Organocatalytic Organocatalytic->Asymmetric Desymmetrization

Caption: Relationship between catalytic approaches and primary synthetic mechanisms.

Generalized Experimental Workflow for Enzymatic Resolution

experimental_workflow Start Start ReactionSetup Reaction Setup (Substrate, Buffer, Lipase) Start->ReactionSetup Incubation Incubation with Stirring (Controlled Temperature) ReactionSetup->Incubation Monitoring Reaction Monitoring (TLC/GC) Incubation->Monitoring Workup Aqueous Workup (Filtration, Extraction) Monitoring->Workup ~50% conversion Purification Chromatographic Separation Workup->Purification Product Enantiopure Product Purification->Product UnreactedSM Recovered Starting Material Purification->UnreactedSM

Caption: Generalized workflow for the enzymatic kinetic resolution of a meso-diacetate.

A Comparative Guide to the Validation of Analytical Methods for (1S,5S)-5-(hydroxymethyl)cyclopent-2-enol Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of validated analytical methods for the quantification of (1S,5S)-5-(hydroxymethyl)cyclopent-2-enol, a chiral molecule of interest in pharmaceutical synthesis. The selection of an appropriate analytical method is critical for ensuring the purity, efficacy, and safety of drug candidates. Here, we compare three common analytical techniques: High-Performance Liquid Chromatography with a Chiral Stationary Phase (Chiral HPLC), Gas Chromatography with Flame Ionization Detection (GC-FID) following derivatization, and Nuclear Magnetic Resonance (NMR) Spectroscopy using a chiral derivatizing agent.

Comparison of Analytical Methods

The choice of analytical method for the quantification of this compound depends on the specific requirements of the analysis, such as the need for high accuracy and precision, sample throughput, and the need for determining absolute configuration. Chiral HPLC is often the method of choice for accurate and precise quantification in quality control environments.[1][2][3][4] GC-FID offers a robust alternative, particularly when coupled with a derivatization step to improve volatility and chromatographic separation.[2] Chiral NMR is a powerful tool for structural elucidation and the determination of enantiomeric excess, though it is generally less sensitive than chromatographic techniques for trace-level quantification.[1][5]

The following table summarizes the typical performance characteristics of these three methods, based on data from analogous chiral alcohol analyses.

Table 1: Comparison of Analytical Method Performance

ParameterChiral HPLCGC-FID (with Derivatization)Chiral NMR (with Mosher's Acid)
Principle Direct enantioselective separation on a chiral stationary phase.Separation of diastereomeric derivatives on an achiral column.Formation of diastereomers with a chiral agent, causing distinguishable NMR signals.
Linearity (R²) > 0.999[4][6][7]> 0.99[8][9]Semi-quantitative, not typically used for linearity studies.
Accuracy (% Recovery) 98 - 102%[6]95 - 105%[8]Not applicable for precise quantification.
Precision (%RSD) < 2%[4][6]< 5%[8][10]5 - 10% for enantiomeric excess determination.
Limit of Detection (LOD) 0.2 - 1.5 µg/mL[4][7]~0.01% (v/v)[10]~1-5% of minor enantiomer.
Limit of Quantification (LOQ) 0.5 - 5.0 µg/mL[7]~0.03% (v/v)[10]Not typically determined.
Sample Throughput Moderate to HighHighLow to Moderate
Primary Application Accurate quantification of enantiomers.Routine purity testing and quantification.Determination of enantiomeric excess and absolute configuration.[11][12]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of analytical results. Below is a representative experimental protocol for the most commonly employed method, Chiral HPLC.

Chiral HPLC Method for this compound Quantification

This method describes the direct separation and quantification of the enantiomers of this compound using a polysaccharide-based chiral stationary phase.

1. Instrumentation and Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Chiral Stationary Phase Column: Chiralpak® AD-H, 250 x 4.6 mm, 5 µm (or equivalent polysaccharide-based column).[4]

  • Mobile Phase: n-Hexane/Isopropanol (90:10, v/v).

  • This compound reference standard.

  • Solvents: HPLC grade n-Hexane and Isopropanol.

2. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

3. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve the reference standard in the mobile phase to obtain a concentration of 1 mg/mL.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Solution: Accurately weigh and dissolve the sample containing this compound in the mobile phase to achieve a final concentration within the calibration range.

4. Method Validation Parameters:

  • Specificity: Analyze a blank (mobile phase) and a spiked sample to ensure no interfering peaks at the retention times of the enantiomers.

  • Linearity: Inject the calibration standards in triplicate and construct a calibration curve by plotting the peak area against the concentration. The correlation coefficient (R²) should be ≥ 0.999.[4]

  • Accuracy: Perform recovery studies by spiking a known amount of the reference standard into a sample matrix at three different concentration levels. The recovery should be between 98% and 102%.[6]

  • Precision:

    • Repeatability (Intra-day precision): Analyze six replicate injections of a standard solution. The relative standard deviation (%RSD) should be ≤ 2%.[6]

    • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst. The %RSD should be ≤ 2%.[4]

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.[7]

Visualizing the Workflow and Concepts

Diagrams can clarify complex experimental processes and logical relationships. The following diagrams were generated using the DOT language.

cluster_prep Sample & Standard Preparation cluster_hplc Chiral HPLC Analysis cluster_data Data Analysis & Validation prep_start Start weigh Accurately weigh reference/sample prep_start->weigh dissolve Dissolve in mobile phase weigh->dissolve dilute Prepare serial dilutions dissolve->dilute prep_end Ready for injection dilute->prep_end inject Inject sample (10 µL) prep_end->inject separate Isocratic separation on Chiralpak AD-H column inject->separate detect UV detection at 210 nm separate->detect data Data acquisition detect->data integrate Integrate peak areas data->integrate calibrate Construct calibration curve integrate->calibrate quantify Quantify enantiomers calibrate->quantify validate Assess validation parameters quantify->validate

Caption: Experimental workflow for Chiral HPLC quantification.

cluster_direct Direct Method (Chiral HPLC) cluster_indirect Indirect Method (GC after Derivatization) racemate Racemic Mixture (R- and S-enantiomers) csp Chiral Stationary Phase (CSP) racemate->csp Different interaction energies derivatization React with chiral derivatizing agent racemate->derivatization separation Separated Enantiomers (Different retention times) csp->separation diastereomers Diastereomeric Mixture (R,R' and S,R') derivatization->diastereomers achiral_col Achiral GC Column diastereomers->achiral_col Different physical properties sep_diastereomers Separated Diastereomers achiral_col->sep_diastereomers

Caption: Direct vs. Indirect chiral separation logic.

References

A Comparative Guide to Enantiomeric Excess Determination of (1S,5S)-5-(hydroxymethyl)cyclopent-2-enol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The enantiomeric purity of chiral intermediates is a critical quality attribute in pharmaceutical manufacturing. (1S,5S)-5-(hydroxymethyl)cyclopent-2-enol is a key building block in the synthesis of various prostaglandin analogues, where stereochemistry dictates biological activity. Accurate determination of its enantiomeric excess (e.e.) is therefore paramount. This guide provides a comparative overview of chiral High-Performance Liquid Chromatography (HPLC) methods applicable to this and structurally related prostaglandin precursors, alongside alternative analytical techniques.

Comparison of Analytical Methods

While specific methods for the direct enantiomeric separation of this compound are not extensively documented in readily available literature, methods developed for structurally similar prostaglandin precursors provide a strong basis for analysis. Polysaccharide-based chiral stationary phases (CSPs) are widely successful for this class of compounds. Below is a comparison of typical chiral HPLC conditions and an alternative Nuclear Magnetic Resonance (NMR) method.

Parameter Chiral HPLC Method 1 (Cellulose-based CSP) Chiral HPLC Method 2 (Amylose-based CSP) Alternative Method: ¹H NMR with Chiral Solvating Agent
Principle Diastereomeric interaction with a chiral stationary phaseDiastereomeric interaction with a chiral stationary phaseFormation of transient diastereomeric complexes in solution
Chiral Selector Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel OD)Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD)Chiral solvating agent (e.g., (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol)
Typical Mobile Phase Hexane/Isopropanol mixtures (e.g., 90:10 v/v)Hexane/Ethanol mixtures (e.g., 85:15 v/v)Deuterated chloroform (CDCl₃)
Detection UV (e.g., 210 nm)UV (e.g., 210 nm)¹H NMR Spectroscopy
Key Performance Metric Resolution (Rs) > 1.5Resolution (Rs) > 1.5Difference in chemical shift (Δδ)
Analysis Time Typically 10-30 minutesTypically 10-30 minutesTypically 5-15 minutes per sample
Advantages High resolution and accuracy, well-established for similar compounds.Broad applicability for various chiral compounds.Minimal sample preparation, provides structural information.
Disadvantages Requires method development, higher cost of chiral columns.May require optimization of mobile phase for specific analytes.Lower sensitivity than HPLC, potential for peak overlap.

Experimental Protocols

Chiral HPLC Method Development for Prostaglandin Precursors

The following protocol is a general guideline for developing a chiral HPLC method for this compound, based on methods for similar prostaglandin precursors.

1. Column Selection:

  • Primary Screening: Start with polysaccharide-based columns such as Chiralcel® OD-H (cellulose-based) and Chiralpak® AD-H (amylose-based). These have demonstrated broad applicability for prostaglandin precursors.

2. Mobile Phase Screening:

  • Normal Phase: A mixture of n-hexane and an alcohol modifier (isopropanol or ethanol) is the most common mobile phase.

    • Start with a composition of 90:10 (v/v) n-hexane:isopropanol.

    • Vary the alcohol content (e.g., from 5% to 20%) to optimize retention and resolution.

  • Flow Rate: A typical flow rate is 1.0 mL/min.

3. Detection:

  • This compound has a weak chromophore. UV detection at a low wavelength (e.g., 200-220 nm) is recommended.

4. Sample Preparation:

  • Dissolve a small amount of the sample (e.g., 1 mg/mL) in the mobile phase or a compatible solvent.

  • Filter the sample through a 0.45 µm filter before injection.

5. Optimization:

  • If separation is not achieved, consider other alcohol modifiers (e.g., n-propanol, butanol).

  • Small amounts of additives, such as trifluoroacetic acid (TFA) for acidic compounds or diethylamine (DEA) for basic compounds, can sometimes improve peak shape and resolution, though they are less likely to be necessary for this neutral alcohol.

¹H NMR Spectroscopy with a Chiral Solvating Agent

This method provides an alternative to chiral HPLC for determining enantiomeric excess.

1. Sample Preparation:

  • Accurately weigh approximately 5-10 mg of the this compound sample into an NMR tube.

  • Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃).

  • Acquire a standard ¹H NMR spectrum of the sample.

2. Addition of Chiral Solvating Agent (CSA):

  • Add a molar equivalent of a suitable chiral solvating agent, such as (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol, to the NMR tube.

  • Gently mix the contents of the tube.

3. Data Acquisition:

  • Acquire another ¹H NMR spectrum. The interaction between the enantiomers of the analyte and the chiral solvating agent will form transient diastereomeric complexes, which should result in the splitting of one or more proton signals into two distinct peaks or sets of peaks, corresponding to each enantiomer.

4. Data Analysis:

  • Identify a well-resolved signal that has split into two.

  • Integrate the area of each of the two peaks.

  • Calculate the enantiomeric excess using the formula: e.e. (%) = [|Integration(major enantiomer) - Integration(minor enantiomer)| / (Integration(major enantiomer) + Integration(minor enantiomer))] x 100

Experimental Workflow Diagram

Enantiomeric_Excess_Determination_Workflow cluster_sample Sample Preparation cluster_hplc Chiral HPLC Analysis cluster_nmr Chiral NMR Analysis cluster_result Result Sample Racemic or Enantioenriched This compound HPLC_Prep Dissolve in Mobile Phase Sample->HPLC_Prep NMR_Prep Dissolve in CDCl3 + Chiral Solvating Agent Sample->NMR_Prep HPLC_Analysis Inject onto Chiral Column HPLC_Prep->HPLC_Analysis HPLC_Data Detect by UV & Integrate Peaks HPLC_Analysis->HPLC_Data Calculation Calculate Enantiomeric Excess (%) HPLC_Data->Calculation NMR_Analysis Acquire ¹H NMR Spectrum NMR_Prep->NMR_Analysis NMR_Data Integrate Split Signals NMR_Analysis->NMR_Data NMR_Data->Calculation

Caption: Workflow for enantiomeric excess determination.

This guide provides a framework for the enantiomeric excess determination of this compound. For specific applications, optimization of the described methods will be necessary to achieve the desired accuracy and resolution. The choice between chiral HPLC and NMR will depend on available instrumentation, sample amount, and the required level of sensitivity and precision.

Safety Operating Guide

Proper Disposal of (1S,5S)-5-(hydroxymethyl)cyclopent-2-enol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential safety and logistical information for the proper disposal of (1S,5S)-5-(hydroxymethyl)cyclopent-2-enol is critical for maintaining a safe and compliant laboratory environment. This guide provides detailed procedural steps for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of this compound.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure you are wearing the appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a laboratory coat. All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Quantitative Data Summary

For context and comparison, the table below summarizes key physical and chemical properties of the related compound, cyclopentanol. These values should be considered as a conservative estimate for the hazards associated with this compound.

PropertyValue for CyclopentanolReference
Flash Point 51 °C (124 °F)[1][2][3]
Boiling Point 139-140 °C[1][3]
Density 0.948 g/mL at 20 °C[1][3]
Solubility in Water Slightly soluble[1]

Experimental Protocol: Step-by-Step Disposal Procedure

This protocol outlines the necessary steps for the safe collection and disposal of this compound waste in a laboratory setting.

Materials:

  • Designated hazardous waste container (chemically compatible, e.g., glass or polyethylene)

  • Hazardous waste labels

  • Personal Protective Equipment (PPE): chemical-resistant gloves, safety goggles, lab coat

  • Chemical fume hood

  • Spill kit for flammable liquids

Procedure:

  • Waste Identification and Classification:

    • Treat all waste containing this compound as hazardous chemical waste.

    • Based on the properties of similar compounds, classify this waste as a flammable liquid and an irritant .

  • Waste Segregation:

    • Do not dispose of this compound down the sink or in regular trash.

    • Collect all liquid waste containing this compound in a dedicated, properly labeled hazardous waste container.

    • Avoid mixing this waste with other waste streams, particularly strong oxidizing agents, to prevent potentially violent reactions.

  • Waste Collection and Storage:

    • Use a designated, leak-proof container made of a material compatible with alcohols.

    • Clearly label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard pictograms (flammable, irritant).

    • Keep the waste container securely closed when not in use.

    • Store the waste container in a designated, well-ventilated, and cool secondary containment area away from sources of ignition such as heat, sparks, or open flames.

  • Disposal Request and Pickup:

    • Once the waste container is full (no more than 90% capacity), or if it is no longer being added to, arrange for its disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

    • Follow your institution's specific procedures for requesting a hazardous waste pickup.

  • Spill and Emergency Procedures:

    • In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal as hazardous waste.

    • For larger spills, evacuate the area and follow your institution's emergency spill response procedures.

    • If skin or eye contact occurs, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process and logical flow for the proper disposal of this compound.

G Disposal Workflow for this compound A Waste Generation (this compound) B Is this a chemical waste? A->B C Treat as Hazardous Waste B->C Yes H Sink Disposal Prohibited B->H No (Incorrect Path) I Regular Trash Prohibited B->I No (Incorrect Path) D Properly Labeled, Sealed Container C->D E Segregate from Incompatible Waste (e.g., Oxidizers) D->E F Store in Designated Cool, Ventilated Area E->F G Arrange for Licensed Disposal (Contact EHS) F->G

Caption: Disposal Decision Pathway for this compound.

References

Personal protective equipment for handling (1S,5S)-5-(hydroxymethyl)cyclopent-2-enol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: Your comprehensive guide to the safe handling, use, and disposal of (1S,5S)-5-(hydroxymethyl)cyclopent-2-enol. This document provides immediate, essential safety protocols and logistical plans to ensure a safe laboratory environment.

This compound is a chemical intermediate vital for various research and development applications. Due to its potential hazards, including being harmful if swallowed and causing skin and eye irritation, adherence to strict safety protocols is paramount.

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment when handling this compound.

OperationEye ProtectionHand ProtectionBody ProtectionRespiratory Protection
Receiving and Storage Safety glasses with side shieldsChemical-resistant gloves (e.g., Nitrile)Laboratory coatNot generally required if containers are sealed and intact
Weighing and Aliquoting Chemical splash gogglesChemical-resistant gloves (e.g., Nitrile)Laboratory coatRecommended if handling powders or if ventilation is poor
In-Solution Handling Chemical splash goggles or face shieldChemical-resistant gloves (e.g., Nitrile)Chemical-resistant laboratory coat or apronUse in a well-ventilated area or fume hood
Spill Cleanup Chemical splash goggles and face shieldHeavy-duty, chemical-resistant glovesChemical-resistant suit or coverallsAir-purifying respirator with appropriate cartridges
Waste Disposal Chemical splash gogglesChemical-resistant gloves (e.g., Nitrile)Laboratory coatNot generally required if handling sealed waste containers

Experimental Protocols: Step-by-Step Safety and Handling

A systematic approach to handling this compound is crucial for minimizing risk. The following workflow outlines the key stages from preparation to disposal.

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep_sds Review Safety Data Sheet (SDS) prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_workspace Prepare Workspace (Fume Hood, Spill Kit) prep_ppe->prep_workspace handle_receive Receive and Inspect Container prep_workspace->handle_receive Proceed to Handling handle_store Store in a Cool, Dry, Well-Ventilated Area handle_receive->handle_store handle_use Use in a Fume Hood handle_store->handle_use dispose_waste Collect Waste in a Labeled, Sealed Container handle_use->dispose_waste Proceed to Disposal dispose_contact Contact Licensed Waste Disposal Service dispose_waste->dispose_contact

Caption: Workflow for the safe handling of this compound.

Operational Plan

1. Pre-Handling Preparations:

  • Review the Safety Data Sheet (SDS): Before any operation, thoroughly review the SDS for this compound.

  • Personal Protective Equipment (PPE): Don the appropriate PPE as specified in the table above. This should include, at a minimum, a laboratory coat, safety glasses, and chemical-resistant gloves.[1]

  • Work Area Preparation: Ensure a clean and organized workspace. All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2] An emergency eyewash station and safety shower should be readily accessible.

2. Handling the Chemical:

  • Receiving: Upon receipt, visually inspect the container for any damage or leaks.

  • Storage: Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

  • Use: When using the chemical, avoid the formation of dust or aerosols. Use only the required amount and keep the container tightly closed when not in use.

3. In Case of a Spill:

  • Evacuate: If a significant spill occurs, evacuate the immediate area.

  • Ventilate: Increase ventilation to the area.

  • Containment: For small spills, absorb the material with an inert absorbent material (e.g., sand, vermiculite).

  • Cleanup: Carefully collect the absorbed material into a sealed, labeled container for disposal. Do not allow the spilled chemical to enter drains.[2]

Disposal Plan

1. Waste Collection:

  • All waste materials containing this compound, including empty containers and contaminated absorbents, should be collected in a designated, properly labeled, and sealed hazardous waste container.

2. Professional Disposal:

  • Dispose of the chemical waste through a licensed and approved waste disposal company. Do not attempt to dispose of this chemical down the drain or in regular trash. Adhere to all local, state, and federal regulations for hazardous waste disposal.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1S,5S)-5-(hydroxymethyl)cyclopent-2-enol
Reactant of Route 2
(1S,5S)-5-(hydroxymethyl)cyclopent-2-enol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.